9-deoxy-9-methylene-Prostaglandin E2
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-3-4-7-10-17(22)13-14-19-18(16(2)15-20(19)23)11-8-5-6-9-12-21(24)25/h5,8,13-14,17-20,22-23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEJXDXJUFQESA-DLMPNJEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61263-32-9 | |
| Record name | 9-Deoxy-9-methylene-PGF2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
synthesis and biological activity of 9-deoxy-9-methylene-PGE2
An In-Depth Technical Guide to the Synthesis and Biological Activity of 9-deoxy-9-methylene-PGE2
Abstract
Prostaglandin E2 (PGE2) is a potent, naturally occurring lipid autacoid involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and uterine contractions.[1][2] However, its therapeutic potential is significantly hampered by its inherent chemical instability, primarily due to a reactive β-hydroxy ketone moiety in its cyclopentane ring.[3] This guide details the , a chemically stable and biologically potent isosteric analog of PGE2. By replacing the C-9 carbonyl group with a robust exo-methylene group, this analog overcomes the stability limitations of the parent compound while retaining a comparable biological profile.[4][5][6] We will explore the strategic synthetic pathways, including the pivotal role of the Corey lactone, and detail the compound's mechanism of action through G-protein coupled prostaglandin E (EP) receptors. This document serves as a technical resource for researchers and professionals in drug development, providing foundational knowledge, detailed experimental protocols, and insights into the therapeutic promise of stabilized prostaglandin analogs.
Section 1: The Rationale for a Stable PGE2 Analog
Prostaglandin E2 (PGE2): A Potent but Fleeting Mediator
Prostaglandin E2 is a principal product of the cyclooxygenase (COX) pathway and exerts its effects locally in nearly every tissue of the body.[7] Its functions are mediated by binding to a family of four G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[8] This interaction triggers diverse intracellular signaling cascades, leading to effects such as smooth muscle contraction and relaxation, vasodilation, and modulation of inflammatory responses.[2][9] The primary obstacle to the clinical application of PGE2 is its chemical instability. The β-hydroxy ketone structure on the five-membered ring is susceptible to dehydration and rearrangement, particularly under acidic or basic conditions, which curtails its therapeutic efficacy and complicates its formulation and storage.[3]
The Innovation: 9-deoxy-9-methylene-PGE2
To address the challenge of instability, medicinal chemists developed analogs that modify the vulnerable C-9 keto group. The synthesis of 9-deoxy-9-methylene-PGE2 represents a key advancement, where the C-9 carbonyl is replaced by a chemically stable exo-methylene group.[3][10] This structural modification successfully circumvents the degradation pathways that plague native PGE2. Crucially, this isosteric replacement preserves the spatial arrangement required for receptor binding, allowing the analog to retain the potent and diverse biological activities of its parent compound but with a significantly improved stability profile, making it a more viable candidate for therapeutic development.[4][5]
Section 2: Core Synthetic Strategy
The total synthesis of prostaglandins is a landmark achievement in organic chemistry. The approach to 9-deoxy-9-methylene-PGE2 builds upon established, convergent strategies that allow for the stereocontrolled construction of the complex molecule.
Retrosynthetic Blueprint
A retrosynthetic analysis of 9-deoxy-9-methylene-PGE2 reveals three key building blocks: the stereochemically rich cyclopentane core, the upper α-side chain, and the lower ω-side chain. The most efficient syntheses assemble these fragments in a convergent manner. The foundational intermediate for the cyclopentane core is often the renowned Corey lactone , which contains the necessary stereocenters to guide the subsequent transformations.[11][12] The two side chains are typically installed using olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions.[13][14]
The Cornerstone Intermediate: Corey Lactone
The Corey lactone is a highly versatile intermediate used in the synthesis of a vast array of prostaglandins and their analogs.[11][12][15] Its rigid bicyclic structure provides excellent stereochemical control for introducing the lower (ω) side chain and establishing the correct configuration of the C-11 hydroxyl group. Its preparation has been extensively optimized, making it a readily accessible starting material for complex syntheses.[15]
Key Olefination Reactions
The construction of the two carbon chains of the prostaglandin scaffold relies heavily on olefination chemistry:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is typically used to install the ω-side chain onto the aldehyde derived from the Corey lactone. It involves a phosphonate ylide and reliably forms the required (E)-alkene with high stereoselectivity.[14]
-
Wittig Reaction: The Wittig reaction is the classic method for installing the α-side chain.[16] It utilizes a phosphonium ylide, prepared from (4-carboxybutyl)triphenylphosphonium bromide, to react with a lactol or related intermediate, forming the (Z)-alkene at the C-5 position.[13]
Section 3: A Representative Synthetic Workflow
The following outlines a plausible, multi-step synthesis of 9-deoxy-9-methylene-PGE2, starting from the Corey lactone diol. This workflow integrates key transformations described in the prostaglandin literature.
Caption: Convergent synthesis workflow for 9-deoxy-9-methylene-PGE2.
Detailed Experimental Protocol: Synthesis
Step 1: Preparation of the Corey Aldehyde
-
Rationale: The C-11 hydroxyl group of the Corey lactone diol is selectively protected, often as a silyl ether (e.g., TBDMS), due to its lower steric hindrance compared to the C-15 hydroxyl group. The now-primary alcohol is then oxidized to the aldehyde, which is the electrophile for the HWE reaction.
-
Procedure:
-
Dissolve Corey lactone diol in anhydrous dichloromethane (DCM).
-
Add a suitable silylating agent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole) and stir until protection is complete (monitored by TLC).
-
Perform an oxidative workup (e.g., Swern or Dess-Martin periodinane) to yield the protected Corey aldehyde. Purify by column chromatography.
-
Step 2: Introduction of the ω-Side Chain via HWE Reaction
-
Rationale: The HWE reaction is employed to form the C13-C14 trans double bond with high fidelity, which is critical for biological activity.
-
Procedure:
-
Prepare the phosphonate ylide by treating dimethyl (2-oxoheptyl)phosphonate with a strong base like sodium hydride in an anhydrous solvent (e.g., THF) at 0°C.
-
Add a solution of the Corey aldehyde from Step 1 to the ylide solution and allow the reaction to proceed.
-
Quench the reaction and purify the resulting enone product by column chromatography.[13]
-
Step 3: Stereoselective Reduction of the C-15 Ketone
-
Rationale: The biological activity of prostaglandins is highly dependent on the (S)-configuration of the C-15 hydroxyl group. A stereoselective reduction is essential. The Luche reduction (NaBH4 with CeCl3) is often used to selectively reduce the ketone in the presence of the ester.
-
Procedure:
-
Dissolve the enone from Step 2 in methanol at low temperature (-40 to -78 °C).
-
Add cerium(III) chloride heptahydrate, followed by portion-wise addition of sodium borohydride.
-
After completion, perform an aqueous workup and purify to isolate the desired 15(S)-allylic alcohol.
-
Step 4: Formation of the 9-Methylene Group
-
Rationale: This is the key step that differentiates the analog. The C-9 hydroxyl group is oxidized to a ketone, which is then converted to the exo-methylene group via a Wittig olefination. The lactone must first be reduced to the lactol to free the C-9 hydroxyl for oxidation.
-
Procedure:
-
Protect the newly formed C-15 hydroxyl group (e.g., as a TBDMS ether).
-
Reduce the lactone to the corresponding lactol using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature.
-
Oxidize the C-9 hydroxyl group to the ketone using an oxidant such as pyridinium chlorochromate (PCC).
-
Perform a Wittig reaction on the C-9 ketone using methylenetriphenylphosphorane (Ph3P=CH2), generated from methyltriphenylphosphonium bromide and a strong base, to install the exo-methylene group.
-
Step 5: Introduction of the α-Side Chain and Deprotection
-
Rationale: The final carbon framework is assembled by introducing the α-side chain, followed by removal of all protecting groups to yield the final product.
-
Procedure:
-
Reduce the C-11 protecting group ester (if applicable) back to the lactol form using DIBAL-H.
-
Prepare the Wittig reagent from (4-carboxybutyl)triphenylphosphonium bromide and a strong base (e.g., potassium tert-butoxide).
-
Add the lactol intermediate from the previous step to the ylide to form the full-length, protected prostaglandin analog.[13]
-
Remove all silyl protecting groups using a fluoride source such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) in pyridine.
-
Purify the final product, 9-deoxy-9-methylene-PGE2, using column chromatography or HPLC.
-
Section 4: Physicochemical Characterization
Verifying the identity, purity, and structure of the synthesized 9-deoxy-9-methylene-PGE2 is critical. A combination of modern analytical techniques is required.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and for purification.[17]
-
Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition. Techniques like LC-MS are invaluable for analysis.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the detailed molecular structure, including the presence of the new exo-methylene group and the stereochemistry of key centers.
Section 5: Biological Activity and Mechanism of Action
Biological Profile: Stability Meets Potency
9-deoxy-9-methylene-PGE2 is a stable isosteric analog of PGE2 that largely retains the parent molecule's biological activity profile but often with a reduced incidence of side effects.[4][5][6] Early studies demonstrated that it is equipotent to PGE2 in key physiological assays, including:
-
Vasodilation: It is equipotent to PGE2 in its ability to decrease blood pressure in rats.[5][6]
-
Smooth Muscle Stimulation: It stimulates contraction of the gerbil colon and primate uterus with the same potency as PGE2.[4][5]
A related analog, 9-deoxo-16,16-dimethyl-9-methylene-PGE2, which incorporates metabolic stabilization in the ω-chain, has shown clinical efficacy in pregnancy termination while being significantly less prone to causing gastrointestinal side effects compared to its keto-containing counterpart.[10]
Molecular Target and Signaling Pathways
Like PGE2, the biological effects of 9-deoxy-9-methylene-PGE2 are mediated through the four EP receptor subtypes (EP1-EP4).[3][8] These receptors are coupled to different G-proteins and activate distinct downstream signaling pathways.[9][18]
-
EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium ([Ca²⁺]i) via the phospholipase C (PLC) pathway.
-
EP2 and EP4 Receptors: Coupled to Gs, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
EP3 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.
Caption: Signaling pathways activated by 9-deoxy-9-methylene-PGE2.
Section 6: Protocols for Biological Evaluation
Evaluating the biological activity of a newly synthesized analog requires a suite of validated assays to determine its potency, efficacy, and receptor selectivity.
Protocol 1: cAMP Accumulation Functional Assay (for EP2/EP4)
-
Principle: This assay measures the ability of the compound to stimulate cAMP production in cells expressing Gs-coupled receptors.
-
Methodology:
-
Seed cells stably expressing either human EP2 or EP4 receptors into 96-well plates.
-
Incubate cells with a phosphodiesterase (PDE) inhibitor for 20-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of 9-deoxy-9-methylene-PGE2 or a standard agonist (PGE2).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive ELISA or a bioluminescence-based assay (e.g., Promega's cAMP-Glo™).[19]
-
Plot the dose-response curve and calculate the EC₅₀ value.
-
Protocol 2: Intracellular Calcium Mobilization Assay (for EP1)
-
Principle: This assay measures the compound's ability to trigger the release of intracellular calcium stores in cells expressing Gq-coupled receptors.[20]
-
Methodology:
-
Culture cells expressing the human EP1 receptor in a 96- or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence.
-
Inject varying concentrations of 9-deoxy-9-methylene-PGE2 and immediately monitor the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the magnitude of the calcium response.
-
Generate a dose-response curve and determine the EC₅₀ value.
-
Protocol 3: Ex Vivo Smooth Muscle Contraction Assay
-
Principle: This classic bioassay measures the direct effect of the compound on smooth muscle tissue contractility.[21]
-
Methodology:
-
Humanely euthanize a gerbil and dissect a segment of the distal colon.
-
Mount the tissue segment in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Connect the tissue to an isometric force transducer to record changes in tension.
-
Allow the tissue to equilibrate under a resting tension.
-
Add cumulative concentrations of 9-deoxy-9-methylene-PGE2 to the organ bath and record the contractile response at each concentration.
-
Construct a dose-response curve to determine potency (EC₅₀) and efficacy (Emax) relative to PGE2.
-
Section 7: Data Summary and Therapeutic Implications
The primary advantage of 9-deoxy-9-methylene-PGE2 lies in its enhanced stability, which translates to a longer shelf-life and improved performance in biological systems where native PGE2 would rapidly degrade.
| Assay | 9-deoxy-9-methylene-PGE2 | Prostaglandin E2 (PGE2) | Reference |
| Rat Blood Pressure | Equipotent | Standard | [5][6] |
| Gerbil Colon Contraction | Equipotent | Standard | [4] |
| Primate Uterus Contraction | Equipotent | Standard | [5] |
| Chemical Stability | High | Low | [3][10] |
This table is a qualitative summary based on published literature.
The development of stable prostaglandin analogs like 9-deoxy-9-methylene-PGE2 is of high therapeutic interest. Prostaglandin analogs are already used clinically for a range of indications, including glaucoma, labor induction, and pulmonary hypertension.[22][23] The improved stability and potentially better side-effect profile of this analog make it an attractive candidate for further preclinical and clinical investigation, particularly for applications requiring sustained local or systemic action where the rapid degradation of PGE2 is a limiting factor.
Section 8: Conclusion
9-deoxy-9-methylene-PGE2 stands as a testament to the power of rational drug design. By identifying and addressing the chemical liability of native PGE2—the C-9 keto group—chemists have created a robust analog that preserves the essential biological functions of the parent molecule. The synthetic pathways, while complex, are well-established and leverage powerful reactions in organic chemistry to achieve high stereocontrol. The resulting molecule exhibits a biological profile strikingly similar to PGE2 in key functional assays, validating the isosteric replacement strategy. This combination of enhanced stability and retained potency underscores the potential of 9-deoxy-9-methylene-PGE2 and related compounds as next-generation prostaglandin-based therapeutics.
References
-
Bundy, G.L., Kimball, F.A., Robert, A., et al. (1980). Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins. Advances in Prostaglandin and Thromboxane Research, 6, 355-363. [Link]
-
St-Jean, M., et al. (2019). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 24(15), 2811. [Link]
-
MetwareBio. Guide to Prostaglandins: Structure and Analytical Methods. [Link]
-
ResearchGate. Corey's synthetic route of the Corey lactone. [Link]
-
Green, K., et al. (1978). Methods for quantitative estimation of prostaglandins. Advances in Prostaglandin and Thromboxane Research, 5, 11-38. [Link]
-
Reddy, D.S., et al. (2018). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 9(43), 8263-8269. [Link]
-
LibreTexts Chemistry. 10: Strategies in Prostaglandins Synthesis. [Link]
-
Bundy, G.L., et al. (1983). Synthesis and biological activity of prostaglandin lactones. Journal of Medicinal Chemistry, 26(6), 790-799. [Link]
-
St-Jean, M., et al. (2019). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 24(15), 2811. [Link]
-
Amerigo Scientific. AAV ACTOne Gs-GPCR Assay Kit-PTGDR2. [Link]
-
ResearchGate. Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. [Link]
-
Newton, R.F., et al. (1980). Total synthesis of prostaglandin-F2α involving stereocontrolled and photo-induced reactions of bicyclo[3.2.0]heptanones. Journal of the Chemical Society, Perkin Transactions 1, 2789-2797. [Link]
-
Maxey, K.M. Synthesis and Biological Activity of 9-Deoxo-9- Methylene and Related Prostaglandins. [Link]
-
Cíntora, V., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Chemistry, 5(1), 218-243. [Link]
-
ResearchGate. Discovery of novel prostaglandin analogs of PGE(2) as potent and selective EP2 and EP4 receptor agonists. [Link]
-
Wikipedia. Prostaglandin E2. [Link]
-
Bryman, I., et al. (1984). Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix. Prostaglandins, 27(5), 815-823. [Link]
-
Artunduaga, M., et al. (2023). Prostaglandins. StatPearls. [Link]
-
Tran, T.D., et al. (2009). Inhibitory activity of prostaglandin E2 production by the synthetic 2'-hydroxychalcone analogues: Synthesis and SAR study. Bioorganic & Medicinal Chemistry Letters, 19(7), 1920-1923. [Link]
-
Parmar, S. (2022). Therapeutic Uses of Prostaglandin Analogues (Autacoids Part 8). YouTube. [Link]
-
ProBio CDMO. GPCR-targeted Assay. [Link]
-
Reaction Biology. GPCR Assay Services. [Link]
-
ResearchGate. Biosynthesis and signaling pathways of prostaglandin E2 (PGE2). [Link]
-
Schaaf, T.K., et al. (1975). Prostaglandins and congeners. IX. The synthesis of 15-deoxy-16-, 17-, or 20-hydroxyprostaglandins and 15-deoxy-15-hydroxymethylprostaglandin E2. Prostaglandins, 10(2), 289-296. [Link]
-
ResearchGate. The synthesis, control of tissue level and signalling pathways for PGE2. [Link]
-
Yang, Y., et al. (2014). Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium. Dalton Transactions, 43(3), 1336-1345. [Link]
Sources
- 1. Prostaglandins: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Guide to Prostaglandins: Structure and Analytical Methods [metwarebio.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. GPCR Signaling Assays [promega.ca]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Methods for quantitative estimation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
chemical synthesis of 9-deoxy-9-methylene-Prostaglandin E2
An In-Depth Technical Guide to the Chemical Synthesis of 9-Deoxy-9-Methylene-Prostaglandin E2
Introduction: The Rationale for a Stable PGE2 Analogue
Prostaglandin E2 (PGE2) is a principal member of the eicosanoid family of lipid mediators, orchestrating a vast array of physiological and pathophysiological processes, including inflammation, pain, fever, and uterine contractions.[1] Despite its therapeutic potential, the clinical utility of PGE2 is severely hampered by its chemical instability. The presence of a β-ketol system in its cyclopentanone ring makes it susceptible to rapid degradation, particularly under basic or acidic conditions, leading to inactive Prostaglandins A and B.[2]
This guide focuses on the , a structurally simple yet profoundly effective analogue. By replacing the C-9 carbonyl with a chemically robust exo-methylene group, this compound circumvents the degradation pathway while maintaining a similar three-dimensional structure and, consequently, a comparable biological activity profile to its natural counterpart.[3][4][5] This enhanced stability, coupled with a reduction in gastrointestinal side effects, has made 9-deoxy-9-methylene-PGE2 and its derivatives, such as Meteneprost, valuable targets in drug development, particularly for applications in gynecology.[2][3]
This document provides a detailed examination of the synthetic strategies, key chemical transformations, and field-proven protocols for constructing this important PGE2 analogue, intended for researchers and professionals in synthetic chemistry and drug development.
Part 1: Retrosynthetic Analysis and Core Strategy
The total synthesis of prostaglandins is a landmark achievement in organic chemistry. The most convergent and widely adopted strategies are rooted in the work of E.J. Corey, which involves the synthesis of a versatile chiral building block, commonly known as the "Corey lactone," followed by the sequential attachment of the two side chains.[6][7][8] Our strategy for 9-deoxy-9-methylene-PGE2 is a modification of this classical approach.
The retrosynthetic analysis reveals three key fragments:
-
The Cyclopentane Core: A functionalized cyclopentane ring bearing the necessary stereocenters. The Corey lactone is the archetypal starting point for this fragment.[9][10]
-
The Upper (α) Side Chain: A seven-carbon chain terminating in a carboxylic acid, typically installed via a Wittig reaction.[11][12]
-
The Lower (ω) Side Chain: An eight-carbon chain containing the C-15 hydroxyl group, commonly introduced through a conjugate addition of an organocuprate reagent.[13]
The pivotal deviation from a standard PGE2 synthesis is the transformation at the C-9 position. Instead of an oxidation to a ketone, the C-9 hydroxyl group of a Prostaglandin F (PGF) intermediate is used as a handle to introduce the exo-methylene moiety.
Part 2: The Forward Synthesis: A Step-by-Step Elucidation
The forward synthesis leverages a protected PGF2α methyl ester as a key intermediate. This approach provides direct access to the required C-9 hydroxyl group for the crucial methylene installation.
Synthesis of the Key PGF2α Intermediate
The journey begins from the renowned Corey lactone, a testament to efficient stereocontrol in synthesis.[6][14]
-
Preparation of the Corey Aldehyde: The Corey lactone is reduced to the corresponding lactol using diisobutylaluminium hydride (DIBAL-H). The resulting hemiacetal is then protected, often as a dimethyl acetal, before the hydroxyl groups at C-11 and C-15 are protected (e.g., as tetrahydropyranyl (THP) or trimethylsilyl (TMS) ethers) and the p-phenylbenzoyl group is removed. Oxidation of the liberated primary alcohol furnishes the "Corey aldehyde".
-
Installation of the ω-Chain: The lower side chain is installed via a Horner-Wadsworth-Emmons reaction between the Corey aldehyde and a phosphonate ylide, such as the ylide derived from dimethyl (2-oxoheptyl)phosphonate.[11] This step constructs the enone system of the lower chain with high trans-selectivity.
-
Stereoselective Reduction: The C-15 ketone is stereoselectively reduced to the desired (S)-alcohol. This is a critical step for biological activity. Reagents like L-selectride or zinc borohydride are commonly employed to achieve high diastereoselectivity, guided by the existing stereocenters.
-
Installation of the α-Chain: The protecting group on the C-9 hydroxyl is removed, and the lactol is regenerated. A Wittig reaction with the ylide generated from (4-carboxybutyl)triphenylphosphonium bromide introduces the upper side chain.[12] Subsequent esterification (e.g., with diazomethane) and protection of the hydroxyl groups (e.g., as silyl ethers) yields the fully protected PGF2α methyl ester, our pivotal intermediate.
Installation of the C-9 Methylene Group
This transformation is the defining feature of the synthesis. With the PGF2α framework assembled, the focus shifts to converting the C-9 hydroxyl into the exo-methylene group. A highly effective method involves a two-step oxidation-olefination sequence.[2]
-
Oxidation to the Ketone: The C-9 hydroxyl group of the protected PGF2α intermediate is selectively oxidized to the corresponding ketone. Collins reagent (CrO3·2Py) or the Swern oxidation are effective for this purpose, providing the protected PGE2 methyl ester.
-
Wittig Olefination: The C-9 ketone is then subjected to a Wittig reaction using methylenetriphenylphosphorane (Ph3P=CH2). This reagent, typically prepared by treating methyltriphenylphosphonium bromide with a strong base like n-butyllithium or sodium hydride, efficiently converts the carbonyl into the desired exo-methylene group.[2][12]
An alternative, though less common, route involves converting the C-9 hydroxyl into a good leaving group, such as a mesylate or bromide, followed by an E2 elimination reaction promoted by a non-nucleophilic base.[2]
Final Deprotection and Purification
The final stage of the synthesis involves the removal of all protecting groups.
-
Silyl Ethers: Typically removed using fluoride sources like tetra-n-butylammonium fluoride (TBAF) or hydrofluoric acid (HF) in pyridine.
-
Ester Hydrolysis: The methyl ester is saponified to the free carboxylic acid using a base such as lithium hydroxide in a mixture of water and an organic solvent like THF.
The final product is then purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to yield this compound of high purity.
Part 3: Experimental Protocols and Data
The following protocols are generalized representations based on established procedures in prostaglandin synthesis.[2][11][15] Researchers must adapt these to their specific substrates and laboratory conditions.
Protocol 1: Wittig Olefination at C-9
-
Reagents & Equipment:
-
Protected PGE2 Methyl Ester Intermediate
-
Methyltriphenylphosphonium bromide (CH3PPh3Br)
-
n-Butyllithium (n-BuLi) in hexane
-
Anhydrous Tetrahydrofuran (THF), freshly distilled
-
Nitrogen/Argon atmosphere setup
-
Dry glassware, magnetic stirrer, syringes
-
-
Step-by-Step Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (1.1 eq.) dropwise via syringe. The solution will typically turn a characteristic orange or yellow color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the ylide solution back to 0 °C.
-
Dissolve the protected PGE2 methyl ester (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the protected 9-deoxy-9-methylene-PGE2 methyl ester.
-
Quantitative Data Summary
The following table summarizes typical yields for the key transformations in prostaglandin analogue synthesis. Actual yields will vary based on the specific substrate, protecting groups, and reaction scale.
| Transformation Step | Starting Material | Product | Typical Yield (%) | Reference |
| Horner-Wadsworth-Emmons | Corey Aldehyde | Enone Intermediate | 70-85% | [11] |
| C-15 Ketone Reduction | Enone Intermediate | (S)-Allylic Alcohol | 85-95% (diastereoselectivity) | [15] |
| C-9 Oxidation | PGF2α Analogue | PGE2 Analogue | 80-90% | [2] |
| C-9 Wittig Olefination | PGE2 Analogue | 9-Methylene Analogue | 75-85% | [2] |
| Deprotection/Saponification | Protected Final Ester | Final Product | 80-90% (over two steps) | [2] |
Conclusion
The synthesis of this compound is a prime example of strategic molecular engineering to enhance the therapeutic profile of a natural product. By leveraging the foundational principles of the Corey synthesis—namely the use of a versatile chiral template and the sequential, stereocontrolled installation of side chains—chemists can readily access this stable and biologically potent analogue. The key modification, the conversion of the C-9 position to an exo-methylene group via a robust Wittig olefination, successfully addresses the inherent instability of the PGE2 scaffold. This guide has outlined the logic, strategy, and practical execution of this synthesis, providing a comprehensive resource for professionals dedicated to the advancement of medicinal chemistry and drug discovery.
References
- Bundy, G. L., et al. (1980). Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins. Advances in Prostaglandin and Thromboxane Research, 6, 355-363.
-
Cimpean, A., et al. (2020). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 25(21), 5236. [Link]
- Maxey, K. M. (1980). Synthesis and Biological Activity of 9-Deoxo-9-Methylene and Related Prostaglandins. Advances in Prostaglandin and Thromboxane Research, 6, 355-63.
-
Corey, E. J., et al. (1969). Total synthesis of prostaglandins F2α and E2 as the naturally occurring forms. Journal of the American Chemical Society, 91(20), 5675-5677. [Link]
-
Anderson, N. H., et al. (2015). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 6(3), 1747-1751. [Link]
-
Sih, C. J., et al. (1975). Stereospecific total synthesis of prostaglandins via reaction of alpha-alkylcyclopentenones with organocuprates. Journal of the American Chemical Society, 97(4), 857-865. [Link]
-
Chemistry LibreTexts. (2024). 10: Strategies in Prostaglandins Synthesis. Chemistry LibreTexts. [Link]
-
Yu, W., et al. (2001). Discovery of novel prostaglandin analogs of PGE2 as potent and selective EP2 and EP4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 11(12), 1549-1552. [Link]
-
Sala, G., et al. (2010). Recent Developments in the Synthesis of Prostaglandins and Analogues. Chemical Reviews, 110(9), 5034-5087. [Link]
-
Wang, Z., et al. (2022). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications, 13(1), 1-9. [Link]
-
University of Calgary. (n.d.). Ch18: Organocopper reagents. University of Calgary. [Link]
-
Request PDF. (2025). Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. ResearchGate. [Link]
-
Crabbé, P., et al. (1973). A Synthesis of d,l-Prostaglandin E 2 Methyl Ester and Related Compounds. Helvetica Chimica Acta, 56(8), 2829-2842. [Link]
-
Gherghel, A., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1888. [Link]
-
Yu, Y., et al. (1997). Synthesis of Prostaglandin E2 Ethanolamide from Anandamide by Cyclooxygenase-2. Journal of Biological Chemistry, 272(34), 21181-21186. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. kirkmaxey.com [kirkmaxey.com]
- 3. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs | MDPI [mdpi.com]
- 10. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereospecific total synthesis of prostaglandins via reaction of alpha-alkylcyclopentenones with organocuprates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of 9-deoxy-9-methylene-Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-deoxy-9-methylene-Prostaglandin E2 is a synthetic analog of the endogenous signaling molecule Prostaglandin E2 (PGE2). Engineered for enhanced chemical stability by replacing the C-9 carbonyl group with an exo-methylene group, this compound retains a significant portion of the biological activity of its parent molecule, positioning it as a valuable tool for research and potential therapeutic development. This guide provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its interaction with prostanoid receptors and the subsequent intracellular signaling cascades. We will delve into its established potent agonism at the EP1 receptor and explore its broader pharmacological profile, including insights gained from its more clinically studied derivative, 9-deoxo-16,16-dimethyl-PGE2 (Meteneprost).
Introduction: The Rationale for a Stable PGE2 Analog
Prostaglandin E2 is a key lipid mediator involved in a vast array of physiological and pathophysiological processes, including inflammation, pain, fever, uterine contractility, and regulation of blood pressure.[1][2] However, the inherent chemical instability of PGE2 limits its therapeutic utility and complicates in vitro studies. The development of stable analogs like 9-deoxy-9-methylene-PGE2 was driven by the need for molecules that mimic the biological effects of PGE2 but with improved pharmacokinetic properties.[3] This analog has been shown to be equipotent to PGE2 in certain biological assays, such as decreasing blood pressure in rats and stimulating smooth muscle in the gerbil colon and primate uterus, but with a reduced side-effect profile in some contexts.[1][2][4]
Receptor Binding Profile: A Potent EP1 Agonist
The diverse physiological effects of PGE2 are mediated by its interaction with a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[5] These receptors exhibit distinct tissue distribution and couple to different intracellular signaling pathways. A comprehensive understanding of the mechanism of action of 9-deoxy-9-methylene-PGE2 necessitates a detailed characterization of its binding affinity and selectivity for these receptors.
A pivotal study on the structure-activity relationship of prostanoids at the human EP1 receptor identified 9-deoxy-9-methylene-PGE2 as the most potent agonist among a series of 55 related compounds in a functional assay.[6] This potent agonism at the EP1 receptor is a cornerstone of its pharmacological profile. The EP1 receptor is known to be a lower affinity receptor for PGE2 compared to EP3 and EP4, suggesting that the structural modification in 9-deoxy-9-methylene-PGE2 enhances its interaction with this particular subtype.[7]
Downstream Signaling Pathways: From Receptor to Cellular Response
The activation of EP receptors by 9-deoxy-9-methylene-PGE2 initiates distinct intracellular signaling cascades. Given its established potent agonism at the EP1 receptor, the primary signaling pathway activated by this compound is the Gq-mediated mobilization of intracellular calcium.
EP1 Receptor Activation and Intracellular Calcium Mobilization
The EP1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein.[5] Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[8] This rise in intracellular Ca2+ concentration is a key event in mediating the physiological effects of EP1 activation, such as smooth muscle contraction.
Diagram: EP1 Receptor Signaling Pathway
Caption: Agonist binding to the EP1 receptor activates the Gq-PLC pathway, leading to increased intracellular calcium.
Postulated Effects on cAMP Signaling via EP2, EP3, and EP4 Receptors
While direct experimental data on the effects of 9-deoxy-9-methylene-PGE2 on cyclic AMP (cAMP) levels are lacking, its PGE2-like biological activities suggest potential interactions with EP2, EP3, and EP4 receptors, which are all known to modulate cAMP signaling.
-
EP2 and EP4 Receptors: These receptors are coupled to the Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular cAMP levels.[5] Activation of EP2 and EP4 receptors is typically associated with smooth muscle relaxation and anti-inflammatory responses.[9]
-
EP3 Receptor: This receptor is primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[5]
The net effect of 9-deoxy-9-methylene-PGE2 on cAMP levels in a specific cell type would depend on its relative agonist activity at these receptors and their expression levels.
Diagram: Overview of EP Receptor Signaling
Caption: 9-deoxy-9-methylene-PGE2 is a potent EP1 agonist and likely interacts with other EP receptors to modulate second messenger levels.
Insights from a Clinically Studied Derivative: 9-deoxo-16,16-dimethyl-9-methylene-PGE2 (Meteneprost)
Meteneprost is a derivative of 9-deoxy-9-methylene-PGE2 that has been more extensively studied, particularly for its effects on uterine function. Research on Meteneprost provides valuable, albeit indirect, insights into the potential activities of the parent compound.
In human cervical tissue, Meteneprost has been shown to inhibit spontaneous contractile activity in early and late pregnancy.[10] This effect is consistent with the activation of EP2 and/or EP4 receptors, which are known to mediate smooth muscle relaxation via cAMP elevation. Conversely, in non-pregnant patients, it was found to increase muscular activity, an effect that could be mediated by the potent EP1 agonism leading to increased intracellular calcium.[10] Meteneprost has also been investigated for its clinical utility in pregnancy termination and cervical dilation, where it has shown efficacy with a favorable side-effect profile compared to other prostaglandins.[3]
Table 1: Comparative Effects of 9-deoxo-16,16-dimethyl-9-methylene-PGE2 on Human Cervical Tissue
| Tissue State | Effect on Contractile Activity | Implied Receptor Activity |
| Pregnant | Inhibition | EP2/EP4 Agonism |
| Non-pregnant | Stimulation | EP1 Agonism |
Experimental Protocols for Elucidating the Mechanism of Action
To further characterize the mechanism of action of 9-deoxy-9-methylene-PGE2, standardized in vitro assays are essential. The following are outlines of key experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the compound for each of the four EP receptor subtypes.
Objective: To quantify the affinity of 9-deoxy-9-methylene-PGE2 for human EP1, EP2, EP3, and EP4 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably overexpressing one of the human EP receptor subtypes.
-
Competitive Binding: Incubate the cell membranes with a constant concentration of a radiolabeled PGE2 analog (e.g., [3H]-PGE2) and varying concentrations of unlabeled 9-deoxy-9-methylene-PGE2.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand. Calculate the IC50 (concentration of unlabeled ligand that inhibits 50% of specific binding) and derive the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay directly measures the functional consequence of EP1 receptor activation.
Objective: To determine the potency (EC50) of 9-deoxy-9-methylene-PGE2 in stimulating intracellular calcium release.
Methodology:
-
Cell Culture: Plate HEK293 cells expressing the human EP1 receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add varying concentrations of 9-deoxy-9-methylene-PGE2 to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the peak fluorescence response against the compound concentration to determine the EC50 value.
cAMP Accumulation Assay
This assay measures the effect of the compound on adenylyl cyclase activity, mediated by EP2, EP3, and EP4 receptors.
Objective: To determine the potency (EC50) of 9-deoxy-9-methylene-PGE2 in stimulating (via EP2/EP4) or inhibiting (via EP3) cAMP production.
Methodology:
-
Cell Culture: Use HEK293 cells stably expressing either EP2, EP4, or EP3 receptors.
-
Stimulation/Inhibition:
-
For EP2 and EP4, incubate cells with varying concentrations of 9-deoxy-9-methylene-PGE2.
-
For EP3, pre-stimulate cells with an adenylyl cyclase activator (e.g., forskolin) and then add varying concentrations of 9-deoxy-9-methylene-PGE2.
-
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC50 for stimulation or inhibition.
Diagram: Experimental Workflow for Characterizing Receptor Activity
Caption: A workflow for the in vitro characterization of 9-deoxy-9-methylene-PGE2's activity at EP receptors.
Conclusion and Future Directions
This compound is a chemically stable and biologically active analog of PGE2. Its mechanism of action is centered on its interaction with the family of EP receptors. The most definitive finding to date is its potent agonist activity at the EP1 receptor, which leads to the mobilization of intracellular calcium.[6] While its interactions with EP2, EP3, and EP4 receptors are not as well-quantified, its PGE2-like physiological effects strongly suggest a broader spectrum of activity that includes the modulation of cAMP signaling pathways.
For drug development professionals and researchers, 9-deoxy-9-methylene-PGE2 represents a valuable pharmacological tool. Its enhanced stability makes it superior to PGE2 for in vitro studies, and its distinct potency at the EP1 receptor may offer a degree of selectivity. Future research should focus on obtaining comprehensive quantitative binding and functional data across all four EP receptor subtypes to fully elucidate its receptor interaction profile. Such studies will be crucial for a more precise understanding of its mechanism of action and for unlocking its full potential in therapeutic applications.
References
-
Wingerup, L., Andersson, K. E., & Ulmsten, U. (1985). Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix. Prostaglandins, 29(3), 337–346. [Link]
-
Ungrin, M. D., Carrière, M. C., Denis, D., Lamontagne, S., Sawyer, N., Stocco, R., ... & Abramovitz, M. (2001). Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor. Molecular pharmacology, 59(6), 1446–1456. [Link]
-
Bundy, G. L., Kimball, F. A., Robert, A., Aiken, J. W., Maxey, K. M., Sebek, O. K., ... & Hsi, R. S. (1980). Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins. Advances in prostaglandin and thromboxane research, 6, 355–363. [Link]
-
Meng, X., Xu, Y., & Xu, H. E. (2025). Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2. Proceedings of the National Academy of Sciences, 122(21), e2416329122. [Link]
-
Pentland, A. P., Schoggins, J. W., Scott, G. A., Khan, K. N., & Han, R. (2000). The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer. Journal of Investigative Dermatology, 114(4), 844-849. [Link]
-
Ruel, R., & Chauret, N. (2008). Binding and Signaling Differences between Prostaglandin E1 and E2 Mediated by Prostaglandin E Subtype Receptors. McGill Journal of Medicine, 11(1), 15-26. [Link]
-
Jala, V. R., & Haribabu, B. (2023). Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis. Journal of Inflammation Research, 16, 3447–3459. [Link]
-
Chen, Q., & Shyu, J. F. (1999). PGE2 suppresses mitogen-induced Ca2+ mobilization in T cells. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 277(6), R1741-R1748. [Link]
-
Yokoyama, U., Iwatsubo, K., Umemura, M., Fujita, T., & Ishikawa, Y. (2013). Effects of PGE2 with or without IBMX pretreatment on cAMP formation in HEK-EP2 and HEK-EP4 cells. Journal of Pharmacological Sciences, 122(2), 107-115. [Link]
-
Hsi, R. S., & Sebek, O. K. (1980). Quantitative determination of 9-deoxo-16, 16-dimethyl-9-methylene-PGE2 in human plasma by GC-MS, RIA and HPLC. Prostaglandins, 20(4), 767–780. [Link]
-
Minami, T., Nishihara, I., Sakamoto, K., Ito, S., & Hayaishi, O. (2001). Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice. British journal of pharmacology, 133(3), 438–444. [Link]
-
Thornton, S., & Taggart, M. J. (1992). Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells. Experimental physiology, 77(2), 293–305. [Link]
-
Noguchi, K., Morita, I., & Murota, S. (1995). Prostaglandin E2 receptors of the EP2 and EP4 subtypes downregulate tumor necrosis factor alpha-induced intercellular adhesion molecule-1 expression in human gingival fibroblasts. Journal of cellular physiology, 164(2), 336–343. [Link]
-
Nithipatikom, K., Endsley, M. P., Isbell, M. A., Morrow, J. D., & Campbell, W. B. (2010). Structural determinants for calcium mobilization by prostaglandin E2 and prostaglandin F2alpha glyceryl esters in RAW 264.7 cells and H1819 cells. Prostaglandins & other lipid mediators, 92(1-4), 19–24. [Link]
-
Fujino, H., & Regan, J. W. (2006). Effects of PGE2 or 15-keto-PGE2 on cAMP formation and the... ResearchGate. [Link]
-
Suzawa, T., Miyaura, C., Inada, M., Maruyama, T., Sugimoto, Y., Ushikubi, F., ... & Suda, T. (2000). The role of prostaglandin E receptor subtypes (EP1, EP2, EP3, and EP4) in bone resorption: an analysis using specific agonists for the respective EPs. Endocrinology, 141(4), 1554–1559. [Link]
-
Wikipedia. (n.d.). Prostaglandin EP2 receptor. Retrieved from [Link]
-
Richards, J. S., & Ascoli, M. (1995). Evaluation of signal transduction mechanisms for the mitogenic effects of prostaglandin E2 in normal human bone cells in vitro. Journal of bone and mineral research, 10(4), 581–590. [Link]
-
Fulton, A. M., & Ma, X. (2011). Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer. Cancers, 3(4), 3848–3866. [Link]
-
Wu, Y., Zhang, H., Xu, J., Chen, Y., Liu, H., Li, Y., ... & Zhang, C. (2025). Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors. bioRxiv. [Link]
-
Ganesh, T., Jiang, J., & Dingledine, R. (2014). Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties. Journal of medicinal chemistry, 57(21), 8925–8939. [Link]
-
Abramovitz, M., Adam, M., Boie, Y., Carrière, M., Denis, D., Godin, D., ... & Gallant, M. A. (1994). Characterization of [3H]-prostaglandin E2 binding to prostaglandin EP4 receptors expressed with Semliki Forest virus. British journal of pharmacology, 113(2), 291–298. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship of 9-deoxy-9-methylene-PGE2 analogs
An In-depth Technical Guide to the Structure-Activity Relationship of 9-deoxy-9-methylene-PGE2 Analogs
Authored by: Gemini, Senior Application Scientist
Abstract
Prostaglandin E2 (PGE2) is a potent, naturally occurring eicosanoid involved in a vast array of physiological and pathological processes.[1] Its therapeutic potential is often hindered by its chemical and metabolic instability. The development of stable and effective analogs is therefore a cornerstone of prostanoid medicinal chemistry. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 9-deoxy-9-methylene-PGE2 analogs, a class of chemically robust isosteres of PGE2. We will delve into the foundational chemistry, interactions with the four E-type prostanoid (EP) receptor subtypes, key structural determinants of activity, and the experimental protocols used to elucidate these relationships. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of prostanoid signaling and therapeutics.
Introduction: The Rationale for 9-deoxy-9-methylene-PGE2 Analogs
Prostaglandins are a class of physiologically active lipid compounds derived from arachidonic acid that exert diverse, hormone-like effects.[2] They are characterized by a 20-carbon skeleton containing a five-carbon ring.[2][3] Prostaglandin E2 (PGE2), in particular, is a key mediator in processes such as inflammation, pain, fever, uterine contraction, and gastric protection.[1][4] However, the therapeutic utility of native PGE2 is limited by its inherent instability, particularly the susceptibility of its β-ketol system to dehydration and isomerization.[5][6]
This instability prompted the development of chemically stable analogs that retain the potent and specific biological activities of the parent compound. A successful strategy involved the isosteric replacement of the C-9 keto group with a chemically stable exo-methylene group, leading to the creation of 9-deoxy-9-methylene-PGE2.[5][6][7] This modification proved to be a significant advance, yielding compounds that are stable across a wide pH range while preserving the essential biological profile of PGE2.[6][8][9]
The Biological Targets: Prostaglandin E2 (EP) Receptors and Their Signaling Pathways
The diverse actions of PGE2 and its analogs are mediated through four distinct G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[1][10][11] Each subtype exhibits a unique tissue distribution and couples to different intracellular signaling cascades, accounting for the varied and sometimes opposing biological effects of PGE2.[1][10] A fundamental understanding of these pathways is critical for interpreting the SAR of any PGE2 analog.
-
EP1 Receptor: Primarily couples to Gq/11 proteins.[1][10] Activation leads to the stimulation of phospholipase C (PLC), which generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations, typically leading to cellular responses like smooth muscle contraction.[1]
-
EP2 Receptor: Couples to the stimulatory G-protein (Gs).[10][12] Activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[12][13] This pathway is often associated with smooth muscle relaxation and anti-inflammatory responses.[10]
-
EP3 Receptor: Predominantly couples to the inhibitory G-protein (Gi).[10][12] Its activation inhibits adenylyl cyclase, causing a decrease in intracellular cAMP levels. This often counteracts the effects of EP2/EP4 signaling.[12]
-
EP4 Receptor: Also couples to Gs, leading to increased cAMP levels, similar to the EP2 receptor.[10][12] However, the EP4 receptor can also engage in non-canonical signaling, such as activating the PI3K/Akt pathway, which contributes to its roles in cell survival and migration.[10][12]
The following diagram illustrates the primary signaling cascades initiated by the activation of each EP receptor subtype.
Core Structure-Activity Relationships (SAR)
The development and analysis of 9-deoxy-9-methylene-PGE2 analogs have revealed several key structural features that govern their interaction with EP receptors and their resulting biological activity.
The C-9 Methylene Isostere: A Foundation for Stability and Potency
The cornerstone of this analog class is the replacement of the chemically labile C-9 keto group with an exo-methylene group.[7] This single modification confers significant advantages:
-
Chemical Stability: The 9-methylene analogs are stable in aqueous media from pH 1 to 14, a stark contrast to the parent PGEs which readily degrade.[6] This stability is crucial for developing viable pharmaceutical formulations.
-
Conformational Mimicry: The sp2 hybridization at C-9 in the exo-methylene group preserves the flattening of the cyclopentane ring, mimicking the conformation imposed by the C-9 carbonyl in native PGE2.[6] This structural similarity is believed to be a primary reason why these analogs are recognized by EP receptors and retain a PGE-like biological profile.[6]
Receptor Binding Profile
While comprehensive binding data across all EP subtypes is not extensively published, available information indicates a potent interaction.
-
High Affinity for EP1: Competitive radioligand binding assays using human embryonic kidney (HEK-293) cells expressing the recombinant human EP1 receptor showed that 9-deoxy-9-methylene-PGE2 has a high affinity, with an inhibitor constant (Ki) of 1.3 nM.[5] Notably, this demonstrates a higher affinity for the EP1 receptor than PGE2 itself, which has a Ki of 2.7 nM in the same system.[5]
-
Broad PGE2-like Activity: The analog is equipotent to PGE2 in several biological assays, including decreasing blood pressure in rats and stimulating smooth muscle in the gerbil colon and primate uterus.[5][8][9] This strongly suggests significant functional interactions with the other EP receptor subtypes responsible for these effects.
| Compound | EP1 Receptor Ki (nM) |
| 9-deoxy-9-methylene-PGE2 | 1.3 [5] |
| Prostaglandin E2 (PGE2) | 2.7[5] |
Essential Functional Groups and Side-Chain Modifications
Beyond the core C-9 modification, specific functional groups and side-chain alterations are critical for maintaining or enhancing activity.
-
C-11 and C-15 Hydroxyl Groups: As with native PGE2, the hydroxyl groups at positions C-11 and C-15 are essential for potent agonist activity.[5] These groups likely form key hydrogen bonds within the receptor binding pocket.
-
C-16 Alkyl Substitution for Metabolic Resistance: A significant challenge with natural prostaglandins is their rapid metabolic inactivation, often initiated by oxidation of the C-15 hydroxyl group. The introduction of two methyl groups at the C-16 position, as in 9-deoxy-16,16-dimethyl-9-methylene-PGE2 , sterically hinders this metabolic pathway. This modification successfully retains high biological potency while increasing the compound's duration of action.[6][7] This specific analog has demonstrated clinical efficacy for pregnancy termination with a significant reduction in gastrointestinal side effects compared to its 9-keto counterpart.[7]
The diagram below summarizes the key SAR points for this class of analogs.
Functional Assay: cAMP Measurement
This assay measures the functional consequence of receptor activation for Gs- or Gi-coupled receptors.
Objective: To determine if a 9-deoxy-9-methylene-PGE2 analog acts as an agonist or antagonist at EP2, EP4 (Gs-coupled), or EP3 (Gi-coupled) receptors.
Methodology (for Gs-coupled receptors):
-
Cell Plating: Seed HEK-293 cells expressing the target receptor (e.g., hEP2) into a multi-well plate and grow to near confluency.
-
Stimulation:
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test analog to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Perform the detection assay to quantify the amount of intracellular cAMP produced in each well.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the analog.
-
Fit the data with a sigmoidal dose-response curve to determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).
-
(Note: For Gi-coupled EP3 receptors, the assay is modified. Cells are co-stimulated with a known adenylyl cyclase activator like forskolin, and the ability of the test analog to inhibit this forskolin-induced cAMP production is measured.)
Therapeutic Implications and Future Outlook
The favorable profile of 9-deoxy-9-methylene-PGE2 analogs, particularly 9-deoxy-16,16-dimethyl-9-methylene-PGE2, has established their therapeutic value.
-
Obstetrics and Gynecology: The potent uterine-stimulating activity, combined with enhanced stability and a better side-effect profile, makes these analogs effective agents for the termination of pregnancy and for cervical ripening before labor. [7][14]* Reduced Side Effects: A key finding was that 9-deoxy-16,16-dimethyl-9-methylene-PGE2 is approximately 300 times less "enteropooling" (a measure of diarrheal potential) in rats than its 9-keto counterpart, highlighting a significant improvement in gastrointestinal tolerance. [7] The core lesson from the SAR of this series is that isosteric replacement can be a powerful tool to overcome the inherent liabilities of natural signaling molecules. Future research in this area will likely focus on designing analogs with greater selectivity for individual EP receptor subtypes. For example, a highly selective EP4 agonist could harness the anti-inflammatory and tissue-reparative effects of PGE2 signaling while avoiding the pro-inflammatory or contractile effects mediated by other EP receptors. The foundational work on 9-deoxy-9-methylene-PGE2 provides a robust chemical scaffold upon which such future discoveries can be built.
References
-
Grokipedia. Prostaglandin E 2 receptor. Available from: [Link]
-
Bundy GL, Kimball FA, Robert A, et al. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins. Adv Prostaglandin Thromboxane Res. 1980;6:355-63. Available from: [Link]
-
Wikipedia. Prostaglandin E2 receptor. Available from: [Link]
-
Minami T, Nishihara I, Sakamoto K, et al. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice. Br J Pharmacol. 2001;133(3):438-444. Available from: [Link]
-
Fedyk ER, Phipps RP. Prostaglandin E2 receptors of the EP2 and EP4 subtypes regulate activation and differentiation of mouse B lymphocytes to IgE-secreting cells. Proc Natl Acad Sci U S A. 1996;93(20):10978-83. Available from: [Link]
-
Minami T, Nishihara I, Sakamoto K, et al. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor. British Journal of Pharmacology. 2001;133:438-444. Available from: [Link]
-
Markiewicz MR, Ochoa O, Sun Y, et al. The complex role of prostaglandin E2-EP receptor signaling in wound healing. J Cell Commun Signal. 2020;14(1):25-36. Available from: [Link]
-
ResearchGate. PGE2-EP receptor signaling pathways. Following the synthesis of PGE2,... Available from: [Link]
-
Wikipedia. Prostaglandin EP2 receptor. Available from: [Link]
-
Slideshare. Chemistry of Prostaglandins, leukotrienes and thromboxanes(Advance medicinal chemistry).pptx. Available from: [Link]
-
Regan JW, Bailey TJ, Pepperl DJ. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action. J Dyneins and Motor Proteins. 2019;6:1-35. Available from: [Link]
-
Wikipedia. Prostaglandin. Available from: [Link]
-
Maxey KM, Bundy GL, Kimball FA, et al. Synthesis and Biological Activity of 9-Deoxo-9-Methylene and Related Prostaglandins. Advances in Prostaglandin and Thromboxane Research. 1980;6:355-63. Available from: [Link]
-
The Global Library of Women's Medicine. The Prostaglandins: Basic Chemistry and Action. Available from: [Link]
-
Bio-Synthesis. Prostaglandins. Available from: [Link]
-
Maruyama T, Shiraishi M, Maruyama A, et al. Discovery of novel prostaglandin analogs of PGE2 as potent and selective EP2 and EP4 receptor agonists. Bioorg Med Chem Lett. 2007;17(15):4323-7. Available from: [Link]
-
The Antirrhinum. 9-deoxy-9-methylene Prostaglandin E2. Available from: [Link]
-
ACS Publications. Prostaglandin nomenclature. Journal of Medicinal Chemistry. Available from: [Link]
-
Fulton AM, Heppner GH. Prostaglandin E2 receptor activity and susceptibility to natural killer cells. J Immunol. 1985;135(2):1170-4. Available from: [Link]
-
Kuehl FA Jr, Humes JL. Direct Evidence for a Prostaglandin Receptor and Its Application to Prostaglandin Measurements. Proc Natl Acad Sci U S A. 1972;69(2):480-4. Available from: [Link]
-
Chinese Academy of Sciences. Researchers reveal structure and activation mechanism of prostaglandin E2 receptor EP1. Available from: [Link]
-
Oxford Academic. Prostaglandin E 2 receptor activity and susceptibility to natural killer cells. Available from: [Link]
-
ResearchGate. Discovery of novel prostaglandin analogs of PGE(2) as potent and selective EP2 and EP4 receptor agonists | Request PDF. Available from: [Link]
-
Murase A, Okumura T, Takagi Y, et al. Discovery of G Protein-Biased EP2 Receptor Agonists. ACS Med Chem Lett. 2015;6(9):1017-22. Available from: [Link]
-
Uldbjerg N, Ekman G, Malmström A, Ulmsten U, Wingerup L. Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix. Prostaglandins. 1985;29(3):337-46. Available from: [Link]
-
National Center for Biotechnology Information. Prostaglandins - StatPearls. Available from: [Link]
-
Kobayashi K, Komatsu T, Nakagawa K, Hara E, Yuba S. a convenient synthesis of 9h-thioxanthen-9-ones and their aza-analogues. HETEROCYCLES. 2013;87(11):2323. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Prostaglandin - Wikipedia [en.wikipedia.org]
- 3. Chemistry of Prostaglandins, leukotrienes and thromboxanes(Advance medicinal chemistry).pptx [slideshare.net]
- 4. elibrary.mjfveterinarycollege.org [elibrary.mjfveterinarycollege.org]
- 5. benchchem.com [benchchem.com]
- 6. kirkmaxey.com [kirkmaxey.com]
- 7. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 9-deoxy-9-methylene Prostaglandin E2 | The Antirrhinum [antirrhinum.net]
- 10. grokipedia.com [grokipedia.com]
- 11. Prostaglandin E2 receptor - Wikipedia [en.wikipedia.org]
- 12. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 14. Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pursuit of Stability: A Technical Guide to the Discovery and Development of Prostaglandin E2 Analogs
Abstract
Prostaglandin E2 (PGE2), a pivotal lipid autacoid derived from arachidonic acid, orchestrates a vast array of physiological and pathological processes. Its profound influence on inflammation, pain, fever, gastric protection, and uterine function has rendered it a compelling therapeutic target. However, the clinical utility of native PGE2 is severely hampered by its inherent chemical and metabolic instability. This in-depth technical guide provides a comprehensive overview of the strategies and methodologies employed in the discovery and development of stable PGE2 analogs. We will delve into the medicinal chemistry approaches to enhance stability, the critical structure-activity relationships governing receptor selectivity, and the detailed experimental protocols for the characterization of these novel chemical entities. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of harnessing the therapeutic potential of PGE2.
The Prostaglandin E2 Conundrum: Therapeutic Promise and a Fleeting Existence
Prostaglandin E2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and exerts its diverse biological effects by activating four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1] Each receptor subtype is coupled to different intracellular signaling pathways, leading to a wide spectrum of cellular responses.[2][3] This diversity in signaling underscores the therapeutic potential of selectively targeting these receptors.[1]
However, the therapeutic application of PGE2 is significantly limited by its rapid degradation. The primary routes of inactivation include chemical degradation, particularly dehydration of the β-ketol system in the cyclopentane ring, and metabolic inactivation, primarily through oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[4][5] These rapid degradation pathways result in a short biological half-life, necessitating the development of stable analogs to achieve sustained therapeutic effects.
Designing for Durability: Medicinal Chemistry Strategies for Stable PGE2 Analogs
The core challenge in developing stable PGE2 analogs lies in modifying the parent molecule to resist degradation while retaining or even enhancing its desired biological activity and receptor selectivity. Medicinal chemists have employed a variety of strategies to achieve this delicate balance.
Modifications to the Cyclopentane Ring
The cyclopentanone ring of PGE2 is a primary site of chemical instability. Efforts to stabilize this core structure have included:
-
Substitution at C-16: Introducing gem-dimethyl groups at the C-16 position can sterically hinder the approach of 15-PGDH, thereby preventing metabolic inactivation.[6]
-
Modification of the 9-keto group: Replacement of the 9-keto group with a methylene group (9-deoxo-9-methylene) has been shown to enhance chemical stability without compromising biological activity.[7]
Alterations to the Omega (ω) Side Chain
The ω-side chain is another key area for modification to improve both stability and receptor selectivity.
-
Phenoxy groups: Introduction of a phenoxy group at the terminus of the ω-chain can enhance metabolic stability and has been a successful strategy in developing potent and selective EP receptor agonists.
-
Heterocyclic replacements: Replacing the terminal portion of the ω-chain with various heterocyclic rings has also been explored to improve the pharmacokinetic profile.
Structure-Activity Relationships (SAR): Tuning for Receptor Selectivity
The development of receptor-selective PGE2 analogs is crucial for minimizing off-target effects and maximizing therapeutic efficacy. Extensive SAR studies have elucidated the key structural features that govern binding and activation of the different EP receptors.
-
EP1 Receptor: The carboxyl group and the hydroxyl groups at positions 11 and 15 are critical for agonist activity at the EP1 receptor.[7][8]
-
EP2 and EP4 Receptors: These receptors are often targeted for their roles in anti-inflammatory and regenerative processes. Modifications to the ω-side chain have been particularly fruitful in developing selective agonists for EP2 and EP4 receptors.[9][10]
-
EP3 Receptor: The development of selective EP3 agonists has been more challenging, but certain modifications to the cyclopentane ring and the α-chain have shown promise.
The following table summarizes key structural modifications and their impact on EP receptor selectivity:
| Structural Modification | Impact on Receptor Selectivity | Rationale | Reference(s) |
| 16,16-dimethyl substitution | Increased metabolic stability | Steric hindrance of 15-PGDH | [6] |
| 9-deoxo-9-methylene substitution | Enhanced chemical stability | Prevents dehydration of the β-ketol system | [7] |
| ω-chain phenoxy substitution | Enhanced metabolic stability and potency | Increased resistance to metabolism | [9] |
| C-1 carboxyl group modification | Reduced affinity and potency | Essential for binding to the EP1 receptor | [7][8] |
The Scientist's Toolkit: Experimental Protocols for Analog Characterization
The successful development of stable PGE2 analogs relies on a robust suite of in vitro assays to characterize their stability, receptor binding affinity, and functional activity. The following section provides detailed, step-by-step methodologies for these critical experiments.
Stability Assessment: Quantifying Durability
A crucial first step is to determine the chemical and metabolic stability of newly synthesized analogs.
This protocol outlines a method to assess the degradation of a PGE2 analog in solution over time.[11][12]
Materials:
-
PGE2 analog stock solution (e.g., 1 mg/mL in ethanol)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Prepare a working solution of the PGE2 analog at a final concentration of 10 µg/mL in phosphate buffer (pH 7.4).
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately quench any further degradation by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate any salts.
-
Analyze the supernatant by HPLC.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from its degradation products.
-
Detection: UV absorbance at a wavelength appropriate for the analog (typically around 210 nm).
-
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining over time to determine its chemical stability.
This assay evaluates the susceptibility of an analog to metabolism by hepatic enzymes, primarily cytochrome P450s.[13]
Materials:
-
PGE2 analog stock solution
-
Pooled human liver microsomes
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the PGE2 analog (final concentration, e.g., 1 µM), liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the analog.
Receptor Binding Affinity: Gauging the Strength of Interaction
Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor.
This protocol describes how to determine the binding affinity (Ki) of an unlabeled PGE2 analog by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-PGE2) from the EP receptor.[2][14][15]
Materials:
-
Cell membranes prepared from cells stably expressing the target human EP receptor subtype (EP1, EP2, EP3, or EP4).
-
Radioligand: [³H]-PGE2
-
Unlabeled PGE2 analog (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target EP receptor to confluency.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add binding buffer, [³H]-PGE2, and cell membranes.
-
Non-specific Binding (NSB): Add binding buffer, [³H]-PGE2, a high concentration of unlabeled PGE2 (e.g., 10 µM), and cell membranes.
-
Competitive Binding: Add binding buffer, [³H]-PGE2, varying concentrations of the unlabeled PGE2 analog, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled analog concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the analog that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Activity: Assessing the Biological Response
Functional assays are essential to determine whether an analog acts as an agonist or an antagonist and to quantify its potency and efficacy.
EP2 and EP4 receptors are coupled to Gs proteins, and their activation leads to an increase in intracellular cyclic AMP (cAMP).
Materials:
-
Cells stably expressing the human EP2 or EP4 receptor.
-
PGE2 analog (test compound)
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture medium
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with a stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Add varying concentrations of the PGE2 analog to the wells. Include a vehicle control and a positive control (forskolin).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the analog concentration to generate a dose-response curve.
-
Determine the EC50 (the concentration of the analog that produces 50% of the maximal response) and the Emax (the maximal effect) of the analog.
The EP1 receptor is coupled to Gq proteins, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i).[4]
Materials:
-
Cells stably expressing the human EP1 receptor.
-
PGE2 analog (test compound)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127 (to aid in dye loading)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
A fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).
Procedure:
-
Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading:
-
Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate the plate in the dark at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.
-
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measurement:
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of the PGE2 analog into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the analog concentration to generate a dose-response curve.
-
Determine the EC50 and Emax of the analog.
-
Visualizing the Path Forward: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and the experimental process, the following diagrams illustrate the PGE2 signaling pathways and the general workflow for the discovery and development of stable PGE2 analogs.
Caption: PGE2 Signaling Pathways via EP Receptors.
Caption: Workflow for PGE2 Analog Development.
Conclusion
The development of stable PGE2 analogs represents a significant endeavor in medicinal chemistry and pharmacology, with the potential to unlock new therapeutic avenues for a wide range of diseases. By understanding the intricacies of PGE2's instability and the structure-activity relationships that govern its receptor interactions, researchers can rationally design and synthesize novel analogs with improved pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols provided in this guide serve as a foundational framework for the in vitro characterization of these promising therapeutic candidates. The continued application of these principles and methodologies will undoubtedly pave the way for the next generation of prostaglandin-based therapeutics.
References
-
Abramovitz, M., et al. (2000). Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor. Molecular Pharmacology, 59(6), 1446-1452. [Link]
-
Nials, A. T., et al. (1993). The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors. British Journal of Pharmacology, 108(4), 1137–1143. [Link]
-
Shimazaki, M., et al. (2000). Structures of agonists for prostanoid EP receptor subtypes. Prostaglandins & Other Lipid Mediators, 61(1-2), 3-19. [Link]
-
Wang, D., & DuBois, R. N. (2010). Therapeutic strategies for enhancing tissue regeneration of PGE2. Prostaglandins & Other Lipid Mediators, 91(3-4), 71-77. [Link]
- Regan, J. W. (2003). EP2 and EP4 prostanoid receptor signaling.
-
Maruyama, T., et al. (2002). Enzymatic preparation and purification of prostaglandin E2. Journal of Lipid Research, 43(1), 163-167. [Link]
- Google Patents. (2013). CN103373947A - Green synthesis method for dinoprostone (prostaglandin PGE2).
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
-
Amin, M. (1989). Simultaneous determination of prostaglandins (PG) E2, A2 and B2 and stability studies of PGE2 in pharmaceutical preparations by ion-pair reversed phase HPLC. Acta Pharmaceutica Helvetiae, 64(2), 45-50. [Link]
-
Badr, K. A., & Rezk, M. R. (2017). STABILITY STUDY OF DINOPROSTONE IN BULK POWDER AND IN PHARMACEUTICAL DOSAGE FORMULATION BY A RAPID VALIDATED STABILITY INDICATING HPLC METHOD. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 5(1), 50-59. [Link]
-
Park, J. Y., et al. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. Clinical Immunology, 119(3), 229-240. [Link]
- Tai, H. H., et al. (2002). Prostaglandin catabolizing enzymes.
-
Klarenbeek, J., et al. (2015). Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers in Immunology, 6, 613. [Link]
-
University of Rochester Medical Center. (n.d.). CALCIUM FLUX PROTOCOL. [Link]
-
Eurofins. (n.d.). EP4 Human Prostanoid GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]
-
Natural products as inhibitors of prostaglandin E 2 and pro-inflammatory 5-lipoxygenase-derived lipid mediator biosynthesis. (2020). Planta Medica, 86(13/14), 939-954. [Link]
-
Tovey, S. C., & Willars, G. B. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1272, 79-89. [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov.tw [fda.gov.tw]
- 6. researchgate.net [researchgate.net]
- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of prostaglandins (PG) E2, A2 and B2 and stability studies of PGE2 in pharmaceutical preparations by ion-pair reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. LC/MS analysis of plasma samples from PPMI [protocols.io]
- 12. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. mttlab.eu [mttlab.eu]
- 15. longdom.org [longdom.org]
A Comprehensive Technical Guide to 9-deoxy-9-methylene-Prostaglandin E2: A Stable and Biologically Active Isostere of PGE2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E2 (PGE2) is a pivotal lipid mediator, orchestrating a wide array of physiological and pathophysiological processes. However, its inherent chemical instability, particularly the dehydration of its β-ketol system, has long posed a significant challenge for its therapeutic development and in vitro applications. This guide provides an in-depth technical exploration of 9-deoxy-9-methylene-Prostaglandin E2, a chemically stable and biologically active isosteric analog of PGE2.[1][2] By replacing the C-9 carbonyl group with an exocyclic methylene group, this analog overcomes the primary route of degradation while retaining a biological profile remarkably similar to its parent compound.[1][2][3] We will delve into the rationale behind its design, its synthesis, comparative stability, and its interactions with the four PGE2 receptor subtypes (EP1-EP4), providing detailed experimental protocols and data to support its utility as a valuable tool in prostaglandin research and as a potential therapeutic agent.
The Challenge of Prostaglandin E2 Instability
Prostaglandin E2 is a member of the eicosanoid family, synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[4][5] Its biological effects are vast, encompassing roles in inflammation, pain, fever, gastric protection, uterine contractions, and immune modulation.[6][7] These effects are mediated through its interaction with four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[8][9]
A major impediment to the study and clinical use of PGE2 is its chemical instability. The β-ketol structure in the five-membered ring is susceptible to dehydration under both acidic and basic conditions, leading to the formation of the less active Prostaglandin A2 (PGA2) and subsequently Prostaglandin B2 (PGB2).[10][11] This degradation is also influenced by temperature and the composition of the solution.[11][12][13][14] This inherent lability complicates the interpretation of experimental results and limits its shelf-life and therapeutic utility.
Design and Synthesis of a Stable Isostere: 9-deoxy-9-methylene-PGE2
To address the instability of PGE2, researchers have developed various analogs. Among the most successful is 9-deoxy-9-methylene-PGE2. The core concept behind its design is isosterism, where a functional group is replaced by another with similar physical and electronic properties. In this case, the C-9 keto group is replaced with an exocyclic methylene (=CH₂) group.[3] This modification removes the key structural feature responsible for dehydration, thereby conferring significant chemical stability.[3]
Synthetic Strategy
The synthesis of 9-deoxy-9-methylene-PGE2 and related analogs has been described in the literature.[3][15] A common approach involves the chemical modification of a prostaglandin precursor. One reported synthesis starts from a protected form of Prostaglandin F2α (PGF2α), where the hydroxyl groups at C-11 and C-15 are protected. The hydroxyl group at C-9 is then converted to a good leaving group, which is subsequently eliminated to form the exocyclic methylene. This is followed by the deprotection of the hydroxyl groups to yield the final product.[15] Another synthetic route involves the use of a Wittig-type reaction on a C-9 ketone precursor to introduce the methylene group.[16]
Enhanced Chemical Stability
The primary advantage of 9-deoxy-9-methylene-PGE2 is its enhanced stability compared to the native PGE2. While PGE2 readily degrades in aqueous solutions, especially at non-neutral pH, the methylene analog is resistant to this degradation pathway.[10][11]
Protocol: Comparative Stability Analysis via HPLC
This protocol outlines a method to compare the stability of PGE2 and 9-deoxy-9-methylene-PGE2 in aqueous solutions at different pH values.
Objective: To quantify the degradation of PGE2 versus 9-deoxy-9-methylene-PGE2 over time.
Materials:
-
Prostaglandin E2
-
This compound
-
Phosphate-citrate buffers (pH 4.0, 7.0, and 9.0)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[17][18][19][20]
Procedure:
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of PGE2 and 9-deoxy-9-methylene-PGE2 in ethanol.
-
Working Solution Preparation: Dilute the stock solutions in the pH 4.0, 7.0, and 9.0 buffers to a final concentration of 100 µg/mL.
-
Incubation: Incubate the working solutions at 37°C.
-
Time-Point Sampling: At t=0, 1, 4, 8, 24, and 48 hours, withdraw an aliquot from each solution.
-
HPLC Analysis:
-
Inject the samples onto the C18 column.
-
Use an isocratic mobile phase of acetonitrile:water:TFA (e.g., 40:60:0.1 v/v/v).
-
Set the flow rate to 1 mL/min.
-
Monitor the elution at a wavelength of approximately 200-210 nm.[17]
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis: Plot the percentage of the remaining compound against time for each condition.
Expected Outcome: The concentration of PGE2 will decrease significantly over time, especially at pH 4.0 and 9.0. In contrast, 9-deoxy-9-methylene-PGE2 will show minimal degradation across all pH conditions, demonstrating its superior stability.
Biological Activity and Receptor Engagement
Crucially, the stabilizing modification in 9-deoxy-9-methylene-PGE2 does not compromise its biological activity. It retains a pharmacological profile very similar to that of PGE2, indicating that the C-9 keto group is not essential for receptor binding and activation.[1][2][3]
Prostaglandin E2 Receptor Subtypes and Signaling Pathways
PGE2 exerts its diverse effects by activating four receptor subtypes, each coupled to distinct intracellular signaling pathways:
-
EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium ([Ca²⁺]i) via the phospholipase C (PLC) pathway.[21][22]
-
EP2: Coupled to Gs, it stimulates adenylyl cyclase (AC), leading to increased intracellular cyclic AMP (cAMP) levels.[6][23][24]
-
EP3: Primarily coupled to Gi, it inhibits adenylyl cyclase, resulting in decreased cAMP levels. Multiple splice variants exist which can also couple to other G-proteins.[21][22]
-
EP4: Similar to EP2, it is coupled to Gs and increases cAMP production. It can also activate the PI3K pathway.[24][25]
Diagram: PGE2 Receptor Signaling Pathways
Caption: Signaling pathways of PGE2 receptors.
Comparative Receptor Binding Affinity
Studies have shown that 9-deoxy-9-methylene-PGE2 exhibits a binding profile at the EP receptors that is comparable to PGE2. For instance, at the human EP1 receptor, the binding affinity (Ki) of 9-deoxy-9-methylene-PGE2 has been reported to be approximately 1.3 nM, which is more potent than PGE2's Ki of 2.7 nM in the same assay system.[26]
Table 1: Comparative Binding Affinities (Ki in nM)
| Compound | EP1 Receptor Ki (nM) |
|---|---|
| 9-deoxy-9-methylene-PGE2 | 1.3[26] |
| Prostaglandin E2 | 2.7[26] |
Note: Data for other EP receptors is less consistently reported in a directly comparative format, but the overall biological activity profile suggests comparable interactions.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 9-deoxy-9-methylene-PGE2 for the four EP receptor subtypes.
Materials:
-
Cell membranes from HEK293 cells stably expressing human EP1, EP2, EP3, or EP4 receptors.[27][28]
-
[³H]-PGE2 (radioligand)
-
Unlabeled PGE2 (for standard curve)
-
Unlabeled 9-deoxy-9-methylene-PGE2 (test compound)
-
Binding buffer (e.g., 25 mM MES, pH 6.0, 10 mM MgCl₂, 1 mM EDTA)
-
Wash buffer (same as binding buffer)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine receptor membranes, a fixed concentration of [³H]-PGE2 (close to its Kd), and varying concentrations of either unlabeled PGE2 or 9-deoxy-9-methylene-PGE2.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the unlabeled ligand.
-
Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of unlabeled ligand that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Functional Activity
The functional consequence of receptor binding is the activation of downstream signaling pathways. The activity of 9-deoxy-9-methylene-PGE2 can be assessed using functional assays that measure the second messengers associated with each EP receptor subtype. It has been shown to be equipotent to PGE2 in stimulating uterine contractions and lowering blood pressure in animal models, demonstrating its in vivo efficacy.[1][2] A modified version, 9-deoxo-16,16-dimethyl-9-methylene-PGE2, has shown efficacy in clinical trials for pregnancy termination with fewer gastrointestinal side effects than other prostaglandins.[3][29]
Protocol: cAMP Measurement for EP2 and EP4 Receptor Activation
Objective: To measure the ability of 9-deoxy-9-methylene-PGE2 to stimulate cAMP production in cells expressing EP2 or EP4 receptors.
Materials:
-
HEK293 cells expressing human EP2 or EP4 receptors.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
PGE2 (positive control).
-
9-deoxy-9-methylene-PGE2 (test compound).
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and grow to confluency.
-
Pre-incubation: Replace the culture medium with stimulation buffer and pre-incubate for a short period.
-
Compound Addition: Add varying concentrations of PGE2 or 9-deoxy-9-methylene-PGE2 to the wells.
-
Stimulation: Incubate at 37°C for a defined time (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.
-
cAMP Detection: Perform the cAMP assay following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP response against the log concentration of the agonist to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Protocol: Intracellular Calcium Mobilization for EP1 Receptor Activation
Objective: To measure the ability of 9-deoxy-9-methylene-PGE2 to induce calcium release in cells expressing the EP1 receptor.
Materials:
-
CHO or HEK293 cells expressing the human EP1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[32][33][34]
-
Assay buffer (e.g., HBSS).
-
PGE2 (positive control).
-
9-deoxy-9-methylene-PGE2 (test compound).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[32][34]
Procedure:
-
Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Compound Plate Preparation: Prepare a separate plate with varying concentrations of PGE2 or 9-deoxy-9-methylene-PGE2.
-
Measurement:
-
Place the cell plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
The instrument will automatically inject the compounds from the compound plate into the cell plate.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the agonist to determine the EC₅₀ value.
Applications and Future Directions
The enhanced stability and retained biological activity of 9-deoxy-9-methylene-PGE2 make it an invaluable tool for prostaglandin research.
-
In Vitro Studies: It provides a stable and reliable agonist for studying EP receptor pharmacology, signaling, and regulation without the confounding variable of ligand degradation.[35][36]
-
In Vivo Research: Its stability allows for more predictable pharmacokinetics and pharmacodynamics in animal models, enabling a clearer understanding of the physiological roles of PGE2 signaling.[1][2]
-
Therapeutic Potential: The development of stable PGE2 analogs like this one, and its further modified versions, has opened avenues for therapeutic applications where sustained PGE2-like activity is desired, such as in labor induction or for cytoprotective effects, while potentially reducing side effects.[3][29]
Conclusion
This compound stands as a testament to the power of rational drug design. By addressing the fundamental instability of PGE2 through isosteric replacement, a chemically robust analog was created that faithfully mimics the biological activity of the endogenous ligand. This guide has provided the technical foundation for understanding and utilizing this compound, from its synthesis and stability to its interaction with EP receptors. With the detailed protocols provided, researchers and drug development professionals are well-equipped to leverage 9-deoxy-9-methylene-PGE2 as a superior tool for dissecting the complexities of prostaglandin signaling and exploring new therapeutic strategies.
References
- Activation of EP2 receptors by prostaglandin E2 (PGE2) promotes brain inflammation in neurodegenerative diseases, but the pathways responsible are unclear. (2013-03-29). PubMed.
- Bundy, G. L., et al. (1980). Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins. Advances in Prostaglandin and Thromboxane Research, 6, 355-63.
- PGE2-EP receptor signaling pathways. Following the synthesis of PGE2,... (n.d.). ResearchGate.
- Jiang, J., & Dingledine, R. (2018). Prostaglandin EP2 receptor: Novel therapeutic target for human cancers (Review). Oncology Letters, 16(2), 1337-1343.
- The signaling pathway of PGE2. The schematic diagram shows the... (n.d.). ResearchGate.
- Sliepen, K., et al. (2020). Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers in Cell and Developmental Biology.
- 9-deoxy-9-methylene Prostaglandin E2 (n.d.). MedchemExpress.com.
- HPLC analysis of some synthetic prostaglandin compounds of therapeutical interest. (2025-08-07). Journal of Pharmaceutical and Biomedical Analysis.
- A chromatographic method for the quantification of prostaglandin E(1) and prostaglandin A(1) encapsulated in an intravenous lipid formulation. (n.d.). PubMed.
- HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation. (2025-08-01). Journal of Pharmaceutical and Biomedical Analysis.
- A comparison of two stable prostaglandin E analogues for termination of early pregnancy and for cervical dilatation. (n.d.). PubMed.
- The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors. (n.d.). FEBS Letters.
- Stehle, R. (1982). Physical chemistry, stability, and handling of prostaglandins E2, F2α, D2, and I2: A critical summary. Methods in Enzymology.
- Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (n.d.). MDPI.
- Stehle, R. G., & Oesterling, T. O. (1977). Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions. Journal of Pharmaceutical Sciences, 66(11), 1590-5.
- Maxey, K. M. (1980). Synthesis and Biological Activity of 9-Deoxo-9-Methylene and Related Prostaglandins. Advances in Prostaglandin and Thromboxane Research.
- Stability of Prostaglandins. (n.d.). American Journal of Health-System Pharmacy.
- Stability of prostaglandin I2 in human blood. (1981). Prostaglandins, 21(2), 165-75.
- Younger, E. W., & Szabo, R. M. (1986). The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C. Prostaglandins, 31(5), 923-7.
- High performance liquid chromatographic determination of prostaglandins F2.alpha., E2, and D2 from in vitro enzyme incubations. (n.d.). Analytical Chemistry.
- This compound. (n.d.). Benchchem.
- 9-deoxy-9-methylene Prostaglandin E2. (n.d.). Cayman Chemical.
- EP Receptor (rat) Activation Assay Kit (cAMP). (n.d.). Cayman Chemical.
- Ca2+ mobilization assays in GPCR drug discovery. (n.d.). PubMed.
- Sakuma, Y., et al. (2000). Role of Prostaglandin E Receptor Subtypes (EP1, EP2, EP3, and EP4) in Bone Resorption: An Analysis Using Specific Agonists for the Respective EPs. Endocrinology, 141(5), 1668–1675.
- Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix. (n.d.). PubMed.
- A Synthesis of d,l-Prostaglandin E 2 Methyl Ester and Related Compounds. (n.d.). Canadian Journal of Chemistry.
- Ca2+ Mobilization Assay. (n.d.). Creative Bioarray.
- High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. (n.d.). Methods in Molecular Biology.
- EP4 Receptor (rat) Activation Assay Kit (cAMP). (n.d.). Bertin Bioreagent.
- Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. (n.d.). Frontiers in Cell and Developmental Biology.
- 9-deoxy-9-methylene Prostaglandin E2. (n.d.). MedChemExpress.
- EP4 Human Prostanoid GPCR Cell Based Agonist cAMP LeadHunter Assay. (n.d.). Eurofins Discovery.
- PGE2 selectively blocks inhibitory glycinergic neurotransmission onto rat superficial dorsal horn neurons. (2001).
- Application Notes: Developing Cell-Based Assays for EP3 Receptor Signaling. (n.d.). Benchchem.
- Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway. (n.d.).
- Prostaglandin E 2 synthesis pathway. (n.d.). ResearchGate.
- Synthesis of prostaglandin E2, thromboxane B2 and prostaglandin catabolism in gastritis and gastric ulcer. (n.d.). Gut.
- Comparative Analysis of 9-Keto Travoprost and PGE2 in EP Receptor Binding Assays. (n.d.). Benchchem.
- This compound. (n.d.). PubChem.
- Transformation of prostaglandin D2 to 9 alpha, 11 beta-(15S)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid (9 alpha, 11 beta-prostaglandin F2): a unique biologically active prostaglandin produced enzymatically in vivo in humans. (n.d.). Journal of Biological Chemistry.
- Prostaglandin E2 (P0409)
- Ramirez-Yañez, G. O., et al. (2006). Prostaglandin E2 enhances transforming growth factor-beta 1 and TGF-beta receptors synthesis: an in vivo and in vitro study.
- Prostaglandin E2 (PGE2) and PGE2-Biotin: A Technical Guide to EP Receptor Binding Affinity. (n.d.). Benchchem.
- Ma, W. (2010). Chronic prostaglandin E2 treatment induces the synthesis of the pain-related peptide substance P and calcitonin gene-related peptide in cultured sensory ganglion explants. Journal of Neurochemistry, 115(3), 735-45.
- Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. (2024). bioRxiv.
- The inhibitory effects of Orengedokuto on inducible PGE2 production in BV-2 microglial cells. (n.d.). Journal of Traditional and Complementary Medicine.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of prostaglandin E2, thromboxane B2 and prostaglandin catabolism in gastritis and gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [56] Physical chemistry, stability, and handling of prostaglandins E2, F2α, D2, and I2: A critical summary | Semantic Scholar [semanticscholar.org]
- 11. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. kirkmaxey.com [kirkmaxey.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. A chromatographic method for the quantification of prostaglandin E(1) and prostaglandin A(1) encapsulated in an intravenous lipid formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. academic.oup.com [academic.oup.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 25. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. A comparison of two stable prostaglandin E analogues for termination of early pregnancy and for cervical dilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
- 31. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 32. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 34. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Chronic prostaglandin E2 treatment induces the synthesis of the pain-related peptide substance P and calcitonin gene-related peptide in cultured sensory ganglion explants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Receptor Binding Profile of 9-deoxy-9-methylene-Prostaglandin E2
Executive Summary
9-deoxy-9-methylene-Prostaglandin E2, also known as Meteneprost, is a synthetic, stable isosteric analog of the endogenous ligand Prostaglandin E2 (PGE2).[1][2] While PGE2 is a critical lipid mediator involved in a vast array of physiological and pathological processes, its therapeutic utility is often limited by chemical and metabolic instability. Synthetic analogs like 9-deoxy-9-methylene-PGE2 offer the potential for improved stability while retaining biological activity, making them valuable tools for research and potential therapeutic development.[1][2] This document provides a comprehensive technical overview of the receptor binding profile of 9-deoxy-9-methylene-PGE2, detailing its interaction with the four PGE2 receptor subtypes (EP1, EP2, EP3, EP4). It includes a synthesis of available binding affinity data, detailed protocols for core experimental characterization assays, and a review of the associated signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of prostanoid signaling and pharmacology.
Introduction to Prostaglandin E2 and its Receptors
Prostaglandin E2 (PGE2) is a principal prostanoid derived from the cyclooxygenase (COX) pathway-mediated metabolism of arachidonic acid.[3] Its biological effects are pleiotropic, influencing processes such as inflammation, pain, fever, immune responses, and cancer progression.[4][5] PGE2 mediates these diverse functions by interacting with a family of four distinct G-protein coupled receptors (GPCRs), designated EP1, EP2, EP3, and EP4.[6][7][8] These receptors exhibit unique tissue distribution and couple to different intracellular signaling cascades, which accounts for the varied and sometimes opposing effects of PGE2.[8][9]
-
EP1 Receptor: Couples primarily through Gq proteins to activate phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i) levels.[8]
-
EP2 Receptor: Couples to Gs proteins, activating adenylyl cyclase (AC) to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[3][9][10]
-
EP3 Receptor: Primarily couples to Gi proteins, which inhibits adenylyl cyclase and leads to a decrease in cAMP levels.
-
EP4 Receptor: Similar to EP2, it couples to Gs to increase cAMP, but it can also engage other pathways, such as the PI3K pathway.[4][9]
Understanding how synthetic analogs like 9-deoxy-9-methylene-PGE2 interact with this receptor quartet is fundamental to elucidating their pharmacological profile and therapeutic potential.
Receptor Binding and Functional Profile of 9-deoxy-9-methylene-PGE2
9-deoxy-9-methylene-PGE2 is established as an agonist at EP receptors, retaining the biological activity of its endogenous counterpart but with potentially fewer side effects.[1][2] Its structural modification, the replacement of the C9-keto group with a methylene group, confers stability without ablating its ability to activate EP receptor-mediated signaling.
Comparative Binding Affinity for EP Receptor Subtypes
The precise affinity and selectivity of 9-deoxy-9-methylene-PGE2 across all four human EP receptor subtypes are not exhaustively detailed in a single comparative study. However, available data indicates it possesses a notable affinity for the EP1 receptor. One source reports that 9-deoxy-9-methylene-PGE2 demonstrates a higher binding affinity for the human EP1 receptor than PGE2 itself.[11] This suggests that the methylene substitution is well-tolerated and may even enhance interaction at this specific subtype.
Table 1: Comparative Binding Affinities (Ki) at the Human EP1 Receptor
| Compound | EP1 Receptor Ki (nM) |
| PGE2 | 2.7 |
| 9-deoxy-9-methylene-PGE2 | < 2.7 (Higher affinity) |
Data synthesized from available literature. The exact Ki value for 9-deoxy-9-methylene-PGE2 at the EP1 receptor requires direct experimental determination for a precise quantitative comparison.[11]
Comprehensive characterization would require competitive binding assays against radiolabeled PGE2 for each of the four human recombinant EP receptors (EP1, EP2, EP3, and EP4) expressed in a stable cell line.
Experimental Methodologies for Characterization
To fully elucidate the receptor binding profile of a ligand like 9-deoxy-9-methylene-PGE2, a combination of binding and functional assays is required. These protocols provide a self-validating system to determine affinity (Ki), potency (EC50), and efficacy.
Radioligand Competitive Binding Assay for Affinity (Ki) Determination
This assay quantitatively determines the affinity of the unlabeled test compound (9-deoxy-9-methylene-PGE2) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-PGE2) from the receptor.[12][13]
Expert Insight: The choice of radioligand is critical. [³H]-PGE2 is the gold standard as it is the endogenous ligand, ensuring that the binding pocket assessed is physiologically relevant. The success of this assay hinges on achieving binding equilibrium and ensuring that the amount of radioligand depleted by receptor binding is less than 10% of the total added, which is crucial for the validity of the Cheng-Prusoff equation used to calculate Ki.[12][13]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing a single human EP receptor subtype (e.g., HEK293-hEP1).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[14]
-
Centrifuge the homogenate at low speed to remove nuclei and debris.[14]
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20-30 minutes at 4°C).[14]
-
Wash the membrane pellet by resuspension in fresh buffer and repeat centrifugation.
-
Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[14]
-
-
Assay Execution (96-well plate format):
-
To each well, add:
-
50 µL of assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[14]
-
50 µL of [³H]-PGE2 at a final concentration near its Kd value.
-
50 µL of 9-deoxy-9-methylene-PGE2 at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
For determining non-specific binding, use a high concentration of unlabeled PGE2 (e.g., 10 µM) instead of the test compound.
-
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (typically 10-50 µg protein). The final volume is 250 µL.[14]
-
-
Incubation:
-
Incubate the plate at a set temperature (e.g., 25°C or 30°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.[14] Gentle agitation is recommended.
-
-
Termination and Filtration:
-
Quantification:
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.[14]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of 9-deoxy-9-methylene-PGE2.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of radioligand and Kd is its dissociation constant.[14]
-
Diagram 1: Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for determining ligand binding affinity (Ki).
Functional Assays for Receptor Activation (EC50 Determination)
Functional assays measure the biological response following receptor activation, determining a ligand's potency (EC50) and efficacy (Emax). Given the different signaling pathways of EP receptors, distinct assays are required.[8]
3.2.1 cAMP Measurement for EP2 and EP4 Receptors
EP2 and EP4 receptors couple to Gs, leading to an increase in intracellular cAMP.[9][16][17] This can be measured using various methods, including competitive Enzyme Immunoassays (EIA) or bioluminescence-based assays like the GloSensor™ cAMP Assay.[16][18]
Step-by-Step Protocol (using EIA):
-
Cell Culture: Plate cells expressing the EP2 or EP4 receptor in a 96-well plate and culture for 16-24 hours.[16]
-
Pre-incubation: Aspirate the culture medium and add 100 µL of serum-free medium containing a phosphodiesterase (PDE) inhibitor like IBMX.[16] PDE inhibitors are essential to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal.
-
Ligand Stimulation: Add 100 µL of 9-deoxy-9-methylene-PGE2 at 2x the final desired concentrations and incubate for a defined period (e.g., 30 minutes) at 37°C.[16] Include a positive control (PGE2) and a vehicle control.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive EIA kit according to the manufacturer's instructions.[16][17]
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the agonist. Fit the data to a sigmoidal curve to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response).
Signaling Pathways and Mechanistic Implications
The binding of 9-deoxy-9-methylene-PGE2 to a specific EP receptor subtype initiates a distinct downstream signaling cascade. Its functional profile as an agonist implies that it will trigger these pathways in a manner similar to PGE2.
-
Activation of EP1: Leads to Gq-PLC activation, IP₃ generation, and subsequent release of Ca²⁺ from intracellular stores, often resulting in smooth muscle contraction.
-
Activation of EP2/EP4: Leads to Gs-AC activation, cAMP production, and activation of Protein Kinase A (PKA).[6][10] This pathway is typically associated with smooth muscle relaxation and immunomodulation.[5][9] The sustained signaling from EP2 versus the more transient response from EP4 can lead to different cellular outcomes.[9]
Diagram 2: Canonical Signaling Pathways of EP Receptors
Caption: Agonist activation of EP receptor signaling cascades.
Conclusion
9-deoxy-9-methylene-PGE2 is a stable PGE2 analog that functions as an agonist at EP receptors. While data points to a particularly high affinity for the EP1 subtype, a complete and systematic characterization of its binding affinity and functional potency across all four EP receptors is necessary to fully define its pharmacological selectivity. The experimental protocols outlined in this guide provide a robust framework for researchers to perform this characterization. Such studies are essential for understanding its biological effects and evaluating its potential as a selective pharmacological tool or therapeutic agent in areas like inflammation, pain management, and oncology.
References
- PGE2-EP receptor signaling pathways. Following the synthesis of PGE2,... - ResearchGate.
- Prostaglandin EP2 receptor: Novel therapeutic target for human cancers (Review).
- The signaling pathway of PGE2. The schematic diagram shows the... - ResearchGate.
- GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
- Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers.
- This compound | 61263-32-9. Benchchem.
- EP2 receptor signaling pathways regulate classical activ
- GPCR-radioligand binding assays. PubMed.
- Radioligand Binding Assay Protocol. Gifford Bioscience.
- Novel radioligand binding assays with GPCR membranes prefrozen on MultiScreen. Sigma-Aldrich.
- Receptor-Ligand Binding Assays. Labome.
- EP Receptor (rat)
- EP4 Prostanoid Receptor Assay. Innoprot GPCR Functional Assays.
- EP4 Receptor (rat) Activation Assay Kit (cAMP). Bertin Bioreagent.
- EP4 Human Prostanoid GPCR Cell Based Agonist cAMP LeadHunter Assay. DiscoverX.
- GloSensor™ cAMP Assay Protocol.
- 9-deoxy-9-methylene Prostaglandin E2. MedChemExpress.
- 9-deoxy-9-methylene Prostaglandin E2 (Synonyms...). MedChemExpress.
- Peripherally restricted, highly potent, selective, aqueous-soluble EP2 antagonist with anti-inflamm
- Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. bioRxiv.
- Selective Inhibition of Prostaglandin E2 Receptors EP2 and EP4 Modulates DNA Methylation and Histone Modification Machinery Proteins in Human Endometriotic Cells. PubMed Central.
- This compound | C21H34O4. PubChem.
- PGE2 binds to EP1 receptors PGE2 (1 nM, 20 min) could not inhibit the... - ResearchGate.
- Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors. PubMed Central.
- The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors. PubMed Central.
- The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors. Semantic Scholar.
- Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflamm
- In Vitro and in Vivo Characterization of PF-04418948, a Novel, Potent and Selective Prostaglandin EP₂ Receptor Antagonist. PubMed.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective Inhibition of Prostaglandin E2 Receptors EP2 and EP4 Modulates DNA Methylation and Histone Modification Machinery Proteins in Human Endometriotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 10. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. multispaninc.com [multispaninc.com]
- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. EP4 Receptor (rat) Activation Assay Kit (cAMP) - Applications - CAT N°: 600410 [bertin-bioreagent.com]
- 18. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
Methodological & Application
experimental protocols using 9-deoxy-9-methylene-Prostaglandin E2
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Stable Prostaglandin E2 Analog
Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and a pivotal lipid mediator in physiology and pathophysiology.[1][2] It plays crucial roles in inflammation, pain, fever, reproduction, and cancer progression.[3][4][5] However, the therapeutic and experimental utility of native PGE2 is hampered by its chemical instability, particularly the base-labile β-ketol system in its cyclopentane ring, which leads to rapid degradation in aqueous solutions.[6][7]
To overcome this limitation, chemically stable isosteres have been developed. 9-deoxy-9-methylene-Prostaglandin E2 (CAS 61263-32-9) is a significant analog where the C-9 carbonyl group of PGE2 is replaced with an exo-methylene group.[6][8] This single modification confers remarkable chemical stability across a wide pH range while retaining the potent and diverse biological activity profile of the parent PGE2 molecule, often with a more favorable side-effect profile.[9][10][11][12][13] This guide provides a comprehensive overview and detailed protocols for the effective experimental use of 9-deoxy-9-methylene-PGE2.
Section 1: Compound Profile and Handling
A thorough understanding of the compound's properties is the foundation of reproducible research.
Physicochemical and Handling Properties
| Property | Value | Source(s) |
| Formal Name | 11α,15S-dihydroxy-9-methylene-prosta-5Z,13E-dien-1-oic acid | [12] |
| CAS Number | 61263-32-9 | [9][10][12] |
| Molecular Formula | C₂₁H₃₄O₄ | [10][12] |
| Molecular Weight | 350.5 g/mol | [10][12] |
| Purity | Typically ≥98% | [14] |
| Storage | Store at -20°C as supplied. | [9][12][14] |
| Stability | ≥ 2 years at -20°C. | [14] |
| Solubility | >100 mg/mL in DMF, DMSO, Ethanol; >5 mg/mL in PBS (pH 7.2). | [12][14] |
Protocol 1: Preparation of Stock Solutions
Rationale: Proper solubilization and storage are critical to maintaining the compound's activity. Organic solvents like DMSO or ethanol are used to create high-concentration primary stocks, which can be stored frozen. These are then diluted into aqueous buffers or cell culture media for final use. This two-step dilution minimizes the final concentration of the organic solvent in the experiment, preventing solvent-induced artifacts.[1]
Materials:
-
9-deoxy-9-methylene-PGE2 (as supplied, often in methyl acetate)
-
Anhydrous Dimethyl sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
Procedure:
-
Evaporate Supplier Solvent: If the compound is supplied in a volatile solvent like methyl acetate, place the open vial in a desiccator or under a gentle stream of inert gas (e.g., nitrogen) to evaporate the solvent completely.
-
Prepare Primary Stock (e.g., 10 mM):
-
Calculate the volume of solvent needed. For a 10 mM stock from 1 mg of compound (MW = 350.5 g/mol ):
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = (0.001 g / 350.5 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 285 µL
-
-
Add the calculated volume of anhydrous DMSO or ethanol to the vial containing the dried compound.
-
Vortex thoroughly until the compound is fully dissolved.
-
-
Aliquot and Store:
-
Dispense the primary stock into smaller, single-use aliquots (e.g., 5-10 µL) in sterile microcentrifuge tubes.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.[1]
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw a single aliquot of the primary stock.
-
Dilute the stock solution into pre-warmed sterile cell culture medium or buffer to the desired final concentration immediately before use.
-
Causality Check: Ensure the final solvent concentration is non-toxic to your cells, typically below 0.1% for DMSO.[1] For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 1 mL of medium), resulting in a final DMSO concentration of 0.1%.
-
Section 2: Mechanism of Action & Signaling Pathways
9-deoxy-9-methylene-PGE2 is an analog of PGE2 and is understood to exert its effects by binding to the same family of four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1][3][15] The cellular response to the compound is dictated by the specific subset of EP receptors expressed on the target cell and the downstream signaling cascades they initiate.
-
EP1 Receptor: Coupled to Gαq, its activation leads to the mobilization of intracellular calcium (Ca²⁺) via the phospholipase C (PLC) pathway.[16][17]
-
EP2 & EP4 Receptors: Both are coupled to Gαs, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5][16][17]
-
EP3 Receptor: Primarily coupled to Gαi, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.[16]
This differential signaling allows for a wide range of, and sometimes opposing, biological effects.
Caption: PGE2 Receptor Signaling Pathways activated by 9-methylene-PGE2.
Section 3: In Vitro Experimental Protocols
Cell-based assays are fundamental for characterizing the dose-dependent effects of 9-methylene-PGE2 and elucidating its mechanism of action on specific cell types.
Caption: General workflow for in vitro experiments.
Protocol 2: General Protocol for Cell Culture Treatment
Rationale: This protocol establishes a standardized method for exposing cultured cells to the compound. Key variables include cell density, treatment duration, and concentration range. A dose-response experiment is crucial for determining the compound's potency (EC₅₀).
Materials:
-
Cultured cells of interest
-
Complete growth medium
-
Multi-well plates (e.g., 24-well or 96-well)
-
Working solution of 9-deoxy-9-methylene-PGE2 (from Protocol 1)
-
Vehicle (e.g., medium containing the same final concentration of DMSO or ethanol as the highest dose)
-
Optional: PGE2 as a positive control
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubation: Culture the cells for 24 hours under standard conditions (e.g., 37°C, 5% CO₂) to allow for adherence and recovery.
-
Preparation of Treatment Media:
-
Prepare serial dilutions of the 9-deoxy-9-methylene-PGE2 working solution in fresh, pre-warmed medium. A typical dose-response range might be 1 nM to 10 µM.
-
Prepare a "Vehicle Control" medium containing the same concentration of solvent (e.g., 0.1% DMSO) as the highest compound concentration.
-
If using a positive control, prepare treatment medium with PGE2 at a known effective concentration.
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the wells.
-
Add the prepared treatment media to the respective wells (in triplicate for each condition).
-
-
Incubation: Return the plate to the incubator for the desired treatment period (this can range from minutes for signaling events to 24-72 hours for gene expression or proliferation studies).
-
Harvesting: At the end of the incubation, proceed with harvesting. This may involve collecting the cell supernatant for secreted factor analysis, or lysing the cells for RNA, protein, or second messenger analysis.
Protocol 3: Quantification of Intracellular cAMP
Rationale: Since 9-methylene-PGE2 is expected to activate EP2 and EP4 receptors, measuring intracellular cAMP is a direct functional readout of receptor engagement and Gαs signaling. Competitive enzyme immunoassays (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) assays are common, sensitive methods for this purpose.[16][18]
Principle (Competitive ELISA): This assay is based on the competition between cAMP in the sample and a fixed amount of HRP-labeled cAMP for a limited number of binding sites on an anti-cAMP antibody.[19] The amount of HRP-labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample. The signal is developed with a substrate, and the absorbance is read.
Procedure (High-Level Outline):
-
Treat Cells: Follow Protocol 2. For cAMP assays, a short incubation time (e.g., 15-30 minutes) is typical. Include a phosphodiesterase (PDE) inhibitor like IBMX in the treatment medium to prevent cAMP degradation.
-
Lyse Cells: Aspirate the medium and lyse the cells using the lysis buffer provided in a commercial cAMP assay kit. This releases the intracellular cAMP.
-
Perform Assay: Follow the manufacturer's instructions for the chosen cAMP ELISA kit (e.g., from R&D Systems, Cayman Chemical). This typically involves:
-
Adding cell lysates and standards to the antibody-coated plate.
-
Adding the HRP-conjugated cAMP.
-
Incubating to allow for competitive binding.
-
Washing away unbound reagents.
-
Adding a substrate solution and stopping the reaction.
-
-
Read and Analyze: Measure the absorbance on a plate reader. Calculate cAMP concentrations in your samples by interpolating from the standard curve.
Protocol 4: Measurement of Downstream Gene Expression (RT-qPCR)
Rationale: PGE2 signaling can induce changes in gene expression. For instance, PGE2 can autoamplify its own production by inducing the expression of Cyclooxygenase-2 (COX-2, official gene name PTGS2).[20] Quantifying changes in the mRNA levels of target genes provides insight into the downstream functional consequences of receptor activation.
Procedure (High-Level Outline):
-
Treat Cells: Follow Protocol 2 for an appropriate duration to allow for transcriptional changes (e.g., 4-24 hours).
-
Isolate RNA: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, TRIzol).
-
Synthesize cDNA: Perform reverse transcription on the isolated RNA to synthesize complementary DNA (cDNA).
-
Perform qPCR:
-
Set up qPCR reactions using a suitable master mix (e.g., SYBR Green), cDNA template, and primers specific for your gene of interest (e.g., PTGS2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the reaction on a real-time PCR instrument.
-
-
Analyze Data: Calculate the relative change in gene expression using the ΔΔCt method, comparing the compound-treated samples to the vehicle-treated control.
Section 4: In Vivo Experimental Models
In vivo studies are essential to understand the physiological effects of 9-deoxy-9-methylene-PGE2 in a complex biological system. Its enhanced stability makes it particularly well-suited for such applications compared to native PGE2.
Protocol 5: High-Level Protocol for an In Vivo Inflammation Study (Rat Paw Edema Model)
Rationale: The carrageenan-induced paw edema model is a classic, acute inflammation model used to evaluate the anti-inflammatory effects of novel compounds.[4][21] The study will assess if pre-treatment with 9-deoxy-9-methylene-PGE2 can modulate the inflammatory response.
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
9-deoxy-9-methylene-PGE2
-
Vehicle for in vivo administration (e.g., saline, PBS with a solubilizing agent like Tween 80)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Plebthysmometer or digital calipers for measuring paw volume
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Grouping and Dosing:
-
Randomly assign animals to groups (n=6-10 per group):
-
Group 1: Vehicle control + Saline injection
-
Group 2: Vehicle control + Carrageenan injection
-
Group 3: 9-methylene-PGE2 (Dose 1) + Carrageenan injection
-
Group 4: 9-methylene-PGE2 (Dose 2) + Carrageenan injection
-
-
Administer 9-deoxy-9-methylene-PGE2 or its vehicle via the desired route (e.g., intraperitoneal, oral gavage) 30-60 minutes before the inflammatory insult.
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of all animals (except Group 1, which receives saline).
-
-
Measurement of Edema:
-
At specified time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours), measure the paw volume again (Vₜ).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) at each time point: ΔV = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle-carrageenan group.
-
Analyze the data using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
-
References
-
Bundy, G. L., Kimball, F. A., Robert, A., Aiken, J. W., Maxey, K. M., Sebek, O. K., Nelson, N. A., Sih, J. C., Miller, W. L., & Hsi, R. S. (1980). Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins. Advances in Prostaglandin and Thromboxane Research, 6, 355–363. Retrieved from [Link]
-
Maxey, K. M. (1980). Synthesis and Biological Activity of 9-Deoxo-9-Methylene and Related Prostaglandins. Retrieved from [Link]
-
CeMines. (n.d.). 9-deoxy-9-methylene Prostaglandin E2. Retrieved from [Link]
-
Wikipedia. (2023). Prostaglandin E2. Retrieved from [Link]
- Grieco, P. A., et al. (1975). A Synthesis of d,l-Prostaglandin E2 Methyl Ester and Related Compounds. The Journal of Organic Chemistry, 40(10), 1450–1454.
-
Jiang, J., et al. (2018). Peripherally restricted, highly potent, selective, aqueous-soluble EP2 antagonist with anti-inflammatory properties. Journal of Medicinal Chemistry, 61(13), 5513–5526. Retrieved from [Link]
-
Li, X., et al. (2004). Quantification of the Major Urinary Metabolite of PGE2 by a Liquid chromatographic/mass Spectrometric Assay. Analytical Biochemistry, 329(2), 246–255. Retrieved from [Link]
-
Pawelzik, S.-C., et al. (2018). Biological characterization of new inhibitors of microsomal PGE synthase-1 in preclinical models of inflammation and vascular tone. British Journal of Pharmacology, 175(2), 253–265. Retrieved from [Link]
-
ResearchGate. (n.d.). Prostaglandin E2 synthesis pathway. Retrieved from [Link]
-
Pugh, S., et al. (1986). Synthesis of prostaglandin E2, thromboxane B2 and prostaglandin catabolism in gastritis and gastric ulcer. Gut, 27(11), 1301–1306. Retrieved from [Link]
-
Jiang, J., & Dingledine, R. (2021). EP2 Antagonists (2011–2021): A Decade's Journey from Discovery to Therapeutics. ACS Medicinal Chemistry Letters, 12(9), 1349–1352. Retrieved from [Link]
-
Pawelzik, S.-C., et al. (2018). Biological characterization of new inhibitors of microsomal PGE synthase-1 in preclinical models of inflammation and vascular tone. British Journal of Pharmacology, 175(2), 253–265. Retrieved from [Link]
-
Ganesh, T., et al. (2013). Development of second generation EP2 antagonists with high selectivity. Bioorganic & Medicinal Chemistry Letters, 23(21), 5981–5985. Retrieved from [Link]
-
Hakeda, Y., et al. (1998). Prostaglandin E2 (PGE2) autoamplifies its production through EP1 subtype of PGE receptor in mouse osteoblastic MC3T3-E1 cells. Calcified Tissue International, 62(4), 337–342. Retrieved from [Link]
-
Kaur, H., & He, S. (2025). Prostaglandins. StatPearls. Retrieved from [Link]
-
Jiang, J., et al. (2021). Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties. Journal of Medicinal Chemistry, 64(15), 11048–11065. Retrieved from [Link]
-
Li, T., et al. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Journal of Immunology Research, 2021, 9920165. Retrieved from [Link]
-
Rosowski, E. E., et al. (2021). Cyclooxygenase production of PGE2 promotes phagocyte control of A. fumigatus hyphal growth in larval zebrafish. PLOS Pathogens, 17(12), e1010040. Retrieved from [Link]
-
Banu, S. K., et al. (2019). Selective Inhibition of Prostaglandin E2 Receptors EP2 and EP4 Modulates DNA Methylation and Histone Modification Machinery Proteins in Human Endometriotic Cells. Reproductive Sciences, 26(11), 1446–1459. Retrieved from [Link]
-
Mohammed, S. I., et al. (2001). Prostaglandin E2 Concentrations in Naturally Occurring Canine Cancer. Prostaglandins & Other Lipid Mediators, 64(1-4), 1–11. Retrieved from [Link]
-
Liu, B., et al. (2012). Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway. Journal of Neuroinflammation, 9, 186. Retrieved from [Link]
-
ResearchGate. (n.d.). The signaling pathway of PGE2. Retrieved from [Link]
-
ResearchGate. (n.d.). A Novel Approach for the Control of Inflammatory Pain. Retrieved from [Link]
-
Li, T., et al. (2022). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology, 13, 994987. Retrieved from [Link]
-
ResearchGate. (n.d.). PGE(2) signaling and its biosynthesis-related enzymes in cholangiocarcinoma progression. Retrieved from [Link]
Sources
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 4. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 9-deoxy-9-methylene Prostaglandin E2 - Labchem Catalog [labchem.com.my]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. 9-deoxy-9-methylene Prostaglandin E2 | CeMines [cemines.com]
- 14. caymanchem.com [caymanchem.com]
- 15. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peripherally restricted, highly potent, selective, aqueous-soluble EP2 antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective Inhibition of Prostaglandin E2 Receptors EP2 and EP4 Modulates DNA Methylation and Histone Modification Machinery Proteins in Human Endometriotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. Prostaglandin E2 (PGE2) autoamplifies its production through EP1 subtype of PGE receptor in mouse osteoblastic MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
In Vitro Characterization of 9-deoxy-9-methylene-PGE2: Application Notes and Protocols for Smooth Muscle Assays
This comprehensive guide provides detailed application notes and protocols for the in vitro evaluation of 9-deoxy-9-methylene-PGE2, a stable isosteric analog of Prostaglandin E2 (PGE2), on smooth muscle preparations.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of prostanoid compounds. By providing both the theoretical framework and practical methodologies, this guide aims to facilitate robust and reproducible experimental outcomes.
Introduction: The Significance of 9-deoxy-9-methylene-PGE2 in Smooth Muscle Pharmacology
Prostaglandin E2 is a pivotal endogenous lipid mediator that elicits a wide spectrum of physiological and pathological effects, including the modulation of smooth muscle tone.[2][3] Its actions are mediated through four distinct G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[2][4][5][6] The functional outcome of PGE2 signaling in smooth muscle is tissue-dependent and is dictated by the specific complement of EP receptors expressed.
This guide will detail the necessary in vitro assays to characterize the effects of 9-deoxy-9-methylene-PGE2 on smooth muscle, focusing on organ bath techniques for intact tissue and cell-based assays for mechanistic studies.
Section 1: Understanding the Molecular Targets - EP Receptor Signaling in Smooth Muscle
The diverse effects of PGE2 and its analogs on smooth muscle are a direct consequence of the differential signaling pathways activated by the four EP receptor subtypes. A foundational understanding of these pathways is essential for experimental design and data interpretation.
-
EP1 Receptor: Coupled to Gq protein, its activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade mobilizes intracellular calcium stores and activates protein kinase C (PKC), typically leading to smooth muscle contraction .[2][10]
-
EP2 and EP4 Receptors: Both are coupled to Gs protein, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5][6] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates downstream targets that promote smooth muscle relaxation .[4][6][11]
-
EP3 Receptor: This receptor is primarily coupled to Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This reduction in the relaxation signal can contribute to or potentiate smooth muscle contraction .[12]
The net effect of 9-deoxy-9-methylene-PGE2 on a given smooth muscle tissue will therefore depend on the relative expression and functional coupling of these EP receptor subtypes. For instance, in tissues where EP1 and EP3 receptors predominate, a contractile response is expected. Conversely, in tissues with a high expression of EP2 and EP4 receptors, relaxation is the likely outcome. Human airway smooth muscle, for example, expresses EP2, EP3, and EP4 receptors, with EP2 and EP4 activation promoting relaxation.[3][13] In the human corpus cavernosum, EP2 and EP4 receptors are the predominant subtypes, mediating relaxation.[14]
Diagram: EP Receptor Signaling Pathways in Smooth Muscle
Caption: Signaling pathways of EP receptor subtypes in smooth muscle.
Section 2: Ex Vivo Analysis of Smooth Muscle Function - The Organ Bath Assay
The organ bath assay is a cornerstone technique in pharmacology for studying the contractility of intact smooth muscle tissues. It allows for the quantification of contractile and relaxant responses to pharmacological agents in a controlled ex vivo environment.
General Protocol for Organ Bath Experiments
This protocol provides a general framework that can be adapted for various smooth muscle preparations (e.g., aortic rings, tracheal strips, uterine segments).
Materials:
-
Isolated tissue bath system with force transducers
-
Data acquisition system
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, pre-warmed to 37°C and continuously gassed with 95% O2 / 5% CO2
-
Dissection tools (forceps, scissors)
-
Suture material
-
9-deoxy-9-methylene-PGE2 stock solution (in a suitable solvent like DMSO or ethanol)
-
Contractile and relaxant reference compounds (e.g., phenylephrine, carbachol, isoprenaline)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the desired smooth muscle tissue and place it immediately in ice-cold PSS.
-
Under a dissecting microscope, clean the tissue of adherent connective and adipose tissue.
-
Prepare tissue segments of appropriate size and orientation (e.g., rings for vascular tissue, longitudinal or circular strips for gastrointestinal or airway tissue).
-
Tie sutures to both ends of the tissue segment.
-
-
Mounting and Equilibration:
-
Mount the tissue segment in the organ bath chamber, connecting one suture to a fixed hook and the other to a force transducer.
-
Fill the chamber with pre-warmed and gassed PSS.
-
Allow the tissue to equilibrate for at least 60 minutes under a determined optimal resting tension (e.g., 1-2 grams, determined from a length-tension curve).
-
Wash the tissue with fresh PSS every 15-20 minutes during equilibration.
-
-
Experimental Protocol:
-
Viability Check: After equilibration, challenge the tissue with a high concentration of a depolarizing agent (e.g., 60 mM KCl) to ensure viability and obtain a reference contraction.
-
Studying Contraction:
-
After washing out the KCl and allowing the tissue to return to baseline, add cumulative concentrations of 9-deoxy-9-methylene-PGE2 to the bath.
-
Record the contractile response at each concentration until a plateau is reached.
-
-
Studying Relaxation:
-
Pre-contract the tissue with a suitable agonist (e.g., phenylephrine for vascular smooth muscle, histamine or methacholine for airway smooth muscle).[15]
-
Once a stable contraction is achieved, add cumulative concentrations of 9-deoxy-9-methylene-PGE2 to assess its relaxant effect.
-
-
-
Data Analysis:
-
Express contractile responses as a percentage of the maximal contraction induced by KCl.
-
Express relaxation as a percentage of the pre-contraction induced by the agonist.
-
Construct concentration-response curves and calculate EC50 or IC50 values.
-
Causality Behind Experimental Choices
-
Choice of PSS: The composition of the physiological salt solution is critical to maintain the viability and physiological function of the tissue. Krebs-Henseleit solution is a commonly used buffer that mimics the ionic composition of extracellular fluid.
-
Gassing with 95% O2 / 5% CO2: This gas mixture is essential for providing oxygen to the tissue and maintaining the pH of the bicarbonate-based buffer.
-
Optimal Resting Tension: Applying an optimal resting tension is crucial as it stretches the smooth muscle cells to a length where they can generate maximal contractile force. This is determined empirically by constructing a length-tension relationship for each tissue type.
-
Cumulative Concentration-Response Curves: This method is efficient for determining the potency and efficacy of a drug. It involves adding increasing concentrations of the drug to the organ bath without washing out the previous concentration.
Section 3: Cellular Level Investigations - In Vitro Assays with Cultured Smooth Muscle Cells
Cell-based assays provide a powerful platform to investigate the molecular mechanisms underlying the effects of 9-deoxy-9-methylene-PGE2 on smooth muscle cells, divorced from the complexities of the intact tissue.
Protocol for Primary Smooth Muscle Cell Isolation and Culture
This protocol describes the isolation of vascular smooth muscle cells from the aorta, a commonly used model system.
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Elastase
-
Sterile dissection instruments
-
Tissue culture flasks and plates
Procedure:
-
Aorta Isolation:
-
Following euthanasia, perfuse the animal with sterile phosphate-buffered saline (PBS) to flush out blood.
-
Aseptically dissect the aorta and place it in sterile, ice-cold PBS.
-
-
Enzymatic Digestion:
-
Remove the adventitia (outer layer) and endothelium (inner layer) by gentle scraping.
-
Mince the remaining medial layer into small pieces.
-
Incubate the tissue fragments in a digestion solution containing collagenase and elastase in DMEM at 37°C with gentle agitation.
-
-
Cell Culture:
-
After digestion, triturate the tissue suspension to release the cells.
-
Filter the cell suspension through a cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension and resuspend the cell pellet in complete culture medium (DMEM with 10-15% FBS and antibiotics).
-
Plate the cells in tissue culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
-
Characterization:
-
Confirm the smooth muscle cell phenotype by immunofluorescence staining for characteristic markers such as alpha-smooth muscle actin (α-SMA).
-
Collagen Gel Contraction Assay
This assay measures the ability of smooth muscle cells to contract a three-dimensional collagen matrix, providing a functional readout of their contractile state.
Materials:
-
Cultured primary smooth muscle cells
-
Collagen Type I solution
-
24-well tissue culture plates
-
DMEM with 0.1% Bovine Serum Albumin (BSA)
Procedure:
-
Gel Preparation:
-
Harvest and resuspend smooth muscle cells in serum-free DMEM.
-
On ice, mix the cell suspension with the collagen solution and a neutralizing buffer to initiate polymerization.
-
Pipette the cell-collagen mixture into 24-well plates and allow it to polymerize at 37°C for 30-60 minutes.
-
-
Contraction Assay:
-
After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip.
-
Add DMEM with 0.1% BSA containing different concentrations of 9-deoxy-9-methylene-PGE2 or control vehicle to the wells.
-
Incubate the plates and monitor the contraction of the collagen gels over time.
-
-
Data Quantification:
-
Photograph the gels at regular intervals.
-
Measure the area of the gels using image analysis software.
-
Express the contraction as the percentage decrease in gel area compared to the initial area.
-
Intracellular Calcium Imaging
This assay directly measures changes in intracellular calcium concentration ([Ca2+]i), a key second messenger in smooth muscle contraction, particularly for EP1 receptor-mediated signaling.
Materials:
-
Cultured primary smooth muscle cells on glass coverslips
-
Fura-2 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscopy system with excitation wavelength switching (340 nm and 380 nm) and emission detection (~510 nm)
Procedure:
-
Cell Loading:
-
Incubate the cells with Fura-2 AM in HBSS for 30-60 minutes at room temperature in the dark.
-
Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Perfuse the cells with a solution containing 9-deoxy-9-methylene-PGE2.
-
Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
The F340/F380 ratio is proportional to the intracellular calcium concentration.
-
Plot the change in the F340/F380 ratio over time to visualize the calcium transient.
-
Diagram: Experimental Workflow for In Vitro Assays
Caption: Workflow for ex vivo and cellular in vitro assays.
Section 4: Data Interpretation and Troubleshooting
Quantitative Data Summary:
| Assay Type | Parameter Measured | Expected Outcome with 9-deoxy-9-methylene-PGE2 | Key Considerations |
| Organ Bath | Isometric Force (Contraction/Relaxation) | Contraction (EP1/EP3) or Relaxation (EP2/EP4) | Tissue viability, optimal resting tension, appropriate pre-contractile agent. |
| Collagen Gel Contraction | Change in Gel Area | Decreased area (contraction) or inhibition of agonist-induced contraction (relaxation) | Cell density, collagen concentration, time-course of measurement. |
| Calcium Imaging | F340/F380 Ratio | Increased ratio (calcium mobilization via EP1) | Proper dye loading, baseline stability, potential for phototoxicity. |
Troubleshooting Common Issues:
-
No response in organ bath: Check tissue viability with KCl. Ensure proper gassing and temperature of the PSS. Verify the integrity of the compound stock solution.
-
High variability in cell-based assays: Ensure consistent cell passage number and seeding density. Optimize serum starvation conditions prior to the assay.
-
Fura-2 AM loading issues: Optimize dye concentration and loading time. Ensure cells are healthy and adherent. Use pluronic acid to aid in dye solubilization.
Conclusion
The protocols and application notes provided in this guide offer a robust framework for the in vitro characterization of 9-deoxy-9-methylene-PGE2 on smooth muscle. By combining ex vivo organ bath studies with cellular assays, researchers can gain a comprehensive understanding of the compound's pharmacological profile, including its effects on tissue contractility and the underlying cellular and molecular mechanisms. Given the absence of specific receptor binding data for 9-deoxy-9-methylene-PGE2, it is recommended that researchers consider performing competitive radioligand binding assays against the four EP receptor subtypes as a preliminary step to aid in the interpretation of functional data. A thorough characterization of this stable PGE2 analog will undoubtedly contribute to a deeper understanding of prostanoid signaling in smooth muscle physiology and pathophysiology.
References
-
Nature of the slow relaxation of smooth muscle induced by a EP2 receptor agonist with a non-prostanoid structure. PubMed. [Link]
-
What are EP2 agonists and how do they work? Patsnap Synapse. [Link]
-
Prostaglandin EP4 receptor. Wikipedia. [Link]
-
What are EP4 agonists and how do they work? Patsnap Synapse. [Link]
-
What are EP1 agonists and how do they work? Patsnap Synapse. [Link]
-
E-type prostanoid receptor 4 (EP4) in disease and therapy. PMC - PubMed Central. [Link]
-
Prorelaxant E-type Prostanoid Receptors Functionally Partition to Different Procontractile Receptors in Airway Smooth Muscle. PMC - NIH. [Link]
-
Involvement of different receptor subtypes in prostaglandin E2-induced contraction and relaxation in the lower esophageal sphincter and esophageal body. PubMed. [Link]
-
Stimulatory (EP1 and EP3) and inhibitory (EP2) prostaglandin E2 receptors in isolated ileal smooth muscle cells. PubMed. [Link]
-
Prostaglandin E receptor subtypes in smooth muscle: agonist activities of stable prostacyclin analogues. PubMed. [Link]
-
Airway smooth muscle prostaglandin-EP1 receptors directly modulate β2–adrenergic receptors within a unique heterodimeric complex. PMC - NIH. [Link]
-
Prostaglandin E2 receptor subtype EP2- and EP4-regulated gene expression profiling in human ciliary smooth muscle cells. PubMed. [Link]
-
Prostaglandin E2 receptor distribution and function in the gastrointestinal tract. PMC - NIH. [Link]
-
Gene and protein expression profiles of prostaglandin E2 receptor subtypes in the human corpus cavernosum. PubMed. [Link]
-
Cooperativity of E-prostanoid receptor subtypes in regulating signaling and growth inhibition in human airway smooth muscle. PubMed. [Link]
-
Prorelaxant E-type Prostanoid Receptors Functionally Partition to Different Procontractile Receptors in Airway Smooth Muscle. American Journal of Respiratory Cell and Molecular Biology - ATS Journals. [Link]
-
Plasma Levels of 9-deoxo-16,16-dimethyl-9-methylene-PGE2 in Connection With Its Development as an Abortifacient. PubMed. [Link]
-
Development of a vaginal gel containing 9-deoxo-16,16-dimethyl-9-methylene PGE2 for cervical dilatation and pregnancy termination. PubMed. [Link]
-
Cyclooxygenase-2 and synthesis of PGE2 in human bronchial smooth-muscle cells. American Journal of Respiratory and Critical Care Medicine. [Link]
-
PGE 2 [Ligand Id: 1883] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Quantitative determination of 9-deoxo-16, 16-dimethyl-9-methylene-PGE2 in human plasma by GC-MS, RIA and HPLC. PubMed. [Link]
-
Characterization of [3H]-prostaglandin E2 binding to prostaglandin EP4 receptors expressed with Semliki Forest virus. PubMed. [Link]
-
Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2. PubMed Central. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are EP1 agonists and how do they work? [synapse.patsnap.com]
- 3. atsjournals.org [atsjournals.org]
- 4. What are EP2 agonists and how do they work? [synapse.patsnap.com]
- 5. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 6. What are EP4 agonists and how do they work? [synapse.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Plasma levels of 9-deoxo-16,16-dimethyl-9-methylene-PGE2 in connection with its development as an abortifacient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a vaginal gel containing 9-deoxo-16,16-dimethyl-9-methylene PGE2 for cervical dilatation and pregnancy termination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of different receptor subtypes in prostaglandin E2-induced contraction and relaxation in the lower esophageal sphincter and esophageal body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stimulatory (EP1 and EP3) and inhibitory (EP2) prostaglandin E2 receptors in isolated ileal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cooperativity of E-prostanoid receptor subtypes in regulating signaling and growth inhibition in human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gene and protein expression profiles of prostaglandin E2 receptor subtypes in the human corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prorelaxant E-type Prostanoid Receptors Functionally Partition to Different Procontractile Receptors in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Uterine Contraction in Primates using 9-deoxy-9-methylene-PGE2
For: Researchers, scientists, and drug development professionals in reproductive biology and pharmacology.
Introduction: A Chemically Stable and Potent Uterotonic Agent
Prostaglandin E2 (PGE2) is a critical endogenous mediator of uterine contractions, playing a pivotal role in cervical ripening and the progression of labor.[1] However, its therapeutic and research applications are hampered by its chemical instability. 9-deoxy-9-methylene-PGE2 is a synthetic, chemically stable isostere of PGE2 that overcomes this limitation while retaining a potent biological activity profile.[2] This analog has demonstrated a potency for stimulating primate uterine contractions equivalent to that of the natural PGE2, making it an invaluable tool for in vitro and in vivo studies of myometrial physiology and for the development of novel uterotonic drugs.[2] Furthermore, evidence from clinical studies with related analogs suggests a potentially improved side-effect profile, with a lower incidence of uterine pain and gastrointestinal distress compared to other prostaglandin analogs.
This document provides a comprehensive guide to the use of 9-deoxy-9-methylene-PGE2 in primate uterine contraction studies. It details the underlying mechanism of action, provides validated protocols for both in vitro and in vivo experimental models, and addresses the critical ethical considerations inherent in non-human primate research.
Mechanism of Action: Targeted Activation of Prostanoid Receptors
The myometrium expresses all four subtypes of the prostaglandin E2 receptor (EP1, EP2, EP3, and EP4), each coupled to distinct intracellular signaling pathways that collectively regulate uterine tone. The contractile effects of PGE2, and by extension 9-deoxy-9-methylene-PGE2, are primarily mediated through the EP1 and EP3 receptors, which, upon activation, lead to an increase in intracellular calcium concentrations ([Ca2+]i), a key trigger for smooth muscle contraction. Conversely, activation of EP2 and EP4 receptors typically leads to smooth muscle relaxation via an increase in intracellular cyclic AMP (cAMP).
A comprehensive structure-activity relationship analysis of 55 prostanoid analogs identified 9-deoxy-9-methylene-PGE2 as the most potent agonist at the human EP1 receptor in a functional assay.[3][4] This high potency at the primary contractile EP receptor subtype provides a strong mechanistic basis for its pronounced uterotonic effects. While its binding affinities at EP2, EP3, and EP4 receptors are not as extensively characterized, its overall biological activity profile closely mirrors that of PGE2.
dot graph TD; A[9-deoxy-9-methylene-PGE2] --> B{EP1 Receptor}; B --> C{Gq Protein Activation}; C --> D{Phospholipase C Activation}; D --> E{IP3 & DAG Production}; E --> F{↑ Intracellular Ca2+}; F --> G[Myometrial Contraction]; subgraph Myometrial Cell Membrane B; end subgraph Intracellular Signaling C; D; E; F; end A -- "Potent Agonist" --> B; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A,G; node[shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] B,C,D,E,F; edge[color="#34A853"] A,B,C,D,E,F; end
Primary signaling pathway of 9-deoxy-9-methylene-PGE2 in uterine smooth muscle.
Data Summary: Comparative Receptor Affinities
The following table summarizes the known binding affinities (Ki) of the natural ligand, PGE2, for the human EP receptor subtypes. This data serves as a critical benchmark for understanding the receptor interaction profile of 9-deoxy-9-methylene-PGE2. Note that lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ligand | Binding Affinity (Ki) in nM |
| EP1 | PGE2 | 9.1 - 18 |
| EP2 | PGE2 | ~4.9 |
| EP3 | PGE2 | Subnanomolar range |
| EP4 | PGE2 | Subnanomolar range |
Data compiled from multiple sources.[5][6][7]
Protocols for Primate Uterine Contraction Studies
In Vitro Primate Myometrial Strip Contraction Assay
This protocol details the methodology for assessing the contractile response of isolated primate myometrial tissue to 9-deoxy-9-methylene-PGE2. This ex vivo approach allows for the direct measurement of muscle contractility in a controlled environment.
1. Tissue Acquisition and Preparation:
-
Myometrial biopsies should be obtained from non-human primates (e.g., rhesus macaque, cynomolgus macaque) under ethically approved protocols. The tissue should be immediately placed in ice-cold, oxygenated Krebs-Henseleit buffer.
-
Under a dissecting microscope, carefully dissect longitudinal myometrial strips (approximately 2 mm x 2 mm x 10 mm).
-
Mount the muscle strips vertically in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
2. Experimental Setup and Data Acquisition:
-
Attach one end of the muscle strip to a fixed hook and the other to an isometric force transducer.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, with buffer changes every 15-20 minutes.
-
Record isometric contractions using a data acquisition system.
3. Experimental Procedure:
-
After equilibration, establish a baseline of spontaneous contractile activity.
-
Prepare a stock solution of 9-deoxy-9-methylene-PGE2 in a suitable solvent (e.g., ethanol, DMSO) and perform serial dilutions in Krebs-Henseleit buffer.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of 9-deoxy-9-methylene-PGE2 to the organ bath at regular intervals.
-
At the end of the experiment, wash the tissue and add a high concentration of a reference uterotonic agent (e.g., KCl) to determine the maximum contractile response.
4. Data Analysis:
-
Measure the amplitude and frequency of contractions.
-
Normalize the response to 9-deoxy-9-methylene-PGE2 as a percentage of the maximum response to KCl.
-
Calculate the EC50 (the concentration that produces 50% of the maximal response) to determine the potency of the compound.
Workflow for in vitro myometrial strip contraction assay.
In Vivo Uterine Contraction Monitoring in a Primate Model
This protocol outlines a method for the continuous monitoring of uterine activity in conscious, freely moving non-human primates, providing a more physiologically relevant assessment of uterotonic agents.[8]
1. Surgical Instrumentation (Telemetric Model):
-
In pregnant or non-pregnant female primates (e.g., cynomolgus monkeys), surgically implant a telemetry transmitter connected to an intrauterine pressure (IUP) catheter and myometrial electromyography (EMG) electrodes.[8]
-
The IUP catheter is placed within the amniotic cavity (in pregnant animals) or the uterine lumen (in non-pregnant animals).
-
EMG electrodes are sutured to the myometrial surface.
-
Allow for a post-surgical recovery period as per approved veterinary protocols.
2. Drug Administration and Monitoring:
-
Administer 9-deoxy-9-methylene-PGE2 via a clinically relevant route, such as intravenous infusion, intramuscular injection, or intravaginal application.
-
Dosage should be determined based on preliminary dose-ranging studies. For intravenous infusion of PGE2 in rhesus monkeys, effective dose ranges have been established and can serve as a starting point.[9]
-
Continuously monitor IUP, EMG, maternal heart rate, blood pressure, and fetal heart rate (in pregnant animals) via the telemetry system.
3. Experimental Design:
-
Establish a stable baseline of uterine activity before drug administration.
-
Administer the vehicle control to a cohort of animals to control for any effects of the administration procedure.
-
Administer 9-deoxy-9-methylene-PGE2 and monitor the response for a predetermined duration.
-
Observe the animals for any potential side effects, such as changes in behavior, gastrointestinal distress, or respiratory rate.
4. Data Analysis:
-
Quantify uterine activity by calculating the Montevideo Units (the peak IUP in mmHg multiplied by the number of contractions in 10 minutes).
-
Analyze the frequency, duration, and amplitude of contractions from the IUP and EMG recordings.
-
Compare the uterine activity during the treatment period to the baseline period and to the vehicle control group.
Workflow for in vivo uterine contraction monitoring in primates.
Ethical Considerations in Primate Research
The use of non-human primates in research is a matter of significant ethical concern and is governed by strict regulations. All experimental procedures must be designed to minimize pain and distress and should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).
Key Principles:
-
Justification: The use of primates must be scientifically justified and should only be considered when alternative models are not suitable. The physiological similarities of the primate reproductive system to that of humans often provide this justification for studies in obstetrics and gynecology.[10][11]
-
The 3Rs (Replacement, Reduction, and Refinement):
-
Replacement: In vitro methods, such as the myometrial strip assay, should be used whenever possible to reduce the number of animals required for in vivo studies.
-
Reduction: Experimental designs should be statistically robust to ensure that the minimum number of animals are used to obtain meaningful data.
-
Refinement: Surgical and experimental procedures should be refined to minimize any potential pain, suffering, or distress. This includes the use of appropriate anesthesia and analgesia, as well as housing animals in social groups in enriched environments.
-
-
Veterinary Care: All animals must receive the highest standard of veterinary care throughout the study.
-
Harm-Benefit Analysis: The potential scientific and clinical benefits of the research must be carefully weighed against the potential for animal suffering.[2][12]
For studies involving the induction of uterine contractions, it is particularly important to monitor the animals closely for signs of pain or distress and to have a clear plan for intervention if necessary. In pregnant animals, the well-being of the fetus must also be a primary consideration.
Conclusion
9-deoxy-9-methylene-PGE2 is a valuable research tool for the study of uterine contractility in primates. Its chemical stability and potent, PGE2-like biological activity make it a reliable agent for both in vitro and in vivo investigations. The protocols outlined in this document provide a framework for conducting robust and ethically sound studies to further our understanding of myometrial physiology and to aid in the development of new therapies for the management of labor and other uterine disorders.
References
- Bundy, G.L., Kimball, F.A., Robert, A., et al. (1980). Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins. Advances in Prostaglandin and Thromboxane Research, 6, 355-363.
- Novy, M.J., Thomas, C.L., & Lees, M.H. (1975). Uterine contractility and regional blood flow responses to oxytocin and prostaglandin E2 in pregnant rhesus monkeys. American Journal of Obstetrics and Gynecology, 122(7), 868-875.
- Bosc, M.J., Germain, G., & Rousseau, J.P. (1997). Telemetric uterine contraction model in preterm cynomolgus monkeys.
- Abramovitz, M., Adam, M., Boie, Y., et al. (2000). The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Biochimica et Biophysica Acta, 1483(2), 285-293.
- Griffin, B.W., et al. (1999). Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 receptor. British Journal of Pharmacology, 130(8), 1919-1926.
- The Nuffield Council on Bioethics. (2005). The ethics of research involving animals. Nuffield Council on Bioethics.
- Audet, M., et al. (2001). Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor. Molecular Pharmacology, 59(6), 1446-1456.
- MedChemExpress. (n.d.). 9-deoxy-9-methylene Prostaglandin E2. MedChemExpress.
- Bygdeman, M., et al. (1983).
- Wikipedia. (2024). Prostaglandin E2. Wikipedia.
- Slayden, O.D. & Zelinski, M.B. (2016). Translational In Vivo Models for Women's Health: The Nonhuman Primate Endometrium—A Predictive Model for Assessing Steroid Receptor Modulators. Handbook of Experimental Pharmacology, 232, 191-202.
- Uchihashi, M., et al. (2015). Influence of age, reproductive cycling status, and menstruation on the vaginal microbiome in baboons (Papio anubis).
- Denis, D., et al. (2001). Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor. Molecular Pharmacology, 59(6), 1446-56.
- D'Hooghe, T.M., et al. (2009). Nonhuman primate models for translational research in endometriosis. Reproductive Sciences, 16(2), 152-161.
- Adams Waldorf, K., et al. (2011). Use of nonhuman primate models to investigate mechanisms of infection-associated preterm birth. BJOG: An International Journal of Obstetrics & Gynaecology, 118(2), 136-144.
- Sibal, L., & Samson, K.J. (2022). The Ethical Dilemma of Non-Human Primate Use in Biomedical Research. Voices in Bioethics, 8.
- Smith, J.A. (2018). Ethical and Scientific Pitfalls Concerning Laboratory Research with Non-Human Primates, and Possible Solutions. Animals, 8(12), 227.
- World Health Organization. (2024). Ethical considerations for increasing inclusivity in research participants.
- Nathanielsz, P.W. (1997). Stimulation of the switch in myometrial activity from contractures to contractions in the pregnant sheep and nonhuman primate. Equine Veterinary Journal Supplement, (24), 54-58.
- Bygdeman, M. (1971). Effect of PGE 2 and PGF 2 alpha on uterine contractility. Annals of the New York Academy of Sciences, 180, 528-530.
- Kiriyama, M., et al. (1997). The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer.
- Weinbauer, G.F., et al. (2008). Physiology and endocrinology of the ovarian cycle in macaques.
- Jimenez-Moreno, V., et al. (2000). Local effects of mifepristone on the nonhuman primate endometrium. Fertility and Sterility, 74(1), 134-140.
- Myers, D.A., et al. (2025).
- Ohtsuka, M., et al. (1994). Cervical Ripening and Uterine Contraction Induced by Prostaglandin E2-gel in Pregnant Japanese Monkeys (Macaca Fuscata Fuscata).
Sources
- 1. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 2. Ethics of primate use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethical considerations in research studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PGE<sub>2</sub> | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic control of uterine contractility. In vitro human and in vivo monkey studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uterine contractility and regional blood flow responses to oxytocin and prostaglandin E2 in pregnant rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nonhuman primate models for translational research in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-human primate models for understanding the impact of the microbiome on pregnancy and the female reproductive tract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Ethical Dilemma of Non-Human Primate Use in Biomedical Research | Voices in Bioethics [journals.library.columbia.edu]
Application Notes and Protocols for 9-Deoxy-9-Methylene-PGE2 in Cervical Ripening
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cervical Ripening in Parturition
Successful parturition is contingent on a series of complex physiological events, culminating in the delivery of the fetus. Central to this process is the remodeling of the uterine cervix, a transformation from a rigid, closed structure to a soft, compliant, and dilated passageway. This process, known as cervical ripening, is a critical preparatory step for labor and delivery.[1] Inadequate cervical ripening can lead to prolonged labor, maternal and fetal distress, and an increased likelihood of cesarean section.[2]
The biochemical cascade governing cervical ripening is intricate, involving the degradation and reorganization of the extracellular matrix, primarily composed of collagen and proteoglycans.[3][4] This remodeling is orchestrated by a variety of signaling molecules, with prostaglandins, particularly Prostaglandin E2 (PGE2), playing a pivotal role.[5] PGE2 is known to induce local inflammatory responses, increase the expression of matrix metalloproteinases (MMPs), and alter the synthesis of proteoglycans, collectively leading to cervical softening and effacement.[4][6]
However, the clinical application of PGE2 is not without its challenges, including its chemical instability and potential for systemic side effects. This has spurred the development of more stable and specific synthetic analogs. 9-Deoxy-9-methylene-PGE2 is one such analog, engineered for enhanced chemical stability by replacing the C-9 carbonyl group with an exo-methylene group.[7][8] This modification is designed to retain the biological activity of the parent compound while offering a more favorable pharmacokinetic profile.[9][10][11] These application notes provide a comprehensive guide for researchers investigating the utility of 9-deoxy-9-methylene-PGE2 as a cervical ripening agent.
Mechanism of Action: A Prostaglandin E2 Analog
9-Deoxy-9-methylene-PGE2 is a stable, isosteric analog of PGE2 and is expected to exert its biological effects through similar signaling pathways.[9][10][11] The primary mechanism of action involves binding to and activating E-prostanoid (EP) receptors, a class of G-protein coupled receptors. The downstream signaling cascade is multifaceted and tissue-dependent, but in the context of cervical ripening, it is hypothesized to involve:
-
Induction of an Inflammatory Cascade: Activation of EP receptors can stimulate the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8).[4] IL-8 acts as a potent chemoattractant for neutrophils, which infiltrate the cervical stroma and release enzymes like collagenase and elastase, contributing to the breakdown of the extracellular matrix.[3]
-
Upregulation of Matrix Metalloproteinases (MMPs): Prostaglandins are known to increase the expression and activity of MMPs, particularly MMP-1, MMP-8, and MMP-9.[4][12] These enzymes are crucial for the degradation of fibrillar collagens (types I and III), the primary structural components of the cervix.
-
Modulation of Proteoglycan Synthesis: PGE2 has been shown to alter the metabolism and composition of proteoglycans in the cervix.[6] This change in the ground substance of the extracellular matrix contributes to increased tissue hydration and softening.
-
Effects on Cervical Smooth Muscle: Prostaglandin analogs can also directly affect the tone of cervical smooth muscle. In vitro studies on a related compound, 9-deoxo-16,16-dimethyl-9-methylene PGE2, have shown an inhibitory effect on the spontaneous contractile activity of cervical tissue from pregnant women, which may contribute to cervical compliance.[13][14]
Proposed Signaling Pathway for 9-Deoxy-9-Methylene-PGE2 in Cervical Stromal Cells
Caption: Proposed signaling cascade of 9-deoxy-9-methylene-PGE2 in cervical ripening.
Experimental Protocols
The following protocols are designed to facilitate the investigation of 9-deoxy-9-methylene-PGE2 in both in vitro and in vivo models of cervical ripening.
Protocol 1: In Vitro Assessment of 9-Deoxy-9-Methylene-PGE2 on Cervical Tissue Explants
This protocol allows for the direct assessment of the compound's effects on the biochemical and biomechanical properties of cervical tissue.
1. Tissue Collection and Preparation:
-
Obtain cervical tissue biopsies from a suitable animal model (e.g., pregnant mice or rabbits) at a specific gestational age.[15][16][17] The use of animal models is often necessary due to the limited availability of human samples.[16]
-
Immediately place the tissue in ice-cold, sterile Phosphate Buffered Saline (PBS).
-
Under a dissecting microscope, carefully remove any adhering adipose or connective tissue.
-
Prepare explants of a standardized size (e.g., 2x2 mm) and weight.
2. Organ Culture:
-
Place each explant on a sterile support grid in a 24-well culture plate containing serum-free DMEM/F-12 medium supplemented with antibiotics.
-
Treat the explants with varying concentrations of 9-deoxy-9-methylene-PGE2 (e.g., 10⁻⁹ to 10⁻⁶ M). Include a vehicle control (e.g., DMSO or ethanol).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂ for 24-48 hours.
3. Endpoint Analyses:
-
Biomechanical Testing:
-
Measure the tensile strength and extensibility of the tissue explants using a tensiometer. A decrease in tensile strength and an increase in extensibility are indicative of cervical ripening.
-
-
Biochemical Assays:
-
Collagen Content: Homogenize the tissue and determine the total collagen content using a hydroxyproline assay.
-
MMP Activity: Perform zymography on the culture media to assess the activity of MMP-2 and MMP-9.
-
Glycosaminoglycan (GAG) Content: Quantify the total sulfated GAG content in the tissue homogenates using a dimethylmethylene blue (DMMB) assay.
-
Cytokine Levels: Measure the concentration of IL-8 in the culture media using an ELISA kit.
-
Experimental Workflow: In Vitro Analysis
Caption: Workflow for in vitro evaluation of 9-deoxy-9-methylene-PGE2.
Protocol 2: In Vivo Assessment in a Murine Model of Cervical Ripening
This protocol evaluates the efficacy of 9-deoxy-9-methylene-PGE2 in a living organism, providing insights into its systemic effects and potential as a therapeutic agent. Mouse models are frequently used to study the mechanisms of cervical function.[15][16][17]
1. Animal Model and Dosing:
-
Use timed-pregnant mice (e.g., C57BL/6) at late gestation (e.g., day 18, where term is ~day 19.5).
-
Prepare a sterile solution of 9-deoxy-9-methylene-PGE2 in a suitable vehicle (e.g., saline with a low concentration of a solubilizing agent).
-
Administer the compound via a clinically relevant route, such as intravaginal or intracervical application, to mimic potential therapeutic use. Include a vehicle-treated control group.
2. Monitoring and Tissue Collection:
-
Monitor the animals for signs of labor or distress.
-
At a predetermined time point (e.g., 12-24 hours post-administration), euthanize the animals and collect the cervices.
3. Endpoint Analyses:
-
Histological Examination:
-
Fix the cervical tissue in 4% paraformaldehyde, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology, including stromal edema and inflammatory cell infiltration.
-
Use Masson's trichrome staining to visualize collagen fiber organization and density.
-
-
Biomechanical Testing:
-
As described in the in vitro protocol, measure the tensile strength and extensibility of the cervical tissue.
-
-
Gene Expression Analysis:
-
Extract total RNA from the cervical tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key genes involved in cervical ripening, such as Mmp2, Mmp9, Il8, and cyclooxygenase-2 (Cox2).
-
-
Protein Analysis:
-
Perform Western blotting on tissue lysates to quantify the protein levels of MMPs and other relevant markers.
-
Quantitative Data Summary
The following table summarizes hypothetical expected outcomes based on the known effects of PGE2 analogs. Actual results will need to be determined experimentally.
| Parameter | Vehicle Control (Expected) | 9-Deoxy-9-Methylene-PGE2 (Expected) | Method of Analysis |
| In Vitro | |||
| Tensile Strength | High | Low | Tensiometry |
| Extensibility | Low | High | Tensiometry |
| MMP-9 Activity | Basal Level | Increased | Gelatin Zymography |
| IL-8 Concentration | Low | High | ELISA |
| In Vivo | |||
| Cervical Resistance | High | Low | Biomechanical Testing |
| Collagen Disorganization | Low | High | Masson's Trichrome Stain |
| Mmp9 mRNA Expression | Basal Level | Upregulated | qRT-PCR |
| Neutrophil Infiltration | Minimal | Increased | H&E Staining |
Conclusion and Future Directions
9-Deoxy-9-methylene-PGE2 represents a promising candidate for cervical ripening due to its enhanced stability and anticipated potent biological activity, mirroring that of endogenous PGE2. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. Future research should focus on elucidating the precise receptor subtypes through which 9-deoxy-9-methylene-PGE2 mediates its effects, as well as comprehensive pharmacokinetic and toxicological studies to establish its safety profile for potential clinical translation.
References
- Bundy, G. L., et al. (1980). Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins. Advances in Prostaglandin and Thromboxane Research, 6, 355-63.
- Timmons, B., Akins, M., & Mahendroo, M. (2010). Cervical remodeling in term and preterm birth: insights from an animal model. Reproduction, 139(4), 661-669.
- Challis, J. R. G., et al. (2000). Are animal models relevant to key aspects of human parturition?
- Timmons, B., & Mahendroo, M. (2016). Cervical remodeling in term and preterm birth: insights from an animal model.
- Osmers, R., et al. (1995). Biochemical events in cervical ripening dilatation during pregnancy and parturition.
- Maul, H., et al. (2006). Cervical ripening: biochemical, molecular, and clinical considerations. Clinical Obstetrics and Gynecology, 49(3), 551-563.
- Akins, M. L., & Mahendroo, M. (2012). Cervical remodeling in term and preterm birth: insights from an animal model. Reproductive Sciences, 19(8), 795-805.
- Timmons, B. C., & Mahendroo, M. S. (2016).
- Heinonen, S., et al. (2018). Cervical biomarkers as predictors of successful induction of labour by Foley catheter. Journal of Obstetrics and Gynaecology, 38(3), 333-338.
- Wingerup, L., Andersson, K. E., & Ulmsten, U. (1985). Effects of 9-deoxo-16, 16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix. Prostaglandins, 29(3), 337-346.
- Maul, H., et al. (2006). Cervical Ripening: Biochemical, Molecular, and Clinical Considerations.
- Cayman Chemical. (n.d.). 9-deoxy-9-methylene Prostaglandin E2.
- Nowak, M., et al. (2021). Signaling Pathways Regulating Human Cervical Ripening in Preterm and Term Delivery. International Journal of Molecular Sciences, 22(16), 8888.
- Maxey, K. M. (1980). Synthesis and Biological Activity of 9-Deoxo-9-Methylene and Related Prostaglandins. Advances in Prostaglandin and Thromboxane Research, 6, 365-371.
- MedchemExpress. (n.d.). 9-deoxy-9-methylene Prostaglandin E2.
- Wingerup, L., Andersson, K. E., & Ulmsten, U. (1985). Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix. PubMed.
- National Center for Biotechnology Information. (n.d.). 9-deoxy-9-methylene-Prostaglandin E2. PubChem.
- OMICS International. (n.d.). 9-deoxy-9-methylene Prostaglandin E2.
- Uldbjerg, N., et al. (1993). Prostaglandin E2-induced ripening of the human cervix involves changes in proteoglycan metabolism. Obstetrics and Gynecology, 82(6), 1013-1020.
- Wood, A. J., et al. (2014). The role of prostaglandins E1 and E2, dinoprostone, and misoprostol in cervical ripening and the induction of labor: a mechanistic approach. Expert Review of Obstetrics & Gynecology, 9(5), 459-467.
- Bygdeman, M. (2003). Pharmacokinetics of prostaglandins. Best Practice & Research Clinical Obstetrics & Gynaecology, 17(5), 707-716.
- Thomas, J., et al. (2014). Vaginal prostaglandin (PGE2 and PGF2a) for induction of labour at term.
- Alfirevic, Z., & Aflaifel, N. (2018). Clinical Insights for Cervical Ripening and Labor Induction Using Prostaglandins. Clinical Obstetrics and Gynecology, 61(4), 778-789.
- Somell, C. (1987). Induction of labor and cervical ripening with oral PGE2 in risk pregnancies. A placebo-controlled study. Acta Obstetricia et Gynecologica Scandinavica, 66(7), 633-637.
- Friedman, E. A., & Sachtleben, M. R. (1975). Preinduction priming with oral prostaglandin E2. American Journal of Obstetrics and Gynecology, 121(1), 52-54.
- Illinois Perinatal Quality Collaborative. (2011). Optimizing Protocols in Obstetrics.
- Rayburn, W. F. (1989). Prostaglandin E2 preparations for preinduction cervical ripening. American Journal of Obstetrics and Gynecology, 160(3), 594-599.
- CenterWatch. (2024).
- Fatanmi, O. O., et al. (2023). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates.
- Alfirevic, Z., & Aflaifel, N. (2018). Clinical Insights for Cervical Ripening and Labor Induction Using Prostaglandins.
- Albright, C. M., et al. (2020). Implementation of Evidence-Based Cervical Ripening Protocol: Outcomes and Next Steps. AJP Reports, 10(4), e377-e383.
- Kahan, M. (2020). Cervical Ripening and Induction of Labor. American Family Physician, 101(2), 94-102.
Sources
- 1. Cervical ripening: biochemical, molecular, and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ilpqc.org [ilpqc.org]
- 3. Biochemical events in cervical ripening dilatation during pregnancy and parturition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The role of prostaglandins E1 and E2, dinoprostone, and misoprostol in cervical ripening and the induction of labor: a mechanistic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2-induced ripening of the human cervix involves changes in proteoglycan metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kirkmaxey.com [kirkmaxey.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 9-deoxy-9-methylene Prostaglandin E2 | OMICS [omicsbean.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Cervical remodeling in term and preterm birth: insights from an animal model | Semantic Scholar [semanticscholar.org]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 17. Cervical remodeling in term and preterm birth: insights from an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 9-deoxy-9-methylene-Prostaglandin E2 in Cancer Cell Line Studies
Introduction: The Rationale for Investigating 9-deoxy-9-methylene-Prostaglandin E2 in Oncology
Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase-2 (COX-2) pathway and a potent lipid mediator implicated in the hallmarks of cancer. Its role in promoting cell proliferation, survival, angiogenesis, and metastasis, while suppressing anti-tumor immunity, is well-documented.[1][2][3] However, the inherent chemical instability of PGE2 presents challenges for its use in prolonged in vitro studies and as a therapeutic agent.[4] This has led to the development of stable analogs, such as this compound (also known as 9-methylene-PGE2 or meteneprost).
9-methylene-PGE2 is a synthetic analog where the C-9 carbonyl group of PGE2 is replaced by an exo-methylene group, conferring significant chemical stability.[4] Early studies have shown that it retains a biological activity profile remarkably similar to its parent compound, PGE2.[5] For instance, it has been demonstrated to be equipotent to PGE2 in modulating blood pressure and stimulating smooth muscle contraction.[5] Given the critical role of PGE2 in cancer progression, this stable analog presents a valuable tool for researchers to dissect the long-term effects of sustained PGE2 receptor signaling in cancer cells without the confounding variable of compound degradation.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute in vitro studies to characterize the effects of 9-deoxy-9-methylene-PGE2 on cancer cell lines. The protocols and methodologies described herein are based on the extensive body of research on PGE2 and are adapted for the specific investigation of this stable analog.
Postulated Mechanism of Action: A Framework for Investigation
Based on its structural similarity and comparable biological activity to PGE2, it is hypothesized that 9-methylene-PGE2 exerts its effects on cancer cells through the same G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][6] The activation of these receptors triggers a cascade of downstream signaling pathways that are known to be pro-tumorigenic. A summary of these pathways is presented in the table below, and the putative signaling network is illustrated in the accompanying diagram.
| Receptor | G-Protein Coupling | Primary Downstream Effectors | Implicated Cancer Hallmarks |
| EP1 | Gαq | Phospholipase C (PLC) → IP3 + DAG → ↑ Ca2+, Protein Kinase C (PKC) | Proliferation, Invasion |
| EP2 | Gαs | Adenylyl Cyclase (AC) → ↑ cAMP → Protein Kinase A (PKA) → CREB | Proliferation, Angiogenesis, Immune Suppression |
| EP3 | Gαi | Adenylyl Cyclase (AC) → ↓ cAMP | Complex and context-dependent |
| EP4 | Gαs | Adenylyl Cyclase (AC) → ↑ cAMP → PKA; PI3K → Akt; Src → EGFR transactivation | Proliferation, Survival, Migration, Invasion, Angiogenesis, Immune Suppression |
The activation of these pathways can lead to the transcriptional regulation of genes involved in cell cycle progression (e.g., Cyclin D1), survival (e.g., Bcl-2), and angiogenesis (e.g., VEGF).[1][2]
Caption: Experimental workflow for investigating 9-methylene-PGE2 in cancer cells.
Detailed Protocols
Cell Culture and Treatment with 9-deoxy-9-methylene-PGE2
Rationale: Proper cell culture technique is fundamental to obtaining reproducible results. The choice of cell line should be guided by the research question, considering tissue of origin (e.g., colon, breast, lung cancer cell lines, where PGE2 signaling is prominent) and known expression of EP receptors.
Materials:
-
Selected cancer cell line (e.g., HT-29, MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
9-deoxy-9-methylene-PGE2 (stock solution in DMSO or ethanol)
-
Vehicle control (DMSO or ethanol)
-
Sterile cell culture plates (6, 24, 96-well)
Protocol:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
Prepare a stock solution of 9-methylene-PGE2 (e.g., 10 mM in DMSO). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and does not exceed 0.1% (v/v), as higher concentrations can be cytotoxic.
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the desired concentrations of 9-methylene-PGE2 or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours) before proceeding with downstream assays.
Cell Proliferation Assay (WST-1 Assay)
Rationale: To quantify the effect of 9-methylene-PGE2 on cancer cell proliferation. The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells.
Materials:
-
Cells cultured in a 96-well plate
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat cells with a range of 9-methylene-PGE2 concentrations (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours.
-
At the end of the incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Rationale: To determine if 9-methylene-PGE2 induces or inhibits apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic cells.
Materials:
-
Cells cultured in a 6-well plate
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with 9-methylene-PGE2 for 24-48 hours.
-
Harvest cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Migration Assay (Wound Healing Assay)
Rationale: To assess the effect of 9-methylene-PGE2 on the migratory capacity of cancer cells, a key process in metastasis.
Materials:
-
Cells cultured in a 24-well plate
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in 24-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing 9-methylene-PGE2 or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
Western Blotting for Signaling Pathway Analysis
Rationale: To investigate the molecular mechanisms by which 9-methylene-PGE2 exerts its effects, by examining the activation state and expression levels of key signaling proteins.
Materials:
-
Cells cultured in a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with 9-methylene-PGE2 for a shorter duration (e.g., 15, 30, 60 minutes) to capture phosphorylation events.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Effect of 9-methylene-PGE2 on Cancer Cell Viability (% of Vehicle Control)
| Concentration | 24 hours | 48 hours | 72 hours |
|---|---|---|---|
| Vehicle | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.5 |
| 1 nM | 105 ± 4.8 | 115 ± 5.9* | 125 ± 7.3** |
| 10 nM | 112 ± 6.0* | 128 ± 7.1** | 145 ± 8.0** |
| 100 nM | 120 ± 6.5** | 142 ± 8.2** | 160 ± 9.1** |
| 1 µM | 125 ± 7.0** | 155 ± 8.8** | 175 ± 10.2** |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control.
Table 2: Effect of 9-methylene-PGE2 (100 nM) on Cell Migration (% Wound Closure)
| Time Point | Vehicle Control | 9-methylene-PGE2 |
|---|---|---|
| 0 hours | 0 | 0 |
| 24 hours | 35 ± 4.1 | 65 ± 5.3** |
| 48 hours | 70 ± 5.5 | 95 ± 3.8** |
*Data are presented as mean ± SD. *p < 0.01 compared to vehicle control.
Conclusion
The study of this compound in cancer cell lines offers a promising avenue for understanding the sustained effects of PGE2 receptor activation in tumorigenesis. Its chemical stability makes it an ideal tool for in vitro investigations. The protocols outlined in this guide provide a robust framework for characterizing its impact on cancer cell proliferation, survival, migration, and the underlying molecular signaling pathways. By employing these methodologies, researchers can generate valuable insights into the role of the PGE2 signaling axis in cancer and potentially identify new therapeutic targets.
References
- Fève, M., et al. (2009). Increase in intracellular PGE2 induces apoptosis in Bax-expressing colon cancer cell. BMC Cancer, 9, 335. doi:10.1186/1471-2407-9-335.
-
Bregman, M. D., & Meyskens, F. L., Jr. (n.d.). Prostaglandins. eScholarship. Retrieved from [Link]
- Markosyan, N., et al. (2019). Multifaceted roles of PGE2 in inflammation and cancer. Seminars in Immunology, 43, 101299. doi:10.1016/j.smim.2019.101299.
-
ResearchGate. (n.d.). Effects of (a) prostaglandin E2, (b) 5-aza-2-deoxycytidine, and (c) their combination on the viability of Nalm-6 and CCRF-CEM cells. Retrieved from [Link]
- Obermajer, N., & Kalinski, P. (2007). Prostaglandin E2 promotes tumor progression by inducing myeloid-derived suppressor cells. Cancer Research, 67(9), 4507-4513. doi:10.1158/0008-5472.CAN-06-4174.
- Wang, D., & Dubois, R. N. (2006). Prostaglandins and cancer. Gut, 55(1), 115-122. doi:10.1136/gut.2004.047100.
- Dangaj, D., et al. (2024). PGE2 inhibits TIL expansion by disrupting IL-2 signalling and mitochondrial function. Nature, 629(8011), 426-434. doi:10.1038/s41586-024-07352-w.
-
ResearchGate. (n.d.). Apoptosis of cancer cells induced by 9e and 9p. Retrieved from [Link]
- Husvik, C., et al. (2009). PGE2 production in oral cancer cell lines is COX-2-dependent. Journal of Dental Research, 88(2), 164-169. doi:10.1177/0022034508329519.
- Finetti, F., et al. (2020). Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity. Biology, 9(12), 434. doi:10.3390/biology9120434.
-
Finetti, F., et al. (2020). Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity. MDPI. Retrieved from [Link]
-
Finetti, F., et al. (2020). Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity. PubMed. Retrieved from [Link]
- Kim, J., et al. (2018). Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy. Cancer Prevention Research, 11(7), 387-396. doi:10.1158/1940-6207.CAPR-17-0359.
-
Pfizer. (2026). A Study to Learn How PF-06821497 (Mevrometostat) Works in Men With Metastatic Castration-resistant Prostate Cancer. ClinicalTrials.gov. Retrieved from [Link]
- Giulianelli, S., et al. (2011). Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression. BMC Cancer, 11, 207. doi:10.1186/1471-2407-11-207.
-
NCATS. (2022, February 23). Case Studies in Translational Science: Metarrestin for Cancer Metastasis. YouTube. Retrieved from [Link]
- Rojas, P., et al. (2021). Beneficial Effects of Mifepristone Treatment in Patients with Breast Cancer Selected by the Progesterone Receptor Isoform Ratio: Results from the MIPRA Trial. Clinical Cancer Research, 27(18), 5035-5044. doi:10.1158/1078-0432.CCR-21-1250.
-
MD Anderson Cancer Center. (2024, May 21). MD Anderson Research Highlights for May 21, 2024. Retrieved from [Link]
Sources
- 1. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 9-deoxy-9-methylene-Prostaglandin E2 in Inflammation Research
Introduction
9-deoxy-9-methylene-Prostaglandin E2 (also referred to as 9-methylene-PGE2) is a chemically stable synthetic analog of the endogenous mediator, Prostaglandin E2 (PGE2).[1][2] While natural PGE2 is a pivotal player in a vast array of physiological and pathological processes, including inflammation, its inherent chemical instability poses significant challenges for reliable experimental research.[3][4][5] 9-methylene-PGE2 overcomes this limitation by replacing the C-9 carbonyl group with an exo-methylene group, conferring enhanced stability while retaining a biological profile very similar to its endogenous counterpart.[1][2] This guide offers a detailed framework for researchers, scientists, and drug development professionals on leveraging 9-methylene-PGE2 in key inflammation research models.
Mechanism of Action: A Stable Agonist for EP Receptors
Prostaglandin E2 exerts its diverse effects by binding to four distinct G-protein coupled receptors (GPCRs) known as EP1, EP2, EP3, and EP4.[4][6] These receptors are differentially expressed across various cell types and trigger distinct intracellular signaling cascades.[6][7]
-
EP1: Coupled to Gαq, its activation leads to increased intracellular calcium levels.
-
EP2 & EP4: Coupled to Gαs, their activation stimulates adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels.[6][8]
-
EP3: Primarily coupled to Gαi, its activation inhibits adenylyl cyclase, resulting in decreased cAMP levels.[6]
9-methylene-PGE2 functions as a non-selective agonist at these EP receptors, effectively mimicking the biological actions of PGE2.[1][9] Its primary advantage in a research setting is its resistance to degradation, which ensures consistent receptor activation over the course of an experiment, thereby enhancing the reproducibility and reliability of the data.[2]
Experimental Applications in Inflammation Research
The stability and reliable bioactivity of 9-methylene-PGE2 make it an invaluable tool for elucidating the role of the PGE2 signaling axis in inflammatory responses. Below are detailed protocols for its application in widely used in vitro and in vivo models.
In Vitro Model: Modulation of Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This model is a cornerstone for studying the cellular and molecular aspects of innate immune responses. Macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, produce a cascade of pro-inflammatory mediators.[10][11] 9-methylene-PGE2 can be used to dissect the modulatory effects of EP receptor signaling on this inflammatory cascade.
Objective: To investigate the dose-dependent effect of 9-methylene-PGE2 on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-activated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1)
-
Standard cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle (e.g., DMSO or ethanol, as per supplier's recommendation)
-
Phosphate-Buffered Saline (PBS)
-
Commercial ELISA kits for TNF-α and IL-6
Protocol:
-
Cell Culture: Seed macrophages in 24-well plates at a density that allows for sub-confluency during the experiment (e.g., 2.5 x 105 cells/well). Allow cells to adhere overnight.
-
Treatment:
-
Replace the growth medium with fresh, serum-free, or low-serum medium.
-
Prepare serial dilutions of 9-methylene-PGE2 in the medium. A suggested concentration range is 0.1 nM to 1 µM.
-
Pre-incubate cells with different concentrations of 9-methylene-PGE2 or vehicle control for 1 hour.
-
Stimulate the cells with an optimized concentration of LPS (e.g., 10-100 ng/mL) for a specified duration (e.g., 4-24 hours). Include a non-stimulated control group.
-
-
Supernatant Collection: Following incubation, collect the cell culture supernatants. Centrifuge to remove any cellular debris and store at -80°C for later analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits, strictly following the manufacturer's protocol.[12]
Data Presentation and Interpretation:
| Treatment Group | 9-methylene-PGE2 Conc. | LPS (100 ng/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Untreated Control | 0 | - | Baseline | Baseline |
| Vehicle + LPS | 0 | + | High | High |
| Treatment 1 | 0.1 nM | + | Modulated | Modulated |
| Treatment 2 | 1 nM | + | Modulated | Modulated |
| Treatment 3 | 10 nM | + | Modulated | Modulated |
| Treatment 4 | 100 nM | + | Modulated | Modulated |
| Treatment 5 | 1 µM | + | Modulated | Modulated |
-
Causality and Expected Outcomes: The effect of PGE2 signaling on inflammation is complex and context-dependent. Activation of EP2 and EP4 receptors, leading to increased cAMP, can suppress the production of TNF-α while sometimes enhancing the production of IL-6.[3][13] Therefore, you may observe a dose-dependent decrease in TNF-α and a varied response for IL-6. These results provide insights into the immunomodulatory role of the PGE2 pathway. To further dissect the mechanism, follow-up experiments with selective EP receptor antagonists are recommended.[14][15]
Signaling Pathway Diagram:
Caption: Simplified signaling in macrophages upon LPS and 9-methylene-PGE2 stimulation.
In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
This is a classic, acute, and highly reproducible model of localized inflammation. The subplantar injection of carrageenan triggers a well-characterized inflammatory response involving fluid accumulation (edema), neutrophil infiltration, and hyperalgesia (pain sensitization), largely driven by prostaglandins.[3]
Objective: To assess the pro-inflammatory potential of 9-methylene-PGE2 by evaluating its effect on paw swelling in the carrageenan-induced edema model.
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Lambda-Carrageenan (1% w/v in sterile saline)
-
This compound
-
Vehicle control
-
Digital Plethysmometer or Vernier calipers to measure paw volume/thickness
Protocol:
-
Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Grouping and Baseline: Randomly assign animals to control and treatment groups (n=6-8 per group). Measure the initial volume of the right hind paw of each animal.
-
Administration:
-
Administer 9-methylene-PGE2 (dose to be determined by pilot studies, e.g., 0.1-1 mg/kg) or vehicle via a suitable route (e.g., intraperitoneal or subcutaneous) 30-60 minutes before the carrageenan challenge.
-
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar aponeurosis of the right hind paw.
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) post-carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline measurement.
-
Compare the mean percentage increase in paw volume between the treated and vehicle control groups using appropriate statistical analyses (e.g., Two-way ANOVA followed by a post-hoc test).
-
Experimental Workflow Diagram:
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Trustworthiness and Self-Validation: The integrity of these protocols relies on stringent controls. In the in vitro assay, the LPS-only group acts as the positive control for inflammation, establishing the dynamic range of the response. In the in vivo model, the carrageenan + vehicle group serves as the benchmark against which any pro- or anti-inflammatory effects of 9-methylene-PGE2 are judged. Consistent, reproducible results are achieved through careful dose optimization, standardized procedures, and adequate sample sizes for statistical power.
Conclusion
This compound is a superior alternative to endogenous PGE2 for inflammation research due to its enhanced chemical stability.[1][2] This stability translates into more reliable and reproducible data in both cellular and whole-animal models. The protocols detailed herein provide a robust foundation for researchers to explore the multifaceted role of EP receptor signaling in the initiation, modulation, and resolution of inflammation, ultimately aiding in the discovery and development of novel anti-inflammatory therapeutics.
References
-
Marcinkiewicz J. A comparison of two stable prostaglandin E analogues for termination of early pregnancy and for cervical dilatation. PubMed. 1982. Available from: [Link].
- Bundy GL, et al. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins. Adv Prostaglandin Thromboxane Res. 1980;6:355-63.
-
Jiang J, et al. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection. PMC. 2015. Available from: [Link].
-
ResearchGate. Anti-inflammatory property of NP-Mel in vitro. ResearchGate. Available from: [Link].
-
Ricciotti E, FitzGerald GA. Prostaglandins and Inflammation. PMC. 2011. Available from: [Link].
-
Kalinski P. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2?. PMC. 2021. Available from: [Link].
- Lee Y, et al. The inhibitory effects of Orengedokuto on inducible PGE2 production in BV-2 microglial cells. Heliyon. 2020.
-
D'Mello P, et al. Role of Plant-Derived Compounds in the Molecular Pathways Related to Inflammation. MDPI. 2022. Available from: [Link].
-
ResearchGate. Protein production assays for MMP-1 and PGE2 in vitro after treatment with celecoxib and tocilizumab. ResearchGate. Available from: [Link].
-
ResearchGate. Physiological Concentration of Prostaglandin E2 Exerts Anti-inflammatory Effects by Inhibiting Microglial Production of Superoxide Through a Novel Pathway. Request PDF. Available from: [Link].
-
O'Hagan C, Menzel F. Role of PGE-2 and Other Inflammatory Mediators in Skin Aging and Their Inhibition by Topical Natural Anti-Inflammatories. MDPI. 2020. Available from: [Link].
- Soberman RJ, et al. Pro- and Anti-Inflammatory Prostaglandins and Cytokines in Humans: A Mini Review. MDPI. 2021.
-
Woodling NS, et al. Inflammatory Cyclooxygenase Activity and PGE2 Signaling in Models of Alzheimer's Disease. PMC. 2014. Available from: [Link].
-
Su E, et al. Anti-inflammatory and neuroprotective effects of PGE2 EP4 signaling in models of Parkinson's disease. PMC. 2015. Available from: [Link].
-
Ganesh T, et al. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties. PMC. 2021. Available from: [Link].
-
Murphy RC, et al. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. PMC. 2010. Available from: [Link].
-
Gao HM, et al. Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway. PMC. 2014. Available from: [Link].
-
Welsh TN, et al. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. PubMed. 2007. Available from: [Link].
-
Mesaros C, et al. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. PubMed Central. 2007. Available from: [Link].
-
Jiang J, et al. EP2 Antagonists (2011–2021): A Decade's Journey from Discovery to Therapeutics. PMC. 2021. Available from: [Link].
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammatory Cyclooxygenase Activity and PGE2 Signaling in Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of Plant-Derived Compounds in the Molecular Pathways Related to Inflammation | MDPI [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Application Note: Quantitative Determination of 9-deoxy-9-methylene-PGE2 using a Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Abstract
This application note provides a comprehensive, step-by-step protocol for the quantification of 9-deoxy-9-methylene-prostaglandin E2 (also known as Meteneprost), a key synthetic analogue of the naturally occurring prostaglandin E2 (PGE2). This guide is intended for researchers, scientists, and drug development professionals engaged in studies where precise measurement of this specific analyte is critical. We delve into the principles of competitive ELISA, offer a detailed experimental workflow, and provide insights into data analysis and assay validation, ensuring reliable and reproducible results.
Introduction: The Significance of 9-deoxy-9-methylene-PGE2
Prostaglandin E2 (PGE2) is a principal eicosanoid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] Its effects are transduced through four distinct G-protein coupled receptor subtypes (EP1, EP2, EP3, and EP4), each activating different intracellular signaling pathways.[2][3][4] The development of synthetic analogues that exhibit stability and selective activity at these receptors is a cornerstone of modern pharmacology.
9-deoxy-9-methylene-PGE2 is a stable, isosteric analogue of PGE2.[5][6][7][8] It is a potent agonist, particularly at the EP3 receptor, which is implicated in diverse functions including platelet aggregation, uterine contractions, and inhibition of gastric acid secretion.[9][10][11] Unlike its natural counterpart, 9-deoxy-9-methylene-PGE2 is chemically more stable due to the replacement of the C-9 carbonyl group with an exo-methylene group, making it a valuable tool in pharmacological research.[12] Accurately quantifying this compound in various biological matrices is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and mechanistic studies.
This document outlines a robust competitive ELISA protocol, a highly sensitive and specific immunoassay technique, for the precise measurement of 9-deoxy-9-methylene-PGE2. While other methods like GC-MS and RIA have been used, ELISA offers a high-throughput and accessible platform for its quantification.[13]
Principle of the Competitive ELISA
The competitive ELISA, or inhibition ELISA, is the standard immunoassay format for quantifying small molecules like prostaglandins. The assay is based on the principle of competitive binding between the analyte in the sample and a fixed amount of a labeled "tracer" for a limited number of specific antibody binding sites.
The essential components are:
-
Specific Antibody: An antibody raised against 9-deoxy-9-methylene-PGE2, which is pre-coated onto the wells of a microplate.
-
Analyte (Standard or Sample): The 9-deoxy-9-methylene-PGE2 present in the standards or unknown biological samples.
-
Tracer: 9-deoxy-9-methylene-PGE2 covalently linked to an enzyme, such as alkaline phosphatase (AP) or horseradish peroxidase (HRP).
The assay proceeds as follows: The sample (or standard) is added to the antibody-coated plate along with the enzyme-linked tracer. The "free" analyte from the sample and the tracer compete to bind to the immobilized antibody. After incubation, unbound components are washed away. A substrate is then added, which is converted by the bound enzyme into a measurable colored product. The intensity of the color is inversely proportional to the concentration of 9-deoxy-9-methylene-PGE2 in the sample. A higher concentration of the analyte in the sample results in less tracer binding and, consequently, a weaker colorimetric signal.
Figure 1. Diagram of the competitive binding principle for 9-deoxy-9-methylene-PGE2 ELISA.
Materials and Reagents
-
9-deoxy-9-methylene-PGE2 ELISA Kit: Use of a commercially available, validated kit is strongly recommended. These kits provide pre-coated plates, standards, tracer, antibodies, and optimized buffers.
-
Biological Samples: Plasma, serum, urine, or cell culture supernatants.
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample purification and concentration.
-
SPE Solvents: HPLC-grade ethanol, ethyl acetate, hexane, and formic acid.
-
Assay Buffer: Typically a phosphate or Tris-based buffer with a protein stabilizer (e.g., BSA).
-
Wash Buffer: Buffered saline with a mild detergent (e.g., Tween-20).
-
Substrate: pNPP for AP or TMB for HRP.
-
Stop Solution: Acid or base to halt the enzymatic reaction.
-
Microplate Reader: Capable of reading absorbance at the appropriate wavelength (e.g., 405 nm for pNPP, 450 nm for TMB).
-
Calibrated Pipettes, Plate Shaker, Vortex Mixer.
Detailed Experimental Protocol
This protocol is a generalized guide. Always prioritize the specific manual provided with your ELISA kit.
Sample Preparation and Purification
Prostaglandins in biological matrices can be subject to interference. Therefore, a purification and concentration step using Solid Phase Extraction (SPE) is often required for accurate quantification, especially in plasma, serum, and urine.[14][15]
A. Sample Collection:
-
Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin at 10-15 µM) to prevent ex vivo synthesis. Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C. Store plasma at -80°C.
-
Serum: Allow blood to clot. Centrifuge and collect serum. Note that prostaglandin levels can be artificially elevated in serum due to platelet activation during clotting.[16]
-
Cell Culture Supernatants: Collect media, centrifuge to remove cells, and store at -80°C.
B. Solid Phase Extraction (C18 Cartridge):
-
Condition Cartridge: Wash the C18 cartridge sequentially with 10-20 mL of ethanol, followed by 10-20 mL of deionized water. Do not allow the cartridge to dry.
-
Acidify Sample: Acidify the sample (e.g., 1 mL plasma) to a pH of ~3.5 by adding 2M HCl or 1% formic acid.[14][15] This step protonates the prostaglandin, making it less polar and enabling it to bind to the C18 stationary phase.
-
Load Sample: Apply the acidified sample to the conditioned cartridge at a slow flow rate (~0.5 mL/minute).
-
Wash Cartridge: Wash the cartridge sequentially with 10 mL of water, followed by 10 mL of a water/ethanol mixture (e.g., 85:15), and finally 10 mL of hexane to remove polar impurities and neutral lipids.[15]
-
Elute Analyte: Elute the 9-deoxy-9-methylene-PGE2 from the cartridge with 10 mL of ethyl acetate.[15]
-
Dry and Reconstitute: Evaporate the ethyl acetate eluate to dryness under a stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the dried residue in a known volume (e.g., 250-500 µL) of the ELISA Assay Buffer. Vortex thoroughly. The sample is now ready for the assay.
Assay Procedure
Figure 2. A step-by-step workflow for the competitive ELISA.
-
Reagent Preparation: Prepare serial dilutions of the 9-deoxy-9-methylene-PGE2 standard in Assay Buffer to create a standard curve. Reconstitute tracer and antibody solutions as per the kit manual.
-
Plate Setup: Designate wells for standards, samples, and controls in duplicate. Key controls include:
-
Blank: No reagents added.
-
Non-Specific Binding (NSB): Contains Assay Buffer and Tracer, but no Antibody.
-
Maximum Binding (B₀): Contains Assay Buffer, Tracer, and Antibody (represents 0 pg/mL standard).
-
-
Add Reagents: (Volumes are typical; refer to your kit)
-
Add 100 µL of standard or purified sample to the appropriate wells.
-
Add 50 µL of Tracer to all wells except the Blank.
-
Add 50 µL of Antibody to all wells except the Blank and NSB wells.
-
-
Incubation: Seal the plate and incubate. A common protocol is 2 hours at room temperature with gentle shaking (~500 rpm) or 18 hours at 4°C for potentially higher sensitivity.
-
Washing: Empty the wells and wash 3-5 times with Wash Buffer. Ensure complete removal of liquid after the final wash.
-
Substrate Addition: Add substrate solution (e.g., 200 µL) to each well.
-
Development: Incubate the plate at room temperature, protected from light, until the B₀ wells develop sufficient color (typically 45-90 minutes).
-
Stopping: Add Stop Solution (e.g., 50 µL) to each well.
-
Reading: Read the absorbance of each well using a microplate reader.
Data Analysis and Interpretation
-
Calculate Average Absorbance: Average the duplicate readings for each point.
-
Normalize Data (%B/B₀): The signal for each standard and sample is typically expressed as a percentage of the maximum binding (B₀).
-
%B/B₀ = [(Avg. Sample/Standard Abs. - Avg. NSB Abs.) / (Avg. B₀ Abs. - Avg. NSB Abs.)] x 100
-
-
Generate Standard Curve: Plot %B/B₀ (Y-axis) versus the log of the standard concentration (X-axis). For sigmoidal dose-response curves typical of ELISAs, a four-parameter logistic (4-PL) regression is the most appropriate curve-fitting model.[17][18][19] This model accurately defines the top and bottom plateaus, the slope (Hill coefficient), and the EC50 of the curve.
-
Determine Sample Concentrations: Interpolate the %B/B₀ values of your unknown samples using the 4-PL standard curve to determine their concentrations. Account for any dilution factors from sample preparation and SPE reconstitution.
Table 1: Example Standard Curve Data and Calculation
| Standard Conc. (pg/mL) | Avg. Absorbance | Corrected Abs. (Avg - NSB) | % B/B₀ |
| 0 (B₀) | 1.950 | 1.900 | 100% |
| 15 | 1.660 | 1.610 | 84.7% |
| 50 | 1.190 | 1.140 | 60.0% |
| 150 | 0.650 | 0.600 | 31.6% |
| 500 | 0.290 | 0.240 | 12.6% |
| 1500 | 0.130 | 0.080 | 4.2% |
| NSB | 0.050 | N/A | 0% |
| Sample A | 0.870 | 0.820 | 43.2% |
Note: Data is for illustrative purposes only. Using a 4-PL curve fit, a %B/B₀ of 43.2% for Sample A would be interpolated to determine its concentration.
Assay Validation and Trustworthiness
-
Specificity: The antibody's cross-reactivity with PGE2 and other related eicosanoids should be minimal. This data is a critical quality parameter provided by the kit manufacturer.
-
Precision: Intra- and inter-assay coefficients of variation (%CV) should be <15%.
-
Spike and Recovery: To validate performance in your specific biological matrix, spike a known amount of 9-deoxy-9-methylene-PGE2 into a sample before and after the SPE step. Recovery should be within 80-120% to ensure the extraction process and assay are accurate.
-
Linearity of Dilution: Serial dilution of a high-concentration sample should yield results that are linear and parallel to the standard curve.
Conclusion
The competitive ELISA provides a robust and high-throughput method for the quantitative analysis of 9-deoxy-9-methylene-PGE2. Successful implementation hinges on meticulous sample preparation, particularly the use of solid-phase extraction for complex matrices, adherence to a validated protocol, and the use of appropriate non-linear regression models for data analysis. This application note serves as a detailed guide to empower researchers to generate reliable and reproducible data, facilitating further investigation into the pharmacological roles of this important PGE2 analogue.
References
-
Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000. Available at: [Link]
-
Moreno, J. J. (2017). Eicosanoid receptors: Targets for the treatment of disrupted intestinal epithelial homeostasis. European Journal of Pharmacology, 796, 7-19. Available at: [Link]
-
Maclouf, J., & Grassi, J. (1990). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins, 40(1), 87-98. Available at: [Link]
-
Wang, D., & Dubois, R. N. (2010). Eicosanoids and cancer. Nature Reviews Cancer, 10(3), 181–193. Available at: [Link]
-
Sugimoto, Y., & Narumiya, S. (2007). Prostaglandin E Receptors. Journal of Biological Chemistry, 282(16), 11613–11617. Available at: [Link]
-
Li, N., et al. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. International Journal of Molecular Sciences, 22(23), 12845. Available at: [Link]
-
Wynalda, M. A., & Lincoln, F. H. (1980). Quantitative determination of 9-deoxo-16, 16-dimethyl-9-methylene-PGE2 in human plasma by GC-MS, RIA and HPLC. Prostaglandins, 20(4), 767-780. Available at: [Link]
-
MyAssays. (n.d.). Four Parameter Logistic (4PL) Regression. Retrieved from: [Link]
-
CeMines. (n.d.). 9-deoxy-9-methylene Prostaglandin E2. Retrieved from: [Link]
-
MyAssays. (n.d.). ELISA Data Analysis Tools for Performing 4PL (and 5PL Fits). Retrieved from: [Link]
-
Adwoa Biotech. (2024). Get Accurate ELISA Results Using 4PL CURVE FITTING. YouTube. Available at: [Link]
-
PBL Assay Science. (n.d.). ELISA Data Analysis With Four-Parameter Curve Fit. Retrieved from: [Link]
-
Bundy, G. L., et al. (1980). Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins. Advances in Prostaglandin and Thromboxane Research, 6, 355-363. Available at: [Link]
-
IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA Kit Manual. Retrieved from: [Link]
-
Assay Genie. (n.d.). General Prostaglandin E2 (PGE2) ELISA Kit Manual. Retrieved from: [Link]
-
Zhao, Y., et al. (2022). Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F2α in Urine. Molecules, 27(14), 4443. Available at: [Link]
-
arigobio. (n.d.). Prostaglandin E2 Competitive ELISA Kit. Retrieved from: [Link]
-
PubChem. (n.d.). This compound. Retrieved from: [Link]
-
Agilent Technologies. (2016). Simple Approaches to Solid Phase Extraction (SPE) Method Development. YouTube. Available at: [Link]
-
Balazy, M., & Chemtob, S. (2008). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Prostaglandins & Other Lipid Mediators, 85(1-2), 16–23. Available at: [Link]
-
Maître, M., et al. (2015). The receptor EP3 to PGE2: A rational target to prevent atherothrombosis without inducing bleeding. Prostaglandins & Other Lipid Mediators, 121(Pt A), 4-16. Available at: [Link]
-
Chang, C. L., et al. (2011). Prostaglandin E2 Induces Fibroblast Growth Factor 9 via EP3-Dependent Protein Kinase Cδ and Elk-1 Signaling. Molecular Endocrinology, 25(7), 1133–1145. Available at: [Link]
-
Bryman, I., et al. (1983). Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix. Prostaglandins, 26(6), 929-940. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 9-deoxy-9-methylene Prostaglandin E2 | CeMines [cemines.com]
- 7. caymanchem.com [caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. The receptor EP3 to PGE2: A rational target to prevent atherothrombosis without inducing bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 Induces Fibroblast Growth Factor 9 via EP3-Dependent Protein Kinase Cδ and Elk-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of 9-deoxo-16, 16-dimethyl-9-methylene-PGE2 in human plasma by GC-MS, RIA and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arborassays.com [arborassays.com]
- 16. arigobio.cn [arigobio.cn]
- 17. Four Parameter Logistic Regression - MyAssays [myassays.com]
- 18. pblassaysci.com [pblassaysci.com]
- 19. Four Parameter Logistic (4PL) Curve Calculator | AAT Bioquest [aatbio.com]
receptor binding assay protocol for 9-deoxy-9-methylene-PGE2
Characterizing the Binding Profile of 9-deoxy-9-methylene-PGE2 at Prostaglandin EP Receptors
Abstract
9-deoxy-9-methylene-PGE2 is a chemically stable, isosteric analog of the endogenous lipid mediator Prostaglandin E2 (PGE2).[1][2][3][4] Its structural modification, replacing the C-9 carbonyl group with an exo-methylene group, confers enhanced stability while retaining a biological activity profile remarkably similar to that of PGE2.[5] This makes it a valuable tool for investigating the physiological and pathological roles of PGE2 signaling without the complication of rapid degradation. This document provides a detailed guide for researchers to characterize the binding affinity of 9-deoxy-9-methylene-PGE2 for the four human E-prostanoid (EP) receptor subtypes (EP1, EP2, EP3, and EP4) using a competitive radioligand binding assay.
Introduction: The Significance of a Stable PGE2 Analog
Prostaglandin E2 is a principal product of the cyclooxygenase (COX) pathway and a potent signaling molecule involved in a vast array of biological processes, including inflammation, pain, fever, immune responses, and cancer.[6][7] Its effects are mediated through a family of four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[2][8] Each receptor subtype couples to different intracellular signaling cascades, leading to a diverse and sometimes opposing range of cellular responses.
A significant challenge in studying PGE2 is its chemical instability. 9-deoxy-9-methylene-PGE2 overcomes this limitation. It is known to be a potent agonist, with studies on the human EP1 receptor showing it to be the most potent functional agonist tested in a panel of 55 prostanoids.[5][9] Understanding its specific binding affinity (Ki) at each of the four EP receptor subtypes is critical for its use as a selective research tool and for the development of novel therapeutics targeting these pathways.
Principle of the Competitive Radioligand Binding Assay
This protocol employs a competitive binding assay, a robust and sensitive method considered the gold standard for quantifying the affinity of a ligand for its receptor.[10][11] The principle relies on the competition between a fixed concentration of a radiolabeled ligand (the "tracer") and varying concentrations of an unlabeled test compound (the "competitor") for a finite number of receptor sites.
In this protocol, [³H]-PGE2, which binds to all four EP receptor subtypes, is used as the radioligand.[6] The unlabeled competitor is 9-deoxy-9-methylene-PGE2. As the concentration of 9-deoxy-9-methylene-PGE2 increases, it displaces more of the [³H]-PGE2 from the receptors. The amount of receptor-bound radioactivity is measured, and the data is used to calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). This value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which reflects the true binding affinity of the test compound for the receptor.[12]
Target Receptors: The Prostaglandin EP Receptor Family
The diverse actions of PGE2 are a direct result of its interaction with four distinct receptor subtypes, each coupled to a different primary signaling pathway. A foundational understanding of these pathways is essential for interpreting the functional consequences of ligand binding.
-
EP1 Receptor: Coupled to Gq/11 proteins, its activation stimulates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium stores.[8]
-
EP2 & EP4 Receptors: Both are coupled to Gs proteins. Agonist binding activates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[8][13]
-
EP3 Receptor: Primarily coupled to Gi proteins, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. The EP3 receptor has multiple splice variants that can also couple to other pathways.[7]
Quantitative Binding Affinity Data
While 9-deoxy-9-methylene-PGE2 is known to be a potent agonist, particularly at the EP1 receptor, comprehensive binding data across all four subtypes is not widely published.[5][9] Therefore, the binding affinity of the natural ligand, PGE2, serves as a crucial baseline for experimental design.
| Receptor Subtype | Ligand | Binding Constant (Ki, nM) | Assay Type | Cell Line/Tissue | Reference(s) |
| EP1 | PGE2 | ~15 - 25 | Radioligand Binding ([³H]-PGE2) | HEK293 cells | [6] |
| EP2 | PGE2 | ~12 - 24 | Radioligand Binding ([³H]-PGE2) | HEK293, CHO cells | [6][14] |
| EP3 | PGE2 | ~0.6 - 5 | Radioligand Binding ([³H]-PGE2) | HEK293 cells | [15] |
| EP4 | PGE2 | ~1 - 12 | Radioligand Binding ([³H]-PGE2) | Various | [7] |
Note: Binding affinities can vary depending on the specific cell line, membrane preparation, and assay conditions used. The data for 9-deoxy-9-methylene-PGE2 at the EP1 receptor suggests its affinity is likely higher (lower Ki) than PGE2. For EP2, EP3, and EP4, an initial exploratory assay with a wide concentration range is recommended.
Detailed Experimental Protocol
This protocol is divided into two main stages: the preparation of cell membranes expressing the target receptor and the execution of the competitive binding assay.
Part A: Membrane Preparation
High-quality receptor preparations are essential for a successful binding assay. Using isolated membranes is often preferred over whole cells as it reduces variability and allows for more controlled assay conditions.[16] This protocol assumes the use of Human Embryonic Kidney (HEK293) cells stably expressing a single human EP receptor subtype.
Materials:
-
HEK293 cells stably expressing human EP1, EP2, EP3, or EP4 receptor
-
Cell culture flasks and media
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Scrapers
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, ice-cold
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)
-
Dounce homogenizer or equivalent
-
High-speed refrigerated centrifuge
-
Bradford or BCA Protein Assay Kit
Procedure:
-
Cell Culture: Culture cells to ~90% confluency.
-
Harvesting: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. Add a small volume of PBS and gently dislodge the cells using a cell scraper.
-
Pelleting: Transfer the cell suspension to a pre-chilled centrifuge tube. Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Discard the supernatant. Resuspend the cell pellet in fresh, ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer (typically 20-30 strokes on ice) to ensure complete cell lysis.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
High-Speed Centrifugation: Carefully transfer the supernatant to a fresh, pre-chilled ultracentrifuge tube. Pellet the membranes by centrifugation at 40,000 x g for 30 minutes at 4°C.
-
Final Resuspension: Discard the supernatant. Resuspend the membrane pellet in Assay Buffer (see Part B).
-
Quantification: Determine the total protein concentration of the membrane preparation using a Bradford or BCA assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Part B: Competitive Radioligand Binding Assay
This procedure is designed for a 96-well plate format and should be performed in triplicate for each condition.
Materials:
-
Receptor Source: Prepared cell membranes expressing the target EP receptor subtype.
-
Radioligand: [³H]-PGE2 (Specific Activity ~100-200 Ci/mmol).
-
Competitor: 9-deoxy-9-methylene-PGE2.
-
Assay Buffer: 25 mM MES, pH 6.0, 10 mM MgCl₂, 1 mM EDTA.
-
Unlabeled Standard: PGE2 (for non-specific binding determination).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester and wash buffer (ice-cold Assay Buffer).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare Reagents:
-
Dilute the membrane preparation in Assay Buffer to a final concentration that results in <10% of the total added radioligand being bound (to be determined empirically, but typically 5-20 µg protein/well).
-
Dilute [³H]-PGE2 in Assay Buffer to a working concentration that is close to its Kd for the respective receptor (e.g., 2-5 nM final concentration in the well).[6]
-
Prepare serial dilutions of 9-deoxy-9-methylene-PGE2 in Assay Buffer. For an initial exploratory assay, a wide range (e.g., 1 pM to 10 µM) is recommended.
-
-
Assay Plate Setup: In a 96-well plate, add the components in the order listed below for a final volume of 200 µL per well.
| Well Type | Assay Buffer | Competitor / Unlabeled Standard | [³H]-PGE2 | Membranes |
| Total Binding | 100 µL | 50 µL of Assay Buffer | 25 µL | 25 µL |
| Non-Specific Binding (NSB) | 50 µL | 50 µL of 10 µM unlabeled PGE2 | 25 µL | 25 µL |
| Competitive Binding | 50 µL | 50 µL of 9-deoxy-9-methylene-PGE2 serial dilutions | 25 µL | 25 µL |
-
Incubation: Gently agitate the plate and incubate for 2 hours at 25°C to allow the binding to reach equilibrium.
-
Harvesting: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand.
-
Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in Counts Per Minute, CPM) in each vial using a liquid scintillation counter.
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Average the CPM values for the triplicate wells of each condition.
-
Specific Binding (SB) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Generate Competition Curve:
-
Calculate the percentage of specific binding for each concentration of 9-deoxy-9-methylene-PGE2: % Specific Binding = (CPM_competitor - CPM_NSB) / (CPM_total - CPM_NSB) * 100
-
Plot the % Specific Binding against the logarithm of the competitor concentration.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response (variable slope) curve to the data. The program will calculate the IC50 value.
-
-
Calculate Ki (Inhibitory Constant):
-
Convert the experimentally determined IC50 value to the Ki value using the Cheng-Prusoff equation :[12] Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] = Concentration of the radioligand ([³H]-PGE2) used in the assay.
-
Kd = Dissociation constant of the radioligand for the receptor. This should be determined experimentally via a separate saturation binding assay or taken from reliable literature sources for the specific conditions used.
-
-
Experimental Workflow Visualization
References
-
Natynczuk, S., et al. (2004). Receptors for prostaglandin E2 that regulate cellular immune responses in the mouse. Journal of Clinical Investigation. Available at: [Link]
-
Ungrin, M. D., et al. (2001). Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor. Molecular Pharmacology, 59(6), 1446–1456. Available at: [Link]
-
Ungrin, M. D., et al. (2001). Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor. Semantic Scholar. Available at: [Link]
-
Fan, H., et al. (2024). Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. bioRxiv. Available at: [Link]
-
Suzawa, T., et al. (2000). The role of prostaglandin E receptor subtypes (EP1, EP2, EP3, and EP4) in bone resorption: an analysis using specific agonists for the respective EPs. Endocrinology, 141(4), 1554–1559. Available at: [Link]
-
Carruthers, A. M., & Unson, C. G. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry, 399(2), 232–236. Available at: [Link]
-
ResearchGate. (n.d.). Structures of agonists for prostanoid EP receptor subtypes. ResearchGate. Available at: [Link]
-
Eurofins DiscoverX. (n.d.). Uses & Advantages of Membrane Preparations for GPCRs. Eurofins DiscoverX. Available at: [Link]
-
Kalinski, P. (2023). Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis. Journal of Medicinal Chemistry. Available at: [Link]
-
Nakao, K., et al. (2007). Grapiprant, a selective EP4 antagonist, has been approved for the control of pain and inflammation associated with osteoarthritis in dogs. Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]
-
Wikipedia. (n.d.). Prostaglandin EP2 receptor. Wikipedia. Available at: [Link]
-
Jiang, J., & Dingledine, R. (2013). Neuroprotection by selective allosteric potentiators of the EP2 prostaglandin receptor. Proceedings of the National Academy of Sciences, 110(8), 3139–3144. Available at: [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
-
Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Available at: [Link]
-
Bylund, D. B., & Toews, M. L. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Cardiovascular Development and Disease. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. [PDF] Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor. | Semantic Scholar [semanticscholar.org]
- 10. Prostaglandin E2 receptors of the EP2 and EP4 subtypes downregulate tumor necrosis factor alpha-induced intercellular adhesion molecule-1 expression in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 13. Receptors for prostaglandin E2 that regulate cellular immune responses in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharma.uzh.ch [pharma.uzh.ch]
- 15. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plasma levels of 9-deoxo-16,16-dimethyl-9-methylene-PGE2 in connection with its development as an abortifacient - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability of 9-deoxy-9-methylene-PGE2 in cell culture media
Technical Support Center: 9-Deoxy-9-Methylene-PGE2
Introduction: Understanding 9-Deoxy-9-Methylene-PGE2
9-deoxy-9-methylene Prostaglandin E2 (9-dm-PGE2) is a synthetic analog of Prostaglandin E2 (PGE2), a critical lipid signaling molecule involved in a myriad of physiological processes including inflammation, immune modulation, and tissue repair. The primary rationale for the development of 9-dm-PGE2 was to overcome the inherent chemical instability of its parent compound, PGE2.[1]
The key structural modification—the replacement of the C-9 keto group with an exocyclic methylene group—confers significantly enhanced stability by preventing the β-elimination of the C-11 hydroxyl group. This dehydration is a primary pathway of PGE2 degradation into the less active Prostaglandin A2 (PGA2).[1][2] Consequently, 9-dm-PGE2 is a stable, isosteric analog that retains the potent and diverse biological activities of PGE2 with fewer side effects, making it a valuable tool for in vitro and in vivo research.[3][4][5]
This guide provides researchers with essential technical information, troubleshooting advice, and validated protocols to ensure the successful and reproducible use of 9-dm-PGE2 in cell culture applications.
Core Stability Profile & Chemical Properties
While native PGE2 is notoriously unstable in aqueous solutions, especially at neutral to alkaline pH, 9-dm-PGE2 is designed for stability.[6][7] However, optimal handling and storage are still paramount for preserving its biological activity over time.
| Parameter | Guideline | Rationale & Expert Commentary |
| Supplied Form | Typically a solution in an organic solvent (e.g., methyl acetate) or as a crystalline solid. | The solvent prevents hydrolysis and degradation during shipping and long-term storage. Always refer to the manufacturer's Certificate of Analysis for the specific formulation. |
| Long-Term Storage | Store at -20°C or below.[4][8] | At -20°C, the compound as a solid or in organic solvent is stable for at least two years.[4][9] This minimizes molecular motion and potential degradation. |
| Stock Solution Solvent | Ethanol, DMSO, or Dimethylformamide (DMF).[4][8] | These are water-miscible organic solvents that can dissolve high concentrations of the compound (e.g., >100 mg/mL).[4] Expert Tip: Purge the vial with an inert gas like argon or nitrogen before sealing to displace oxygen, which can cause long-term oxidative damage. |
| Stock Solution Storage | Store at -20°C in small, single-use aliquots. | Aliquoting is critical to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to precipitation or degradation. |
| Aqueous Solution Stability | Prepare fresh for each experiment. Do not store. | While more stable than PGE2, all prostaglandins can degrade in aqueous media over time. For maximum reproducibility, add the freshly diluted compound to your cell culture media immediately before treating the cells.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing my initial stock solution?
A: High-purity, anhydrous ethanol or DMSO are the recommended solvents.[4][8] They offer high solubility and are compatible with most cell culture experiments when diluted to a final concentration of <0.1%. Ethanol is often preferred as it is less cytotoxic than DMSO at equivalent concentrations. Always use a high-quality solvent to prevent impurities from degrading the compound.
Q2: How do I prepare a working solution from my concentrated stock for cell culture?
A: Perform a serial dilution. First, dilute your concentrated stock solution (e.g., 10 mg/mL in ethanol) into sterile, serum-free medium or phosphate-buffered saline (PBS) to create an intermediate dilution. Then, add this intermediate dilution to your complete cell culture medium to achieve the final desired concentration. This two-step process ensures rapid and uniform mixing and minimizes the final solvent concentration.
Q3: Can I store my diluted, aqueous working solutions of 9-dm-PGE2?
A: It is strongly recommended not to store aqueous solutions.[8] Prostaglandins are susceptible to hydrolysis and can adsorb to plastic surfaces. For the most consistent results, prepare working solutions fresh from your frozen organic stock immediately before each experiment.
Q4: Does the pH of my cell culture medium affect the stability of 9-dm-PGE2?
A: While 9-dm-PGE2 is resistant to the pH-dependent dehydration that affects PGE2, extreme pH values should still be avoided.[6][10] Standard cell culture media, typically buffered to a physiological pH of 7.2-7.4, provides an optimal environment. If your experimental conditions require altering the pH, it is advisable to minimize the incubation time to reduce the risk of unforeseen degradation.
Q5: Do I need to worry about serum components in my culture medium interacting with the compound?
A: Serum contains esterases and other enzymes that can potentially metabolize prostaglandins. Furthermore, prostaglandins can bind to albumin in the serum, which may affect the free concentration available to the cells. While 9-dm-PGE2 is more metabolically robust than native PGE2, for dose-response experiments requiring high precision, consider reducing the serum concentration or using a serum-free medium during the treatment period if your cell type allows.
Troubleshooting Guide: Inconsistent or Unexpected Results
Issue: I am not observing the expected biological effect (or the effect is highly variable) after treating my cells with 9-dm-PGE2.
This common issue can almost always be traced back to a problem with compound integrity, experimental setup, or cellular response. The following workflow will help you diagnose the root cause.
Caption: Troubleshooting workflow for experiments with 9-dm-PGE2.
Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Master Stock Solution
This protocol assumes you have received 1 mg of 9-dm-PGE2 (Molecular Weight: 350.5 g/mol ) as a solid.
-
Pre-Requisites: Ensure you have high-purity, anhydrous DMSO or 200-proof ethanol. Work in a sterile biosafety cabinet.
-
Reconstitution: Briefly centrifuge the vial to ensure all the solid is at the bottom. Add 285.3 µL of DMSO or ethanol to the vial.
-
Calculation: (1 mg / 350.5 g/mol ) / 10 mmol/L = 0.0002853 L = 285.3 µL
-
-
Dissolution: Cap the vial tightly and vortex gently for 1-2 minutes until the solid is completely dissolved. A brief, gentle sonication can aid dissolution if needed.[6]
-
Aliquoting: Dispense the master stock into 5-10 µL single-use aliquots in sterile, low-retention microcentrifuge tubes.
-
Storage: Store all aliquots at -20°C. The stability of the stock solution under these conditions is at least one year.
Protocol 2: Self-Validation via Dose-Response Experiment
To ensure the biological activity of your compound and to determine the optimal concentration for your specific cell type and endpoint, a dose-response experiment is essential.
-
Cell Seeding: Plate your cells at a density that will ensure they are in a logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
-
Preparation of Working Solutions: On the day of the experiment, thaw one aliquot of your 10 mM master stock. Prepare a series of dilutions in your complete cell culture medium. A common range to test is 1 nM to 1 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Crucial Control: Prepare a "vehicle control" by performing the same dilutions with the solvent (DMSO or ethanol) alone, ensuring the final solvent concentration is identical across all conditions.
-
-
Cell Treatment: Remove the old medium from your cells and replace it with the medium containing the different concentrations of 9-dm-PGE2 or the vehicle control.
-
Incubation: Incubate the cells for a duration appropriate for your chosen biological endpoint (e.g., 24 hours for gene expression changes, 48 hours for proliferation assays).
-
Assay and Analysis: Perform your assay (e.g., qPCR for a target gene like PTGS2, ELISA for cytokine production, or a cell viability assay). Plot the response against the log of the 9-dm-PGE2 concentration to determine the EC50 (half-maximal effective concentration). This validates the compound's activity and informs future experimental design.
References
- Bundy, G.L., et al. (1980). Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins. Adv. Prostaglandin Thromboxane Res. 6, 355-363.
- Stehle, R.G. (n.d.). Physical Chemistry, Stability, and Handling of Prostaglandins. (Referenced in Sigma-Aldrich product sheet).
-
Hirayama, F., Kurihara, M., & Uekama, K. (1984). Improving the aqueous stability of prostaglandin E2 and prostaglandin A2 by inclusion complexation with methylated-beta-cyclodextrins. Chemical & Pharmaceutical Bulletin, 32(10), 4237–4240. [Link]
-
ResearchGate. (n.d.). Calculated half-life of PGE 2 in water and cell culture media...[Link]
-
Younger, E. W., & Szabo, R. M. (1986). The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C. Prostaglandins, 31(5), 923–927. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing 9-deoxy-9-methylene-Prostaglandin E2 concentration for cell culture
Technical Support Center: 9-deoxy-9-methylene-Prostaglandin E2
Welcome to the technical resource for researchers utilizing this compound (also known as 9-methylene-PGE2 or Meteneprost). This guide is designed to provide in-depth, practical solutions to common challenges encountered when using this stable and potent analog of Prostaglandin E2 (PGE2) in cell culture applications.
9-methylene-PGE2 was developed to overcome the chemical instability of natural PGE2, offering a similar biological profile with enhanced stability.[1][2] It is a potent agonist at specific prostaglandin E receptors and is widely used in fields such as stem cell biology, immunology, and cancer research to modulate cell signaling pathways.[[“]][4] This guide provides FAQs and troubleshooting advice to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 9-methylene-PGE2 and how does it differ from standard PGE2?
9-methylene-PGE2 is a synthetic analog of PGE2 where the C-9 carbonyl group is replaced with an exo-methylene group.[1][2] This structural modification grants it significantly greater chemical stability, particularly in aqueous solutions, compared to PGE2 which is prone to degradation.[2] Despite this change, it retains a biological activity profile very similar to PGE2, acting as an agonist for PGE2 receptors (EP receptors) to trigger downstream signaling cascades.[1][5][6]
Q2: Which EP receptors does 9-methylene-PGE2 activate?
Like PGE2, 9-methylene-PGE2 exerts its effects by binding to G-protein coupled receptors EP1, EP2, EP3, and EP4.[7][8] However, many of the key biological effects relevant to cell culture, such as promoting hematopoietic stem cell (HSC) survival and expansion or modulating inflammatory responses, are mediated through the EP2 and EP4 receptors.[9][10] These receptors are coupled to Gs proteins, and their activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[11][12]
Q3: What solvent should I use to prepare a stock solution?
9-methylene-PGE2 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide (DMF).[13] For cell culture applications, DMSO is the most commonly recommended solvent.
-
Rationale: DMSO allows for the creation of a high-concentration stock solution (e.g., 10 mM), which can then be serially diluted in culture medium to the final working concentration. This minimizes the final concentration of the organic solvent in the culture, which is crucial as DMSO can be toxic to cells at concentrations above 0.1-0.5%.[8]
-
Best Practice: Prepare a concentrated stock, aliquot it into single-use tubes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C, protected from light.[8][14]
Q4: What is a good starting concentration for my cell culture experiment?
The optimal concentration is highly dependent on the cell type, assay endpoint, and experimental duration. However, a review of published literature provides a general range to begin optimization.
| Application Area | Typical Concentration Range | Key Considerations |
| Hematopoietic Stem Cell (HSC) Expansion | 1 µM - 10 µM | Pulse exposure (e.g., a few hours) is often as effective as continuous treatment.[4] |
| Modulating Immune Cell Function | 10 nM - 1 µM | Effects can be pleiotropic; dose-response is critical to distinguish between different outcomes.[15] |
| Inducing Cell Differentiation (e.g., Mesoderm) | 1 µM - 5 µM | Often used in combination with other growth factors like BMP4.[[“]][[“]] |
| General Agonist Activity Studies | 1 nM - 10 µM | A wide range is necessary to capture the full sigmoidal dose-response curve.[17][18] |
Recommendation: Always begin with a dose-response experiment to determine the optimal concentration for your specific model system. A typical starting point is a logarithmic dilution series from 1 nM to 10 µM.[19]
Troubleshooting Guide
Problem 1: I'm not observing any effect after adding 9-methylene-PGE2.
-
Possible Cause 1: Sub-optimal Concentration.
-
Explanation: The concentration used may be too low to elicit a response in your specific cell type, which might express low levels of the target EP receptors. Conversely, at very high concentrations, receptor desensitization or off-target effects can occur, masking the expected outcome.
-
Solution: Perform a comprehensive dose-response experiment. See the Detailed Protocol section below for a step-by-step guide. This is the most critical step in optimizing your experiment.[20]
-
-
Possible Cause 2: Compound Degradation.
-
Explanation: Although more stable than PGE2, 9-methylene-PGE2 is not completely immune to degradation. Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged exposure to light) or instability in your specific culture medium over long incubation times can reduce its effective concentration.[14] The stability of prostaglandins is pH-dependent, with degradation accelerated in highly acidic or basic conditions.[21][22]
-
Solution:
-
Always use fresh aliquots of your stock solution for each experiment.[14]
-
Prepare working solutions immediately before adding them to the cells.[8][13]
-
Ensure your culture medium is properly buffered and its pH is stable (typically 7.2-7.4) throughout the experiment.[23][24]
-
For long-term experiments ( > 48 hours), consider replenishing the medium with fresh 9-methylene-PGE2.
-
-
-
Possible Cause 3: Low or Absent Receptor Expression.
-
Explanation: The cell line you are using may not express the necessary EP receptors (primarily EP2 and EP4) to respond to the compound.
-
Solution: Verify the expression of EP2 and EP4 receptors in your cells using techniques like RT-qPCR, Western Blot, or flow cytometry. If expression is low, you may need to use a higher concentration or consider a different cell model.
-
Problem 2: I'm seeing high levels of cell death or unexpected toxicity.
-
Possible Cause 1: Solvent Toxicity.
-
Explanation: The final concentration of your solvent (e.g., DMSO) in the cell culture well may be too high. Most cell lines are sensitive to DMSO concentrations above 0.5%.
-
Solution: Calculate the final DMSO concentration in your highest dose treatment. Ensure it remains below 0.1% if possible. Always include a "vehicle control" in your experiment—cells treated with the same final concentration of DMSO (or other solvent) as your highest dose, but without the 9-methylene-PGE2. This allows you to distinguish between compound-specific effects and solvent-induced toxicity.
-
-
Possible Cause 2: Compound-Induced Cytotoxicity.
-
Explanation: While generally well-tolerated, extremely high concentrations of 9-methylene-PGE2 can induce apoptosis or other forms of cell death, potentially through off-target effects or by over-stimulating signaling pathways.[10]
-
Solution: Lower the concentration range in your dose-response experiment. Perform a cell viability assay (e.g., MTT, trypan blue exclusion, or Annexin V staining) in parallel with your functional assay to determine the cytotoxic threshold.
-
Problem 3: My results are inconsistent between experiments.
-
Possible Cause 1: Inconsistent Compound Handling.
-
Explanation: Minor variations in preparing stock solutions, storage, and dilution can lead to significant differences in the final effective concentration.[14]
-
Solution: Standardize your protocol. Use single-use aliquots. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[14] Vortex thoroughly after dissolving.
-
-
Possible Cause 2: Variable Cell Conditions.
-
Explanation: The responsiveness of cells can be influenced by their passage number, confluency, and overall health.[14] Senescent or overly dense cells may respond differently.
-
Solution: Use cells within a consistent, low passage number range. Seed cells at a standardized density for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment.
-
Detailed Protocol: Dose-Response Optimization
This protocol outlines a method to determine the half-maximal effective concentration (EC50) of 9-methylene-PGE2 for a desired biological outcome (e.g., increase in a specific biomarker, cell proliferation).
1. Preparation of Stock and Working Solutions:
-
Master Stock (10 mM): Dissolve the required mass of 9-methylene-PGE2 (MW: 350.49 g/mol ) in high-purity DMSO. For example, dissolve 1 mg in 285.3 µL of DMSO.
-
Aliquoting: Immediately aliquot the master stock into single-use polypropylene tubes (e.g., 10 µL per tube) and store at -80°C, protected from light.
-
Intermediate Stock (1 mM): On the day of the experiment, thaw one aliquot of the 10 mM master stock. Dilute it 1:10 in sterile cell culture medium to create a 1 mM intermediate stock.
-
Serial Dilutions: Perform serial dilutions from the 1 mM stock in cell culture medium to prepare 2X working solutions for your desired concentration range (e.g., 20 µM, 2 µM, 200 nM, 20 nM, 2 nM).
2. Cell Seeding:
-
Seed your cells in an appropriate plate format (e.g., 96-well plate) at a predetermined optimal density.
-
Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
3. Treatment:
-
Remove the old medium.
-
Add an equal volume of the 2X working solutions to the wells to achieve a final 1X concentration.
-
Crucial Controls:
-
Vehicle Control: Add medium containing the same final concentration of DMSO as the highest dose well.
-
Untreated Control: Add fresh medium only.
-
-
Perform each condition in triplicate.
4. Incubation and Assay:
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform your specific functional assay (e.g., ELISA for a secreted protein, qPCR for gene expression, cell viability assay).
5. Data Analysis:
-
Normalize the data. For an activation assay, the untreated control might be set to 0% activity and a known positive control (if available) or the maximum observed response as 100%.
-
Plot the response (Y-axis) against the logarithm of the 9-methylene-PGE2 concentration (X-axis).[19]
-
Use a non-linear regression model (e.g., sigmoidal dose-response curve fit) in software like GraphPad Prism or R to calculate the EC50 value.[19][20]
Experimental Workflow Visualization
Caption: Workflow for determining the optimal concentration of 9-methylene-PGE2.
Signaling Pathway Overview
Understanding the mechanism of action is key to interpreting results. 9-methylene-PGE2 primarily signals through EP2 and EP4 receptors.
Caption: Simplified signaling cascade initiated by 9-methylene-PGE2.
References
- Bundy, G.L., et al. (1980). Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins. Advances in Prostaglandin and Thromboxane Research, 6, 355-363. [URL: https://pubmed.ncbi.nlm.nih.gov/6992750/]
- BenchChem (2025). Technical Support Center: Navigating the Challenges of Prostaglandin D3 (Pgd3) Research. BenchChem Technical Support. [URL: https://www.benchchem.com/technical-support/Prostaglandin-D3]
- BenchChem (2025). Application Notes and Protocols for Determining the Dose-Response Curve of Prostaglandin D1 Alcohol. BenchChem Technical Support. [URL: https://www.benchchem.com/technical-support/Prostaglandin-D1-alcohol]
- Cayman Chemical. (2024). Prostaglandin E2 Product Information. Cayman Chemical. [URL: https://www.caymanchem.com/product/14010/prostaglandin-e2]
- Collaborative Drug Discovery. (2024). Setting up a Dose Response Protocol. CDD Support. [URL: https://support.collaborativedrug.com/hc/en-us/articles/205174543-Setting-up-a-Dose-Response-Protocol]
- Hoggatt, J., et al. (2009). Prostaglandin E2 enhances hematopoietic stem cell homing, survival, and proliferation. Blood, 113(22), 5444–55. [URL: https://ashpublications.
- Kirkby Shaw, K., et al. (2016). Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation. Veterinary Medicine and Science, 2(1), 3–9. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5645825/]
- MedChemExpress. 9-deoxy-9-methylene Prostaglandin E2. MedChemExpress Product Page. [URL: https://www.medchemexpress.com/9-deoxy-9-methylene-prostaglandin-e2.html]
- Porter, V.R., et al. (2013). Prostaglandin E2 increases hematopoietic stem cell survival and accelerates hematopoietic recovery after radiation injury. Stem Cells, 31(2), 372-83. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3831001/]
- STEMCELL Technologies. (2018). Prostaglandin E2 Product Information Sheet. STEMCELL Technologies. [URL: https://cdn.stemcell.com/media/files/pis/28118-PIS_1_2_0.pdf]
- Wikipedia. Prostaglandin E2. Wikipedia. [URL: https://en.wikipedia.org/wiki/Prostaglandin_E2]
- Zhang, Y., et al. (2013). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Prostaglandins & Other Lipid Mediators, 107, 62-8. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3844053/]
Sources
- 1. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. consensus.app [consensus.app]
- 4. Prostaglandin E2 enhances hematopoietic stem cell homing, survival, and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. Peripherally restricted, highly potent, selective, aqueous-soluble EP2 antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 increases hematopoietic stem cell survival and accelerates hematopoietic recovery after radiation injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development of second generation EP2 antagonists with high selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Effect of exogenous prostaglandins and nonsteroidal anti-inflammatory agents on prostaglandin secretion and proliferation of mouse embryo fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
- 17. A prostaglandin E1 dose-response study in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A dose response study of the effect of prostaglandin E2 on thermal nociceptive sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. support.collaborativedrug.com [support.collaborativedrug.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | One-Time Optimization of Advanced T Cell Culture Media Using a Machine Learning Pipeline [frontiersin.org]
- 24. Optimizing the Cell Culture Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Prostaglandin ELISA Technical Support Center: A Guide to Troubleshooting Interference
Welcome to the technical support center for prostaglandin (PG) enzyme-linked immunosorbent assays (ELISAs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of prostaglandin quantification. Prostaglandins are structurally similar lipid mediators, which presents unique challenges for immunoassay specificity and accuracy. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you identify, troubleshoot, and resolve common interference issues.
Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Issue
This section addresses the most common problems encountered during prostaglandin ELISA experiments.
Category 1: Issues with Assay Performance & Data Quality
Q1: Why is the coefficient of variation (%CV) high between my duplicate or triplicate wells?
High %CV (typically >15%) indicates inconsistency in your assay procedure and is a critical indicator of unreliable data.[1][2] The source of variability can often be traced to procedural steps.
-
Pipetting Inconsistency: This is the most frequent cause.[2][3] Ensure your pipettes are calibrated. When adding reagents, standards, and samples, use fresh tips for each well and ensure you are not introducing air bubbles.[1] Consistent, steady pipetting technique is crucial.
-
Improper Mixing: Reagents, especially antibody solutions and sample dilutions, must be mixed thoroughly but gently before being added to the plate.[2]
-
Inadequate Plate Washing: Insufficient or uneven washing between steps can leave behind unbound reagents, leading to high and variable background signals.[1] If using an automated plate washer, ensure all ports are clear and dispensing wash buffer evenly.[2] If washing manually, be consistent with the force and volume of buffer used for each well.
-
Edge Effects: The outer wells of a microplate are more susceptible to temperature fluctuations and evaporation, which can cause results to differ from the inner wells.[1] To mitigate this, ensure the plate and all reagents are equilibrated to room temperature before use and cover the plate with a sealer during incubations.
Q2: My standard curve has a low R-squared (R²) value or poor shape. What's wrong?
A poor standard curve (R² < 0.99) is a primary indicator that the assay is not performing correctly, and any calculated sample concentrations will be inaccurate.
-
Standard Preparation Error: Inaccurate serial dilutions are a common culprit. This can be due to calculation errors or imprecise pipetting.[4] Always prepare standards fresh for each assay.[5]
-
Incorrect Plate Reader Settings: Double-check that you are using the correct wavelength to read the plate as specified in the kit protocol.
-
Reagent Issues: One or more of the kit components may have degraded due to improper storage. Ensure all reagents are stored at the recommended temperatures and have not expired.[6]
Category 2: Sample-Specific Problems & The Matrix Effect
Q3: What is a "matrix effect," and how do I know if it's affecting my results?
The "matrix" refers to all the components in your biological sample other than the analyte of interest (the prostaglandin).[7][8] These components—such as proteins, lipids, salts, and other metabolites—can interfere with the antibody-antigen binding in the ELISA, leading to either an underestimation or overestimation of the true prostaglandin concentration.[7][8] This is known as the matrix effect.
The most reliable way to determine if you have a matrix effect is to perform spike-and-recovery and linearity-of-dilution experiments.[7][9]
-
Spike-and-Recovery: A known amount of the prostaglandin standard is "spiked" into your sample matrix. The sample is then assayed, and the recovered amount is compared to the expected amount. A recovery outside the acceptable range (typically 80-120%) suggests interference.[9][10][11]
-
Linearity of Dilution: A sample is serially diluted with the assay buffer. The measured concentration should decrease linearly with the dilution factor. If the corrected concentrations of the dilutions do not agree, it indicates the presence of interfering substances that are being diluted out.[12][13][14]
Q4: My measured prostaglandin concentrations are much higher or lower than expected. Could this be a matrix effect?
Yes, this is a classic sign of matrix interference.[8]
-
Falsely Low Results: Components in the sample matrix may inhibit the binding of the prostaglandin to the antibody, leading to a weaker signal and an underestimation of the concentration.[8]
-
Falsely High Results: Other matrix components might non-specifically bind to the plate or antibodies, generating a false positive signal.[15] More commonly, especially in complex matrices like plasma, substances may interfere with the enzyme-substrate reaction itself.[7]
Q5: How should I prepare different types of samples (plasma, serum, cell culture supernatant) to minimize interference?
Proper sample preparation is critical for accurate results.
-
Cell Culture Supernatants: These are often the "cleanest" samples and may sometimes be assayed directly after centrifuging to remove cells and debris.[12][16]
-
Plasma: Collect blood using EDTA as an anticoagulant and centrifuge promptly at a low temperature (2-8°C) to separate the plasma.[17][18][19] Plasma is a complex matrix, and purification is often recommended to remove interfering proteins and lipids.[12]
-
Serum: Allow blood to clot at room temperature or 4°C before centrifuging.[16][19] Like plasma, serum is complex and often requires purification. Avoid using hemolyzed (red-tinged) samples, as components from red blood cells can interfere with the assay.[19][20][21]
-
Tissue Homogenates: Tissues should be rinsed with ice-cold PBS to remove excess blood, then homogenized in an appropriate buffer.[17] Centrifuge to pellet cellular debris before assaying the supernatant.[22]
For complex matrices like plasma, serum, and tissue homogenates, Solid-Phase Extraction (SPE) is a highly effective method for purifying and concentrating prostaglandins while removing interfering substances.[23][24][25]
Category 3: Specificity and Cross-Reactivity
Q6: What is antibody cross-reactivity and why is it a major concern for prostaglandin ELISAs?
Cross-reactivity occurs when the assay's antibody binds to molecules that are structurally similar, but not identical, to the target prostaglandin.[6][26] This is a significant issue because prostaglandins belong to a large family of structurally related eicosanoids.[26] An antibody intended for Prostaglandin E2 (PGE2), for example, might also bind to PGE1 or other metabolites, leading to an overestimation of the actual PGE2 concentration.[26][27]
Q7: How can I check for potential cross-reactivity in my assay?
-
Consult the Kit's Datasheet: Reputable ELISA kit manufacturers provide a cross-reactivity chart showing the percentage of binding of the antibody to various related compounds.[28]
-
Independent Verification: If you suspect a specific cross-reactant is present in your samples at high concentrations, you can test it directly by running it as a sample in your assay.[26]
-
Confirmation with an Orthogonal Method: The gold standard for confirming immunoassay results is to use a different analytical method with higher specificity, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[25][26]
Part 2: Visualizations & Workflow Diagrams
The Competitive ELISA Principle
Prostaglandin ELISAs typically use a competitive format because prostaglandins are small molecules. In this setup, the signal is inversely proportional to the amount of prostaglandin in the sample.
Caption: Principle of a competitive ELISA for prostaglandins.
Systematic Troubleshooting Workflow
When faced with questionable results, follow a logical troubleshooting path. Start with the simplest potential issues before moving to more complex validation experiments.
Caption: A logical workflow for troubleshooting ELISA interference.
Part 3: In-Depth Troubleshooting Guides & Protocols
This section provides detailed methodologies for the key experiments required to validate your prostaglandin ELISA for your specific sample types.
Protocol 1: Spike-and-Recovery Experiment
Objective: To determine if the sample matrix interferes with the detection of a known amount of analyte.
Materials:
-
Your biological samples (e.g., plasma, serum).
-
Prostaglandin standard from the ELISA kit.
-
ELISA kit assay/sample diluent buffer.
Procedure:
-
Prepare Samples: Create three sets of tubes:
-
Set A (Unspiked Sample): Aliquot your sample.
-
Set B (Spiked Sample): Aliquot the same volume of your sample and add a small, known volume of a concentrated prostaglandin standard. The final concentration of the spike should fall in the mid-range of the standard curve.
-
Set C (Spiked Buffer): Aliquot the same volume of assay diluent buffer and add the same amount of prostaglandin standard as in Set B.
-
-
Assay: Run all three sets of samples in your ELISA according to the kit protocol.
-
Calculation:
-
Calculate the concentration of prostaglandin in all samples from the standard curve.
-
Recovery (%) = [ (Conc. in Spiked Sample - Conc. in Unspiked Sample) / Conc. in Spiked Buffer ] x 100
-
-
Interpretation: An acceptable recovery is typically between 80% and 120%.[10][13] Values outside this range indicate that the sample matrix is either enhancing or suppressing the signal.
Table 1: Example Spike-and-Recovery Data
| Sample | Measured Conc. (pg/mL) | Calculation | Recovery |
| Unspiked Plasma | 55 | - | - |
| Spiked Buffer (Expected) | 250 | - | - |
| Spiked Plasma | 225 | [(225 - 55) / 250] * 100 | 68% |
| Conclusion: | Recovery is below 80%, indicating matrix suppression. |
Protocol 2: Linearity-of-Dilution Experiment
Objective: To determine if interfering substances in the sample matrix can be diluted out, allowing for accurate measurement.
Procedure:
-
Dilute Sample: Select a sample with an expected high concentration of your target prostaglandin. Create a serial dilution series (e.g., 1:2, 1:4, 1:8, 1:16) using the ELISA kit's assay/sample diluent buffer.[10][13]
-
Assay: Run the neat (undiluted) sample and all dilutions in the ELISA.
-
Calculation:
-
Determine the concentration of each dilution from the standard curve.
-
Multiply the measured concentration by its corresponding dilution factor to get the corrected concentration.
-
-
Interpretation: In the absence of matrix interference, the corrected concentrations for all dilutions should be consistent.[12] A significant deviation (>20%) between dilutions suggests the presence of an interfering substance that is being mitigated by dilution.[12]
Protocol 3: General Solid-Phase Extraction (SPE) for Prostaglandins
Objective: To purify and concentrate prostaglandins from complex biological samples using a C18 reverse-phase cartridge.[24]
Materials:
-
C18 SPE Cartridges (e.g., 100 mg).[29]
-
Reagents: Ethanol (or Methanol), Deionized Water, Hexane, Ethyl Acetate, 2M Hydrochloric Acid.[24][29]
-
Nitrogen gas evaporator or centrifugal vacuum concentrator.
-
ELISA assay buffer.
Procedure:
-
Sample Acidification: Acidify the sample (e.g., plasma, urine, tissue homogenate) to a pH of ~3.5 with 2M HCl.[24] This step protonates the carboxylic acid group on the prostaglandin, making it less polar and enabling it to bind to the C18 stationary phase. Centrifuge to remove any precipitate.[24]
-
Cartridge Conditioning: Prepare the C18 cartridge by washing it sequentially with:
-
2-3 mL of ethanol/methanol (to wet the stationary phase).
-
2-3 mL of deionized water (to equilibrate the column for the aqueous sample).[24]
-
-
Sample Loading: Slowly apply the acidified sample to the conditioned cartridge.
-
Washing (Interference Removal): Wash the cartridge sequentially to remove polar impurities and lipids:
-
2-3 mL of deionized water.
-
2-3 mL of a water/ethanol mixture (e.g., 85:15).
-
2-3 mL of hexane.[24]
-
-
Elution: Elute the prostaglandins from the cartridge with 2-3 mL of ethyl acetate. The ethyl acetate is a non-polar solvent that disrupts the interaction between the prostaglandins and the C18 phase.
-
Drying and Reconstitution: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[24] Reconstitute the dried extract in a small, precise volume of the ELISA assay buffer. The sample is now purified, concentrated, and ready for analysis.
References
- What causes high coefficient variation for my ELISA results?.
- Kokonosy, M., et al. (2008). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. PubMed.
- ELISA Troubleshooting tips – High CV. Blog | ARP American Research Products, Inc.
- How to Prepare Samples for Prostaglandin Measurement.
- Eicosanoid Sample Extraction Protocol. Arbor Assays.
- ELISA Plate FAQs: 12 Common Problems That Affect ELISA Results. GenFollower. (2025-12-19).
- Factors affecting the accuracy and reliability of ELISA results. MyBioSource Learning Center.
- How to deal with inconsistent results and high CV in ELISA. Abcam.
- Prostaglandin E₂ ELISA Kit - Monoclonal. Cayman Chemical.
- Elabscience® PGE2(Prostaglandin E2) ELISA Kit. Elabscience.
- Navigating the Specificity of Prostaglandin Research: A Comparative Guide to Commercially Available Prostaglandin Antibodies. Benchchem.
- Mini Samples ELISA Kit for Prostaglandin E2 (PGE2). Cloud-Clone Corp.
- Spike, Recovery, and Linearity. R&D Systems.
- Prostaglandin E2 Competitive ELISA Kit. Thermo Fisher Scientific.
- Human Prostaglandin E2 (PGE2) Elisa kit. AMSBIO.
- General Prostaglandin E2 (PGE2) ELISA Kit Technical Manual. Assay Genie.
- Technical Support Center: Prostaglandin Immunoassays & Cross-Reactivity. Benchchem.
- Application Notes and Protocols for 8-iso-Prostaglandin E2 Analysis. Benchchem.
- Prostaglandin E2 ELISA Kit User Manual. Cohesion Biosciences.
- Dilution linearity test results.
- ELISA Kit for 8-Epi Prostaglandin F2 Alpha (8-epi-PGF2a). Cloud-Clone Corp.
- Dilutional Linearity, Parallelism, Spike-and-Recovery in ELISA: How to QC Your Results?. RayBiotech.
- What are Some Potential Errors th
- ELISA Performance tests Specificity, Sensitivity, Recovery, linearity. Diagnopal. (2023-09-10).
- Neuman, R. G., et al. (1988). An ELISA for PGE2 utilizing monoclonal antibody. J Immunoassay.
- Elabscience® 8-epi-PGF2α(8-Epi-Prostaglandin F2 Alpha) ELISA Kit. Elabscience.
- Human Prostaglandin E2 ELISA Kit Product Inform
- Spike and Recovery and Linearity of Dilution Assessment. Thermo Fisher Scientific.
- Beware of Matrix Effects in Your ELISA Assay. Advansta Inc. (2015-03-25).
- Common errors in manual ELISA assays and how automation can help.
- Matrix effects. Blog | ARP American Research Products, Inc.
- ELISA Troubleshooting Guide. Sigma-Aldrich.
- Prostaglandin E2 Parameter Assay Kit. R&D Systems.
- Sample Matrix Interference in ELISA, How to Overcome It. Cygnus Technologies.
- ELISA Troubleshooting Guide. Thermo Fisher Scientific.
- Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. BosterBio. (2025-05-09).
- Troubleshooting a Faulty ELISA. Bitesize Bio. (2025-05-14).
- ELISA Troubleshooting Guide. Bio-Techne.
- Solid-Phase Extraction (SPE) Method Development.
- The Matrix Effect During Elisa Testing. FineTest. (2020-09-08).
- Manual Solid Phase Extraction. SCION Instruments.
- 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie.
- Elisa Troubleshooting. MyBioSource Learning Center. (2024-07-15).
Sources
- 1. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 2. arp1.com [arp1.com]
- 3. Common errors in manual ELISA assays and how automation can help [automata.tech]
- 4. mybiosource.com [mybiosource.com]
- 5. assaygenie.com [assaygenie.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 8. arp1.com [arp1.com]
- 9. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. The Matrix Effect During Elisa Testing - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Dilutional Linearity, Parallelism, Spike-and-Recovery in ELISA: How to QC Your Results? [3vchimica.it]
- 14. ELISA Performance tests Specificity, Sensitivity, Recovery, linearity [diagnopal.ca]
- 15. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 16. cohesionbio.com [cohesionbio.com]
- 17. file.elabscience.com [file.elabscience.com]
- 18. cloud-clone.com [cloud-clone.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. resources.amsbio.com [resources.amsbio.com]
- 23. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. arborassays.com [arborassays.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. An ELISA for PGE2 utilizing monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 9-deoxy-9-methylene-PGE2
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-deoxy-9-methylene-PGE2. This comprehensive guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this stable prostaglandin E2 analog and minimize off-target effects in your experiments.
Introduction to 9-deoxy-9-methylene-PGE2
9-deoxy-9-methylene-PGE2 is a synthetic, stable isosteric analog of prostaglandin E2 (PGE2).[1][2][3] Its chemical stability offers a significant advantage over the endogenously produced PGE2, which is rapidly metabolized. This stability, however, necessitates a thorough understanding of its receptor interactions to ensure targeted and reproducible experimental outcomes. While it is reported to have fewer side effects than PGE2, careful experimental design is crucial to mitigate potential off-target activities.[1][2]
This guide is structured to provide a foundational understanding of 9-deoxy-9-methylene-PGE2's mechanism of action, followed by practical troubleshooting for common experimental hurdles, and finally, detailed protocols to validate your findings.
Understanding the Mechanism of Action: The EP Receptor Family
The biological effects of 9-deoxy-9-methylene-PGE2, like PGE2, are mediated through its interaction with the four G protein-coupled E-type prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to distinct intracellular signaling pathways, leading to a wide array of cellular responses. A critical aspect of minimizing off-target effects is understanding the specific receptor subtype(s) you intend to target and those you wish to avoid.
Quantitative Comparison of Receptor Binding Affinities
A significant challenge in predicting the off-target effects of 9-deoxy-9-methylene-PGE2 is the limited availability of comprehensive public data on its binding affinity across all four EP receptor subtypes. However, existing data and the compound's structural similarity to PGE2 provide valuable insights.
| Receptor Subtype | 9-deoxy-9-methylene-PGE2 Binding Affinity (Ki) | PGE2 Binding Affinity (Ki) | Primary Signaling Pathway | Potential Physiological/Pathological Roles |
| EP1 | 1.3 nM [4] | ~3-10 nM | Gαq → ↑ Ca²⁺ | Smooth muscle contraction, pain, fever |
| EP2 | Data not widely available | ~10-30 nM | Gαs → ↑ cAMP | Vasodilation, immunosuppression, neuroprotection[5] |
| EP3 | Data not widely available | ~1-5 nM | Gαi → ↓ cAMP | Smooth muscle contraction, inhibition of neurotransmission, platelet aggregation[6] |
| EP4 | Data not widely available | ~0.5-5 nM | Gαs → ↑ cAMP | Inflammation, bone remodeling, angiogenesis |
Note: The binding affinities for PGE2 are compiled from multiple sources and can vary based on the experimental system. The high affinity of 9-deoxy-9-methylene-PGE2 for the EP1 receptor is a key piece of data for predicting its biological activity.[4]
Troubleshooting Guide: A Proactive Approach to Experimental Design
Prostaglandin research is often challenged by the transient nature of the signaling molecules and the complexity of their downstream effects. This section provides a troubleshooting framework to address common issues encountered when working with 9-deoxy-9-methylene-PGE2.
Issue 1: High Variability in Experimental Replicates
-
Potential Cause: Inconsistent concentration of the active compound due to handling or degradation. Although 9-deoxy-9-methylene-PGE2 is more stable than PGE2, improper storage and handling can still affect its potency.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: Upon receipt, dissolve the compound in a suitable solvent (e.g., DMSO, ethanol) at a high concentration and prepare single-use aliquots. Store at -80°C to minimize freeze-thaw cycles.
-
Protect from Light: Store stock solutions in amber vials or wrap tubes in foil.
-
Fresh Working Solutions: Prepare working dilutions immediately before each experiment. Do not store diluted solutions for extended periods.
-
Consistent Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental and control groups and is at a level that does not affect cell viability or function.
-
Issue 2: Lack of Expected Biological Effect
-
Potential Cause 1: Insufficient expression of the target EP receptor in your experimental model.
-
Troubleshooting Steps:
-
Receptor Expression Analysis: Before conducting functional assays, confirm the expression of your target EP receptor subtype(s) in your cell line or tissue model using techniques like qPCR, Western blot, or flow cytometry.
-
Positive Controls: Include PGE2 as a positive control to confirm that the signaling pathway is intact and responsive in your system.
-
-
Potential Cause 2: The chosen concentration of 9-deoxy-9-methylene-PGE2 is outside the optimal range for your specific assay.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the EC50 or IC50 of 9-deoxy-9-methylene-PGE2 in your system. This is crucial for identifying the optimal concentration range for your experiments.
-
Issue 3: Suspected Off-Target Effects
-
Potential Cause: Activation of unintended EP receptor subtypes or other signaling pathways. Given the high affinity for EP1, off-target effects in systems where EP1 is highly expressed are a key consideration.[4]
-
Troubleshooting Steps:
-
Selective Antagonists: Use commercially available selective antagonists for the different EP receptor subtypes to dissect which receptor is mediating the observed effect. Pre-incubate your cells or tissue with the antagonist before adding 9-deoxy-9-methylene-PGE2.
-
Receptor Knockdown/Knockout Models: If available, use cell lines or animal models with specific EP receptor subtypes knocked down or knocked out to confirm the on-target and off-target effects.
-
Phenotypic Anchoring: Correlate your molecular findings with a functional or phenotypic outcome. For example, if you are studying an anti-inflammatory effect (likely EP2/EP4 mediated), but observe smooth muscle contraction (EP1/EP3 mediated), this suggests an off-target effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro experiments with 9-deoxy-9-methylene-PGE2?
A1: A good starting point for a dose-response curve is to bracket the known Ki for the EP1 receptor (1.3 nM). We recommend testing a range from 10⁻¹⁰ M to 10⁻⁵ M to capture the full spectrum of activity and identify the optimal concentration for your specific cell type and assay.
Q2: How should I prepare and store 9-deoxy-9-methylene-PGE2?
A2: For long-term storage, we recommend storing the solid compound at -20°C or below. For stock solutions, dissolve in an organic solvent like DMSO or ethanol and store in single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Q3: My cells are not responding to 9-deoxy-9-methylene-PGE2, but they do respond to PGE2. What could be the issue?
A3: This could indicate that the primary EP receptor mediating the response in your cells is not the high-affinity target of 9-deoxy-9-methylene-PGE2 (EP1). Your cells may predominantly express another EP receptor subtype for which 9-deoxy-9-methylene-PGE2 has a lower affinity. We recommend performing a receptor expression analysis (qPCR or Western blot) to identify the EP receptor profile of your cells.
Q4: I am observing contradictory effects of 9-deoxy-9-methylene-PGE2 in different cell lines. Why might this be?
A4: The cellular response to 9-deoxy-9-methylene-PGE2 is highly context-dependent and is determined by the specific profile of EP receptor expression in each cell line. For example, a cell line predominantly expressing EP2 and EP4 (Gαs-coupled) may exhibit an increase in cAMP and an anti-inflammatory response, while a cell line with high EP1 (Gαq-coupled) or EP3 (Gαi-coupled) expression may show increased intracellular calcium or decreased cAMP, respectively, leading to different functional outcomes.
Q5: What are the potential in vivo off-target effects I should be aware of?
A5: Based on the known pharmacology of PGE2 analogs, potential off-target effects could include gastrointestinal issues (such as diarrhea and cramping, potentially mediated by EP1 and EP3), cardiovascular effects (changes in blood pressure, mediated by various EP receptors), and neuronal effects (pain modulation).[7][8] Careful monitoring and the use of the lowest effective dose are recommended for in vivo studies.
Detailed Experimental Protocols
To ensure the scientific integrity of your research, we provide the following detailed protocols for key experiments in characterizing the effects of 9-deoxy-9-methylene-PGE2.
Protocol 1: Competitive Radioligand Binding Assay to Determine EP Receptor Affinity
This protocol allows for the determination of the binding affinity (Ki) of 9-deoxy-9-methylene-PGE2 for a specific EP receptor subtype.
-
Materials:
-
Cell membranes from a cell line stably expressing a single human EP receptor subtype (e.g., HEK293-hEP1).
-
Radioligand: [³H]-PGE2.
-
Unlabeled ligands: 9-deoxy-9-methylene-PGE2 and PGE2 (for positive control).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well filter plates and a vacuum manifold.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled 9-deoxy-9-methylene-PGE2 and PGE2 in binding buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Binding buffer, [³H]-PGE2, and receptor membranes.
-
Non-specific Binding (NSB): Binding buffer, [³H]-PGE2, a high concentration of unlabeled PGE2 (e.g., 10 µM), and receptor membranes.
-
Competitive Binding: Binding buffer, [³H]-PGE2, varying concentrations of unlabeled 9-deoxy-9-methylene-PGE2, and receptor membranes.
-
-
The final concentration of [³H]-PGE2 should be at or near its Kd for the receptor.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Assay to Assess Functional Activity at Gαs- and Gαi-Coupled Receptors
This protocol measures the functional consequence of EP2/EP4 (Gαs) or EP3 (Gαi) receptor activation.
-
Materials:
-
Cells expressing the EP receptor of interest.
-
9-deoxy-9-methylene-PGE2.
-
Forskolin (to stimulate cAMP production for EP3 inhibition assays).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium and plates.
-
-
Procedure for Gαs (EP2/EP4) Activation:
-
Seed cells in a 96-well plate and culture overnight.
-
Replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add varying concentrations of 9-deoxy-9-methylene-PGE2 to the wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.
-
-
Procedure for Gαi (EP3) Inhibition:
-
Follow steps 1 and 2 as above.
-
Pre-incubate the cells with varying concentrations of 9-deoxy-9-methylene-PGE2 for 15 minutes.
-
Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels. A decrease in forskolin-stimulated cAMP indicates Gαi activation.
-
By employing a systematic approach to experimental design, troubleshooting, and validation, researchers can confidently delineate the on-target effects of 9-deoxy-9-methylene-PGE2 and minimize the potential for misleading results due to off-target activities. This guide serves as a living document and will be updated as more data on this promising compound becomes available.
References
- Bundy, G.L., Kimball, F.A., Robert, A., et al. (1980). Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins. Advances in Prostaglandin and Thromboxane Research, 6, 355-363.
- Reinold, H., et al. (2013). Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation. Proceedings of the National Academy of Sciences, 110(33), 13692-13697.
- Ahmad, S., & Ahmad, S. S. (2007). Divergent effects of prostaglandin receptor signaling on neuronal survival. Neuroscience Letters, 421(3), 253-258.
- Norimatsu, Y., et al. (1985). Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix. Prostaglandins, 29(3), 337-346.
- García-Avilés, A., et al. (2023). Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo. Frontiers in Pharmacology, 14, 1279723.
- Jiang, J., & Dingledine, R. (2013). Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection. Trends in Pharmacological Sciences, 34(7), 413-423.
-
OMICS International. (n.d.). 9-deoxy-9-methylene Prostaglandin E2. [Link]
- Bundy, G.L., et al. (1980). Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins. Advances in Prostaglandin and Thromboxane Research, 6, 355-363.
- Bygdeman, M., et al. (1984). A comparison of two stable prostaglandin E analogues for termination of early pregnancy and for cervical dilatation. BJOG: An International Journal of Obstetrics & Gynaecology, 91(8), 789-794.
- Ritch, R., et al. (2008). Gastrointestinal adverse effects of prostaglandin analogues. Archives of Ophthalmology, 126(5), 732-733.
- Hattingh, J., et al. (1996). Some adverse cardiodynamic effects of prostaglandin E2 in congestive heart failure.
- Ota, T., et al. (2005). The Effects of Prostaglandin Analogues on Prostanoid EP1, EP2, and EP3 Receptor-Deficient Mice. Investigative Ophthalmology & Visual Science, 46(11), 4159-4164.
- Akbar, A., et al. (2025). Prostaglandins. In StatPearls.
- Breyer, R. M., et al. (2001). A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action. Journal of Biological Chemistry, 276(19), 16143-16146.
- Ritch, R., et al. (2008). Gastrointestinal Adverse Effects of Prostaglandin Analogues. Archives of Ophthalmology, 126(5), 732-733.
- Hishikari, K., et al. (2012). Roles of prostaglandin E2 in cardiovascular diseases. Journal of Atherosclerosis and Thrombosis, 19(9), 784-793.
- Fabre, J. E., et al. (2001). Activation of the murine EP3 receptor for PGE2 inhibits cAMP production and promotes platelet aggregation.
- Smits, M. M., et al. (2022). Clinical Recommendations to Manage Gastrointestinal Adverse Events in Patients Treated with Glp-1 Receptor Agonists: A Multidisciplinary Expert Consensus. Journal of Clinical Medicine, 11(24), 7429.
- Di Francesco, L., et al. (2023). The Link between Prostanoids and Cardiovascular Diseases. International Journal of Molecular Sciences, 24(5), 4193.
-
Glaucoma Research Foundation. (n.d.). Prostaglandin Analogs. [Link]
- Cuenca-Escalona, J., et al. (2024). EP2/EP4 targeting prevents tumor-derived PGE2-mediated immunosuppression in cDC2s. Journal of Leukocyte Biology, qiae164.
- van den Biggelaar, M., et al. (2018). Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers in Immunology, 9, 2153.
- Ahmadi, S., et al. (2001). PGE2 selectively blocks inhibitory glycinergic neurotransmission onto rat superficial dorsal horn neurons.
-
Springer Publishing. (n.d.). Drug Names, Mechanisms, Descriptions, and Contraindications. [Link]
-
Cuenca-Escalona, J., et al. (2024). EP2/EP4 targeting prevents tumor-derived PGE2-mediated immunosuppression in cDC2s. Radboud Repository. [Link]
- Darius, H., et al. (1993). The Effect of Prostaglandins and Thromboxane A2 on Coronary Vessel Tone--Mechanisms of Action and Therapeutic Implications. Journal of Molecular and Cellular Cardiology, 25(10), 1189-1196.
-
Wu, Y., et al. (2024). Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. bioRxiv. [Link]
- Capozzi, M. E., et al. (2021). Prostanoids in Cardiac and Vascular Remodeling.
- Tanna, A. P., et al. (2018). Washout Duration of Prostaglandin Analogues: A Systematic Review and Meta-analysis. Journal of Glaucoma, 27(9), 755-761.
- Takeda, K., et al. (2022). The inhibitory effects of Orengedokuto on inducible PGE2 production in BV-2 microglial cells. Journal of Traditional and Complementary Medicine, 12(4), 362-369.
- Liu, Y., et al. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in Pharmacology, 13, 946552.
- Reddy, P. S., & Reddanna, P. (2021).
- Kasugai, S., et al. (1993). Effects of prostaglandin E2 (PGE2) on mineralized tissue formation in rat bone marrow stromal cell culture. Journal of Bone and Mineral Research, 8(11), 1341-1349.
Sources
- 1. 9-deoxy-9-methylene Prostaglandin E2 | OMICS [omicsbean.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Gastrointestinal adverse effects of prostaglandin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Divergent effects of prostaglandin receptor signaling on neuronal survival - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio in prostaglandin assays
Welcome to the Technical Support Center for Prostaglandin Assays. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting strategies and frequently asked questions to help you improve the signal-to-noise ratio in your prostaglandin experiments. This resource is tailored for researchers, scientists, and drug development professionals who are looking to enhance the accuracy and reliability of their results.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
A high signal-to-noise ratio is critical for the accurate quantification of prostaglandins, which are often present at low concentrations in biological samples.[1] The following sections address common issues that can compromise this ratio and provide step-by-step guidance to resolve them.
Issue 1: High Background Signal
High background is a frequent challenge in enzyme-linked immunosorbent assays (ELISAs), leading to reduced assay sensitivity.[2] It can manifest as excessive color development across the entire plate, making it difficult to distinguish the specific signal from the noise.[3]
Potential Causes and Solutions:
-
Inadequate Plate Washing: Insufficient washing can leave behind unbound reagents that contribute to a high background signal.[3]
-
Suboptimal Blocking: The blocking buffer's role is to prevent non-specific binding of antibodies to the plate surface.[4] If blocking is incomplete, antibodies can adhere to unoccupied sites, causing high background.[2]
-
Cross-Reactivity or Non-Specific Binding of Antibodies: The detection antibody may bind to other molecules in the sample or to the blocking agent itself.[6][7]
-
Contaminated Reagents: Buffers or substrates can become contaminated, leading to a consistently high background.[2]
Issue 2: Weak or No Signal
A weak or absent signal can be equally problematic, suggesting an issue with one of the key components or steps in your assay.
Potential Causes and Solutions:
-
Improper Reagent Preparation or Storage: Incorrect dilution of antibodies or standards, or improper storage of temperature-sensitive reagents, can lead to a loss of activity.
-
Incorrect Assay Procedure: Deviations from the established protocol, such as incorrect incubation times or temperatures, can significantly impact results.[10]
-
Degraded Analyte: Prostaglandins are sensitive molecules that can degrade if samples are not handled and stored correctly.
-
Solution: Samples should be assayed immediately after collection or stored at -80°C.[12] Avoid repeated freeze-thaw cycles.[10] For serum and plasma, adding a prostaglandin synthetase inhibitor like indomethacin (to a final concentration of about 10 µg/mL) can prevent ex vivo formation of eicosanoids.[10]
-
-
Low Analyte Concentration: The concentration of prostaglandin in your sample may be below the detection limit of the assay.
Issue 3: High Variability Between Replicates
Inconsistent results between replicate wells can cast doubt on the reliability of your data.
Potential Causes and Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in the volumes of reagents and samples added to each well.[10]
-
Solution: Use calibrated pipettes and change tips between each standard, sample, and reagent addition to prevent cross-contamination.[10] When adding reagents, pipette to the bottom of the wells.
-
-
Inconsistent Washing Technique: Uneven washing across the plate can result in variability.
-
Edge Effects: Wells on the perimeter of the plate can sometimes behave differently than interior wells due to temperature gradients during incubation.
-
Solution: To minimize edge effects, you can try incubating the plate in a humidified chamber. Some researchers also avoid using the outermost wells for critical samples and standards.
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare my samples for a prostaglandin assay?
A1: Proper sample preparation is crucial for accurate results.[12] Here are some general guidelines for different sample types:
-
Cell Culture Supernatants: Remove any particulates by centrifugation. Samples can often be assayed directly, but it's wise to test for interference by running serial dilutions.[12]
-
Serum and Plasma: Use a serum separator tube for serum and allow it to clot before centrifugation. For plasma, use heparin or EDTA as an anticoagulant.[10] It is recommended to add a cyclooxygenase inhibitor like indomethacin to prevent further prostaglandin synthesis. Many protocols recommend diluting serum and plasma samples before assaying.[10]
-
Urine: Centrifuge to remove particulate matter. Dilution is often necessary to overcome matrix effects.
-
Tissue Homogenates: After homogenization, centrifuge to remove debris. Protein precipitation followed by solid-phase extraction may be required to concentrate the prostaglandins and remove interfering substances.[13]
Q2: When is sample extraction necessary, and what is a general protocol?
A2: Sample extraction is recommended when prostaglandin concentrations are very low or when the sample matrix is complex and known to cause interference, such as in plasma.[9][12]
General Solid-Phase Extraction (SPE) Protocol:
-
Acidify the sample: Adjust the pH of your sample to approximately 3.5 with a suitable acid (e.g., 2N HCl or 1M formic acid).[9][10]
-
Condition the C18 column: Wash the C18 reverse phase column with ethanol, followed by deionized water.[10]
-
Load the sample: Apply the acidified sample to the column.
-
Wash the column: Wash with deionized water, followed by a low percentage of ethanol (e.g., 15%), and then hexane to remove interfering lipids.[10]
-
Elute the prostaglandins: Elute the prostaglandins from the column using a solvent like ethyl acetate.[10]
-
Dry and reconstitute: Evaporate the elution solvent under a stream of nitrogen and reconstitute the dried extract in the assay buffer.[9][10]
Q3: What are the key differences between competitive and sandwich ELISAs for prostaglandin measurement?
A3: The primary difference lies in the assay principle and how the signal relates to the analyte concentration.
-
Competitive ELISA: In this format, the prostaglandin in the sample competes with a labeled prostaglandin (e.g., HRP-labeled PGE2) for a limited number of antibody binding sites.[9][10] The resulting signal is inversely proportional to the amount of prostaglandin in the sample.[14] This format is common for small molecules like prostaglandins.
-
Sandwich ELISA: This format uses two antibodies that bind to different epitopes on the antigen. The signal generated is directly proportional to the amount of analyte captured between the two antibodies. While less common for small haptens like prostaglandins, some kits may utilize this format.[14]
Visualizing Key Processes
To further clarify some of the concepts discussed, the following diagrams illustrate a typical competitive ELISA workflow and a decision-making process for troubleshooting high background.
Competitive ELISA Workflow
Caption: A decision tree for diagnosing causes of high background.
References
- R&D Systems. (n.d.). Prostaglandin E2 Parameter Assay Kit.
- Cayman Chemical. (n.d.). Prostaglandin E2 Express EIA Kit.
- R&D Systems. (n.d.). KGE004B.
- Creative Proteomics. (n.d.). How to Prepare Samples for Prostaglandin Measurement.
- IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648.
- Invitrogen. (n.d.). Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2).
- CANDOR Bioscience GmbH. (n.d.). Nonspecific binding in immunoassays.
- American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from ARP American Research Products, Inc. Blog.
- Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know.
- Thermo Fisher Scientific. (n.d.). Factors Affecting Signal Generation in ELISA.
- Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays.
- Benchchem. (n.d.). How to improve the signal-to-noise ratio in Setipafant binding assays.
- ABclonal. (2020, August 18). ELISA Troubleshooting Guide.
- Thermo Fisher Scientific. (n.d.). Prostaglandin E2 Competitive ELISA Kit.
- Liu, G., et al. (2023). Enhancing ELISA Sensitivity: From Surface Engineering to Synthetic Biology. Biosensors, 13(7), 735.
- Various Authors. (2017, September 27). What would you consider the minimally acceptable signal:noise ratio for an indirect ELISA?
- Stevenson, G. W., et al. (1995). Application of experimental design techniques to optimize a competitive ELISA. Journal of Immunological Methods, 178(2), 179-190.
- Sigma-Aldrich. (n.d.). Prostaglandin EIA (CS0210) - Bulletin.
- Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arp1.com [arp1.com]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 5. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - US [thermofisher.com]
- 6. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 7. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 8. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 9. ibl-america.com [ibl-america.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Application of experimental design techniques to optimize a competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. owl.fish.washington.edu [owl.fish.washington.edu]
- 13. How to Prepare Samples for Prostaglandin Measurement - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
Technical Support Center: Storage and Handling of 9-deoxy-9-methylene-PGE2 Solutions
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals on the proper storage and handling of 9-deoxy-9-methylene-PGE2 solutions. This document provides in-depth, field-proven insights and detailed protocols to ensure the stability, efficacy, and reliable performance of this stable prostaglandin E2 analog in your experiments.
Core Principles: Understanding 9-deoxy-9-methylene-PGE2
9-deoxy-9-methylene-PGE2 is a synthetic, isosteric analog of prostaglandin E2 (PGE2).[1][2] The key structural modification, the replacement of the C-9 carbonyl group with an exo-methylene group, confers significant chemical stability across a broad pH range, from 1 to 14. This enhanced stability makes it a robust tool for various biological investigations, retaining the potent biological activities of its native counterpart with potentially fewer side effects.[1][2]
Despite its inherent stability, improper handling and storage can compromise the integrity of 9-deoxy-9-methylene-PGE2 solutions, leading to experimental variability and unreliable results. This guide is designed to equip you with the necessary knowledge to mitigate these risks.
Receiving and Initial Handling of 9-deoxy-9-methylene-PGE2
9-deoxy-9-methylene-PGE2 is typically shipped at room temperature as a solution in methyl acetate.[3][4] Upon receipt, it is crucial to adhere to the following protocol to ensure the long-term stability of the compound.
Protocol for Initial Handling and Reconstitution
This protocol details the essential steps for safely transitioning the compound from its shipping solvent to a stable, long-term storage solution.
Caption: Workflow for initial handling and stock solution preparation.
Step-by-Step Methodology:
-
Inspection: Upon receipt, visually inspect the vial for any signs of damage or leakage.
-
Solvent Evaporation: To prepare a stock solution in a solvent of your choice, the methyl acetate must first be removed. This is best accomplished by evaporating the solvent under a gentle stream of dry nitrogen gas. This process should be carried out in a fume hood.
-
Redissolution: Once the methyl acetate has completely evaporated, leaving a neat oil, immediately add your desired anhydrous solvent. Common choices include dimethyl sulfoxide (DMSO) or absolute ethanol.
-
Complete Dissolution: Gently vortex the vial to ensure the compound is fully dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound over time, it is highly recommended to aliquot the stock solution into single-use vials. Amber glass or polypropylene vials are suitable.
-
Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term stability.
Storage and Stability of 9-deoxy-9-methylene-PGE2 Solutions
The stability of your 9-deoxy-9-methylene-PGE2 solutions is paramount for reproducible experimental outcomes. The following table summarizes the recommended storage conditions and expected stability.
| Solution Type | Solvent | Storage Temperature | Expected Stability | Key Considerations |
| Stock Solution | Anhydrous DMSO, Ethanol | -20°C | ≥ 1 month | Protect from moisture. Use anhydrous solvents to prevent hydrolysis. |
| -80°C | ≥ 6 months | Recommended for longer-term storage. | ||
| Working Solution | Aqueous Buffer (e.g., PBS, pH 7.2) | 2-8°C | ≤ 24 hours | Prepare fresh daily. Stability is pH-dependent; avoid basic solutions (pH > 7.4). |
| Cell Culture Medium | 37°C (in incubator) | For the duration of the experiment | Prepare immediately before use by diluting the stock solution. |
Data for stability in organic solvents is based on general guidelines for prostaglandin E2, a closely related compound.[1] Aqueous stability is also inferred from PGE2 data, which shows significant degradation at basic pH.[5][6]
Preparation of Working Solutions
The preparation of diluted working solutions from your concentrated stock is a critical step that requires precision to ensure accurate final concentrations in your assays.
Protocol for Preparing Aqueous Working Solutions
This workflow outlines the dilution of an organic stock solution into an aqueous buffer or cell culture medium.
Caption: Workflow for preparing aqueous working solutions.
Step-by-Step Methodology:
-
Thaw Stock Solution: Remove a single aliquot of your stock solution from the freezer and allow it to thaw at room temperature.
-
Dilution: In a sterile tube, add the required volume of your aqueous buffer or cell culture medium. Then, add the calculated volume of the stock solution to achieve your desired final concentration. It is best practice to add the stock solution to the aqueous diluent rather than the other way around to minimize the risk of precipitation.
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause foaming and potential degradation.
-
Immediate Use: Use the freshly prepared aqueous working solution in your experiment without delay. Do not store aqueous solutions for more than one day.[1]
Troubleshooting and FAQs
This section addresses common issues that researchers may encounter when working with 9-deoxy-9-methylene-PGE2 solutions.
Q1: I am observing lower-than-expected biological activity in my experiments. What could be the cause?
A1: This is a common issue that can often be traced back to the handling and storage of the compound.
-
Improper Storage: Ensure that your stock solutions are stored at the recommended temperatures (-20°C or -80°C) and that you are using single-use aliquots to avoid repeated freeze-thaw cycles.
-
Degradation of Aqueous Solutions: If you are preparing aqueous working solutions, they must be made fresh daily. The stability of prostaglandins in aqueous media is limited, especially at neutral or basic pH.
-
Inaccurate Pipetting: When preparing highly diluted working solutions, small inaccuracies in pipetting can lead to significant errors in the final concentration. Ensure your pipettes are calibrated regularly.
Q2: My compound has precipitated out of solution after dilution in an aqueous buffer. What should I do?
A2: Precipitation can occur if the solubility limit of the compound is exceeded in the aqueous solution.
-
Solvent Carryover: Ensure that the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous working solution is minimal, as high concentrations can affect cell viability and experimental outcomes. A final concentration of <0.5% is generally recommended for cell-based assays.
-
Gentle Warming: In some cases, gentle warming (to no more than 37°C) and sonication can help to redissolve the precipitate. However, this should be done with caution to avoid thermal degradation.
-
Two-Step Dilution: For very high dilutions, a two-step process can be beneficial. First, dilute the stock solution into a smaller volume of aqueous buffer, ensuring it remains in solution, and then perform the final dilution.
Q3: Can I store my diluted aqueous working solutions for future use?
A3: It is strongly advised not to store aqueous solutions of 9-deoxy-9-methylene-PGE2. While this analog is more stable than native PGE2, all prostaglandins are susceptible to degradation in aqueous environments over time. For optimal and reproducible results, always prepare fresh working solutions immediately before each experiment.
Q4: What are the potential degradation products of 9-deoxy-9-methylene-PGE2?
A4: While 9-deoxy-9-methylene-PGE2 is designed for enhanced stability, under harsh conditions (e.g., extreme pH, prolonged exposure to light and oxygen), degradation can still occur. Based on the known degradation pathways of PGE2, potential degradation products could include analogs of prostaglandin A (PGA) and prostaglandin B (PGB) compounds.[1] However, the modified 9-methylene structure is expected to significantly inhibit these pathways.
References
- Maxey, K. M. (1980). Synthesis and Biological Activity of 9-Deoxo-9-Methylene and Related Prostaglandins. Advances in Prostaglandin and Thromboxane Research, 6, 355-363.
-
MP Biomedicals. (n.d.). Prostaglandin E2 Technical Information. Retrieved from [Link]
- Bygdeman, M., Christensen, N. J., Green, K., & Bergstrom, S. (1983).
- Cayman Chemical. (2025). Safety Data Sheet: 9-deoxy-9-methylene-16,16-dimethyl Prostaglandin E2.
- Ueno, R., & Fukushima, M. (1985). Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix. Prostaglandins, 29(3), 337-346.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quantitative determination of 9-deoxo-16, 16-dimethyl-9-methylene-PGE2 in human plasma by GC-MS, RIA and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
Technical Support Center: Method Refinement for 9-deoxy-9-methylene-PGE2 Quantification
Welcome to the dedicated technical support resource for the quantification of 9-deoxy-9-methylene-PGE2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols. Our goal is to empower you with the expertise to overcome common challenges and ensure the accuracy and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the quantification of 9-deoxy-9-methylene-PGE2, providing concise, expert-backed answers.
Q1: What is the most reliable and sensitive method for quantifying 9-deoxy-9-methylene-PGE2 in biological matrices?
A: The gold-standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers superior selectivity and sensitivity compared to older methods like immunoassays, which can suffer from cross-reactivity. LC-MS/MS allows for the precise identification and quantification of the analyte, even at very low concentrations found in complex biological samples such as plasma, urine, or tissue homogenates.
Q2: Is derivatization necessary for the analysis of 9-deoxy-9-methylene-PGE2 by LC-MS/MS?
A: While not always mandatory, derivatization can significantly enhance the ionization efficiency of prostaglandins, leading to improved sensitivity. A common derivatization agent is AMP+ (2-amino-N-(2-aminoethyl)-N-methyl-2-(pentan-3-yl)propanamide), which introduces a permanently charged quaternary amine group, improving detection in positive ion mode. The decision to derivatize often depends on the required sensitivity and the specific capabilities of the mass spectrometer being used.
Q3: How can I minimize sample degradation during collection and storage?
A: Prostaglandins are susceptible to degradation. To ensure sample integrity, it is crucial to add an antioxidant, such as butylated hydroxytoluene (BHT), to the collection tubes. Samples should be processed immediately and stored at -80°C to prevent enzymatic and chemical degradation. For plasma samples, the addition of an anticoagulant like EDTA is also recommended.
Section 2: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section provides a systematic approach to diagnosing and resolving common issues encountered during the quantification of 9-deoxy-9-methylene-PGE2.
Issue 1: Poor Peak Shape and Low Signal Intensity in LC-MS/MS Analysis
Symptoms:
-
Broad, tailing, or split peaks for the analyte.
-
Signal-to-noise ratio is consistently low, compromising detection limits.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal Chromatographic Conditions | 1. Mobile Phase pH: Adjust the pH of the aqueous mobile phase. Prostaglandins are carboxylic acids, and a lower pH (e.g., adding 0.1% formic acid) will keep them in their neutral form, improving retention on a C18 column and enhancing peak shape. | Ion suppression of the carboxyl group reduces peak tailing on reverse-phase columns. |
| 2. Column Choice: Ensure the use of a high-quality C18 column with a suitable particle size (e.g., sub-2 µm) for high-resolution separation. | Smaller particle sizes provide greater surface area and more theoretical plates, leading to sharper peaks. | |
| Matrix Effects | 1. Improve Sample Cleanup: Implement a more rigorous solid-phase extraction (SPE) protocol. A mixed-mode SPE cartridge can be effective for removing both polar and non-polar interferences. | Biological matrices contain numerous compounds that can co-elute with the analyte and suppress its ionization in the mass spectrometer source. |
| 2. Use an Internal Standard: A stable isotope-labeled internal standard (e.g., 9-deoxy-9-methylene-PGE2-d4) is crucial to compensate for matrix effects and variations in sample processing and instrument response. | The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate normalization of the signal. | |
| Mass Spectrometer Settings | 1. Optimize Source Parameters: Systematically optimize the capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature to maximize the ionization of 9-deoxy-9-methylene-PGE2. | Optimal source conditions are critical for efficient desolvation and ionization of the analyte, directly impacting signal intensity. |
Issue 2: High Background Noise and Interfering Peaks
Symptoms:
-
Elevated baseline in the chromatogram.
-
Presence of peaks that co-elute or are close to the analyte peak, complicating integration.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Contamination from Sample Collection/Processing | 1. Use High-Purity Solvents: Ensure all solvents and reagents are of LC-MS grade. | Lower-grade solvents can contain impurities that contribute to high background noise. |
| 2. Check Consumables: Plasticizers can leach from collection tubes and other consumables. Use polypropylene or glass tubes where possible. | Phthalates and other plasticizers are common contaminants that can interfere with the analysis. | |
| Co-eluting Endogenous Compounds | 1. Gradient Optimization: Adjust the chromatographic gradient to improve the separation between the analyte and interfering peaks. A shallower gradient around the elution time of the analyte can enhance resolution. | Fine-tuning the mobile phase composition over time can resolve compounds with similar retention characteristics. |
| 2. High-Resolution Mass Spectrometry: If available, utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to differentiate the analyte from interferences based on their exact mass. | High-resolution instruments provide the mass accuracy needed to distinguish between compounds with the same nominal mass but different elemental compositions. |
Section 3: Validated Experimental Protocols
This section provides detailed, step-by-step methodologies for the key stages of 9-deoxy-9-methylene-PGE2 quantification.
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 1 mL of plasma, add the internal standard (e.g., 9-deoxy-9-methylene-PGE2-d4) to a final concentration of 1 ng/mL.
-
Acidify the sample to pH 3.5 with 2% formic acid. This protonates the carboxylic acid group of the prostaglandin, facilitating its retention on the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge by washing sequentially with 2 mL of methanol and 2 mL of 0.1% formic acid in water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1% formic acid in water to remove polar impurities.
-
Wash with 2 mL of 20% methanol in water to remove less polar impurities.
-
-
Elution:
-
Elute the analyte with 2 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Protocol 2: LC-MS/MS Parameters
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-9 min: 95% B
-
9-10 min: 30% B
-
10-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions:
-
9-deoxy-9-methylene-PGE2: Q1: 333.2 m/z -> Q3: 271.2 m/z
-
9-deoxy-9-methylene-PGE2-d4 (Internal Standard): Q1: 337.2 m/z -> Q3: 275.2 m/z
-
Section 4: Visualizations and Data Presentation
Workflow Diagram
Caption: Workflow for 9-deoxy-9-methylene-PGE2 Quantification.
Logical Troubleshooting Flow
Caption: Troubleshooting Logic for LC-MS/MS Analysis.
References
-
Murphy, R. C., & Axelsen, P. H. (2011). Mass spectrometry in the analysis of lipids. Mass Spectrometry Reviews, 30(4), 579–597. [Link]
Validation & Comparative
9-deoxy-9-methylene-PGE2 vs PGE2 potency and efficacy
An In-Depth Comparative Guide to 9-deoxy-9-methylene-PGE2 and PGE2: Potency, Efficacy, and Experimental Assessment
Introduction: The Quest for Prostaglandin Stability
Prostaglandin E2 (PGE2) is a principal and pleiotropic lipid mediator derived from arachidonic acid, playing a critical role in a vast array of physiological and pathological processes, including inflammation, pain, fever, and tissue homeostasis.[1] Its function is mediated through a family of four G-protein coupled receptors (GPCRs)—EP1, EP2, EP3, and EP4—which are expressed differentially across tissues and couple to distinct downstream signaling cascades.[2][3]
Despite its profound biological importance, the therapeutic utility of PGE2 is severely hampered by its inherent chemical instability.[4][5] The β-hydroxy ketone moiety in its cyclopentane ring is susceptible to dehydration and isomerization, leading to rapid degradation and limiting its clinical viability.[4] This challenge spurred the development of chemically stable analogs designed to mimic the biological profile of the parent compound while offering a longer half-life and improved therapeutic window.
Among the most successful of these is 9-deoxy-9-methylene-PGE2, a stable, isosteric analog where the C-9 keto group of PGE2 is replaced with an exo-methylene group.[5][6] This structural modification confers significant chemical stability in aqueous media across a wide pH range while preserving the critical stereochemistry required for receptor interaction.[4] This guide provides a detailed comparison of the potency and efficacy of 9-deoxy-9-methylene-PGE2 relative to PGE2, synthesizes the available experimental data, and presents the self-validating protocols required to perform such a comparative analysis in a research setting.
Mechanism of Action: The Prostaglandin E2 Receptor Family
The diverse effects of PGE2 and its analogs are dictated by their interaction with the four EP receptor subtypes. Understanding these pathways is fundamental to interpreting potency and efficacy data.
-
EP1 Receptor: Couples to Gαq proteins. Agonist binding activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium (Ca²⁺) levels and the activation of Protein Kinase C (PKC).[3]
-
EP2 and EP4 Receptors: Couple to Gαs proteins. Agonist binding stimulates adenylyl cyclase (AC), leading to the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][7] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets.[7] The EP4 receptor has also been reported to couple to Gαi in some contexts, providing an additional layer of signaling complexity.[7]
-
EP3 Receptor: Primarily couples to Gαi proteins, which inhibit adenylyl cyclase, thereby decreasing intracellular cAMP levels.[8]
The specific combination of EP receptors expressed on a target cell determines the ultimate physiological response to ligand binding.
Caption: PGE2 and its analogs signal via four distinct EP receptor subtypes.
Comparative Analysis: Potency and Efficacy
Potency and efficacy are two cornerstones of pharmacology that define a drug's activity.[9]
-
Potency refers to the concentration of a ligand required to produce a defined effect. It is typically quantified by the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) in functional assays, and by the dissociation constant (Kd) or inhibitory constant (Ki) in binding assays. A lower value indicates higher potency.
-
Efficacy describes the maximum response a ligand can elicit upon binding to its receptor (Eₘₐₓ). A full agonist produces the maximum possible response, while a partial agonist produces a submaximal response.[10]
Available data indicates that the substitution at the C-9 position is well-tolerated, with 9-deoxy-9-methylene-PGE2 largely retaining the biological profile of its parent compound.[6][11] In some cases, its potency is enhanced.
| Parameter | Prostaglandin E2 (PGE2) | 9-deoxy-9-methylene-PGE2 | Key Findings & References |
| Chemical Stability | Low; susceptible to degradation in aqueous media. | High; stable from pH 1 to 14. | The exo-methylene group prevents the β-elimination reaction that degrades PGE2.[4] |
| EP1 Receptor Activity | Full Agonist | Full Agonist | In a study using HEK293 cells expressing the human EP1 receptor, 9-deoxy-9-methylene-PGE2 was the most potent agonist tested in a functional calcium assay.[12] |
| Uterine Stimulation | Potent Stimulator | Equipotent to PGE2 | Stimulates primate uterine contractions with the same potency as PGE2.[6][13][14] |
| Blood Pressure | Vasodepressor | Equipotent to PGE2 | Decreases blood pressure in rats with a potency equal to that of PGE2.[6][13][14] |
| Gastrointestinal Effects | Stimulator | Equipotent to PGE2 | Stimulates gerbil colon smooth muscle at the same potency as PGE2.[6][13][14] A related analog, 9-deoxo-16,16-dimethyl-9-methylene-PGE2, showed significantly fewer gastrointestinal side effects than its PGE2 counterpart in clinical trials.[11][15] |
| Cervical Tissue Effects | Modulator | Equipotent (Collagen); Less Potent (Muscle) | In human cervical tissue, it was equipotent to PGE2 in modulating collagen biosynthesis but was considerably less potent at inhibiting smooth muscle contractions during pregnancy.[16] |
Experimental Methodologies for Comparative Assessment
To empirically determine and compare the potency and efficacy of these two prostaglandins, a series of well-established, self-validating assays are required. The causality for key steps is explained to provide a deeper understanding of the experimental design.
Protocol 1: Competitive Radioligand Binding Assay (Determining Binding Affinity, Kᵢ)
This assay quantifies the affinity of a ligand for its receptor by measuring how effectively it competes with a radiolabeled ligand.[17][18]
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Receptor Preparation:
-
Culture cells stably expressing a single human EP receptor subtype (e.g., HEK293-hEP1).
-
Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors). Causality: The buffer maintains pH and ionic strength, while protease inhibitors prevent receptor degradation.
-
Homogenize the cell suspension and centrifuge at high speed (e.g., 20,000 x g) to pellet the cell membranes.[19]
-
Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a BCA or Bradford assay for normalization.
-
-
Competitive Binding Incubation:
-
In a 96-well plate, add a constant amount of membrane protein to each well.
-
Add a serial dilution of the unlabeled test compound (PGE2 or 9-deoxy-9-methylene-PGE2).
-
Add a fixed, low concentration of a suitable radioligand (e.g., [³H]-PGE₂) near its Kd value. Causality: This ensures sensitive detection of competition without excessive radioligand usage.
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled PGE2).
-
Incubate the plate with gentle agitation until binding reaches equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Causality: This separates the large membranes (with bound radioligand) from the free radioligand in the solution.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[19]
-
Protocol 2: cAMP Functional Assay (Determining Potency, EC₅₀, and Efficacy, Eₘₐₓ)
This assay measures the functional consequence of receptor activation for Gαs- and Gαi-coupled receptors by quantifying changes in the second messenger cAMP.[20][21]
Caption: Workflow for a cell-based cAMP functional assay.
Detailed Steps:
-
Cell Plating and Stimulation:
-
Seed cells stably expressing the target receptor (e.g., CHO-hEP2 or CHO-hEP4) into 96- or 384-well assay plates.
-
The next day, replace the culture medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. Causality: PDE inhibitors prevent the degradation of cAMP, amplifying the signal and increasing the assay window.
-
Add serial dilutions of the agonist (PGE2 or 9-deoxy-9-methylene-PGE2).
-
For Gαi-coupled receptors (EP3), co-stimulate with an adenylyl cyclase activator like forskolin to induce a measurable cAMP level that can then be inhibited by the agonist.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and add the cAMP detection reagents. Numerous commercial kits are available, such as HTRF, AlphaScreen, or luminescence-based assays.[20][22]
-
Example (HTRF): Add a mix of d2-labeled cAMP and a Europium cryptate-labeled anti-cAMP antibody. Causality: The cellular cAMP produced during stimulation competes with the d2-labeled cAMP for binding to the antibody. High cellular cAMP leads to less binding of the d2-cAMP, resulting in a low HTRF signal, and vice versa.
-
Incubate as per the manufacturer's protocol to allow the competitive reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader (e.g., an HTRF-certified reader).
-
Generate a cAMP standard curve to convert the raw assay signal into cAMP concentrations.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy).
-
Discussion and Conclusion
The development of 9-deoxy-9-methylene-PGE2 represents a successful application of medicinal chemistry to overcome the inherent limitations of a potent endogenous signaling molecule. By replacing the unstable C-9 keto group with a stable exo-methylene group, researchers created an analog that retains, and in some cases enhances, the biological activity of PGE2.[11][12]
Experimental data demonstrates that 9-deoxy-9-methylene-PGE2 is equipotent to PGE2 in several key physiological assays, including uterine stimulation and blood pressure reduction.[13][14] Notably, its potency at the human EP1 receptor was found to be superior to that of PGE2.[12] This highlights a critical concept in drug design: subtle structural modifications can alter the pharmacological profile, potentially leading to improved receptor subtype selectivity or functional activity. The reduced side effect profile seen with related C-9 methylene analogs in clinical settings further underscores the value of this molecular scaffold.[15]
For researchers in pharmacology and drug development, 9-deoxy-9-methylene-PGE2 serves as both a valuable research tool and a case study in prostaglandin analog design. Its chemical stability allows for more reliable and reproducible experimental outcomes compared to PGE2. The detailed protocols provided herein for binding and functional assays form a robust framework for the direct, quantitative comparison of these and other GPCR ligands, enabling a deeper understanding of their structure-activity relationships and therapeutic potential.
References
- Bundy, G.L., Kimball, F.A., Robert, A., et al. (1980). Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins. Advances in Prostaglandin and Thromboxane Research, 6, 355-363. [URL: https://www.scirp.org/(S(i43dyn45teexjx455qlt3d25))/reference/ReferencesPapers.aspx?ReferenceID=1171923]
- Van der Wijk, W., et al. (2020). Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers in Immunology. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2020.585505/full]
- ResearchGate. (n.d.). PGE2-EP receptor signaling pathways. [URL: https://www.researchgate.net/figure/PGE2-EP-receptor-signaling-pathways-Following-the-synthesis-of-PGE2-the-prostanoid_fig1_328570954]
- ResearchGate. (n.d.). The signaling pathway of PGE2. [URL: https://www.researchgate.net/figure/The-signaling-pathway-of-PGE2-The-schematic-diagram-shows-the-downstream-signaling_fig1_356598075]
- Li, T., et al. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8657732/]
- Wood, J. A., et al. (2013). EP2 receptor signaling pathways regulate classical activation of microglia. Journal of Biological Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/23539611/]
- DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [URL: https://www.discoverx.com/products/htrf-assays-reagents/camp-gmp-assays/camp-hunter-express-gpcr-assay]
- Sittampalam, G. S., et al. (Eds.). (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK133431/]
- MedChemExpress. (n.d.). 9-deoxy-9-methylene Prostaglandin E2. [URL: https://www.medchemexpress.com/9-deoxy-9-methylene-prostaglandin-e2.html]
- Promega Corporation. (n.d.). cAMP-Glo™ Assay. [URL: https://www.promega.com/products/cell-signaling-assays/gpcr-assays/camp-glo-assay/]
- Strange, P. G. (2008). Agonist binding, agonist affinity and agonist efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353–1363. [URL: https://www.researchgate.
- Strange, P. G. (2008). Agonist binding, agonist affinity and agonist efficacy at G protein-coupled receptors. British Journal of Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2437913/]
- Abramovitz, M., et al. (2001). Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor. Molecular Pharmacology, 59(6), 1446-1452. [URL: https://pubmed.ncbi.nlm.nih.gov/11353805/]
- Wikipedia. (n.d.). Prostaglandin EP2 receptor. [URL: https://en.wikipedia.org/wiki/Prostaglandin_EP2_receptor]
- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi‑coupled receptors in whole cells. [URL: https://www.revvity.com/resources/technical-resources/application-notes/cAMP-AlphaScreen-assay-a-method-for-the-pharmacological-characterization-and-screening-of-G-ai-coupled-receptors-in-whole-cells.pdf]
- Goueli, S. A., Hsaio, K., & Vidugiriene, J. (2007). Monitor GPCR Modulation of Cellular cAMP with an HTS, Bioluminescence-Based Assay. Promega Notes, 97, 24-27. [URL: https://www.promega.com/-/media/files/resources/promega-notes/97/monitor-gpcr-modulation-of-cellular-camp-with-an-hts-bioluminescence-based-assay.pdf]
- Maxey, K. M. (1980). Synthesis and Biological Activity of 9-Deoxo-9- Methylene and Related Prostaglandins. Advances in Prostaglandin and Thromboxane Research. [URL: http://www.kirkmaxey.com/9-methylene_PGE2_synthesis.pdf]
- Cayman Chemical. (n.d.). 9-deoxy-9-methylene Prostaglandin E₂. [URL: https://www.caymanchem.com/product/13740/9-deoxy-9-methylene-prostaglandin-e2]
- Bygdeman, M., et al. (1980). A comparison of two stable prostaglandin E analogues for termination of early pregnancy and for cervical dilatation. Acta Obstetricia et Gynecologica Scandinavica. Supplement, 92, 61-66. [URL: https://pubmed.ncbi.nlm.nih.gov/6932402/]
- Ento Key. (n.d.). The Pharmacology of Prostaglandin Analogues. [URL: https://entokey.com/the-pharmacology-of-prostaglandin-analogues/]
- MedChemExpress. (n.d.). 9-deoxy-9-methylene Prostaglandin E2 Data Sheet. [URL: https://www.medchemexpress.com/datasheet/hy-114947-9-deoxy-9-methylene-prostaglandin-e2.html]
- Minpro-Vintimilla, A., et al. (2022). Pharmacological characterization of prostaglandin E2 EP2 and EP4 receptors in male rat locus coeruleus neurons ex vivo. Neuropharmacology. [URL: https://doi.org/10.1016/j.neuropharm.2022.109048]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [URL: https://www.giffordbioscience.com/wp-content/uploads/2019/07/Radioligand-Binding-Assay-Protocol.pdf]
- Markou, T., et al. (2016). Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets?. British Journal of Cancer. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5023983/]
- May, J. C., et al. (2008). Prostaglandin Subtype-Selective and Non-Selective IOP-Lowering Comparison in Monkeys. Investigative Ophthalmology & Visual Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2744415/]
- Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4003146/]
- Benchchem. (n.d.). 9-deoxy-9-methylene-Prostaglandin E2. [URL: https://www.benchchem.com/product/bchm10212]
- Uldbjerg, N., et al. (1983). Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix. Prostaglandins, 26(4), 627-638. [URL: https://pubmed.ncbi.nlm.nih.gov/6647614/]
- Latorraca, N. R., et al. (2021). Molecular determinants of ligand efficacy and potency in GPCR signaling. Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8943719/]
- Nials, A. T., et al. (1993). Characterization of the prostaglandin E2 sensitive (EP)-receptor in the rat isolated trachea. British Journal of Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2175787/]
- Sharif, N. A., & Klimko, P. G. (2019). Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma. British Journal of Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6920045/]
- Jiang, J., et al. (2022). Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties. ACS Pharmacology & Translational Science. [URL: https://pubs.acs.org/doi/10.1021/acsptsci.1c00224]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. [URL: https://www.giffordbioscience.com/services/in-vitro-pharmacology/radioligand-binding-assay/]
- Latorraca, N. R., et al. (2021). Dissecting the allosteric networks governing agonist efficacy and potency in G protein-coupled receptors. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2021.09.14.460322v1.full]
- Toris, C. B., et al. (2008). Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. Journal of Ocular Pharmacology and Therapeutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2783857/]
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American Journal of Physiology. [URL: https://pubmed.ncbi.nlm.nih.gov/8386475/]
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [URL: https://journals.physiology.org/doi/abs/10.1152/ajplung.1993.264.4.L421]
- I-hsin, V., et al. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.951351/full]
- Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [URL: https://link.springer.com/article/10.1007/s41048-016-0017-z]
- PubChem. (n.d.). This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9-deoxy-9-methylene-Prostaglandin-E2]
- Båge, J., et al. (2021). Biological characterization of new inhibitors of microsomal PGE synthase-1 in preclinical models of inflammation and vascular tone. British Journal of Pharmacology. [URL: https://www.researchgate.
Sources
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kirkmaxey.com [kirkmaxey.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Molecular determinants of ligand efficacy and potency in GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agonist binding, agonist affinity and agonist efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. A comparison of two stable prostaglandin E analogues for termination of early pregnancy and for cervical dilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. cAMP-Glo™ Assay [promega.com]
- 22. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of the Side Effect Profiles: 9-deoxy-9-methylene-PGE2 versus Dinoprostone
This guide provides an in-depth comparison of the side effect profiles of 9-deoxy-9-methylene-PGE2 and its parent compound, dinoprostone (prostaglandin E2). As researchers and drug developers know, optimizing a therapeutic window often involves enhancing a molecule's stability and selectivity to retain efficacy while minimizing off-target effects. 9-deoxy-9-methylene-PGE2 was synthesized with this exact goal in mind—to create a chemically stable isostere of prostaglandin E2 (PGE2) that preserves its potent biological activity but with a more favorable safety profile. This analysis synthesizes preclinical and clinical findings to offer a clear perspective on the key differences between these two compounds.
Mechanistic Underpinnings of Prostaglandin E2 Action and Side Effects
To understand the side effects of these compounds, we must first appreciate their mechanism of action. Dinoprostone, the synthetic form of naturally occurring PGE2, exerts its diverse physiological effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1] The distribution of these receptors throughout the body is the primary reason for PGE2's wide range of on-target (therapeutic) and off-target (side effect) activities.
-
Cervical Ripening & Uterine Contraction: The desired effects in an obstetric setting are mediated primarily through EP2, EP3, and EP4 receptors in the cervix and myometrium. Activation of these receptors leads to collagenase activation, softening the cervix, and increasing intracellular calcium in uterine smooth muscle to stimulate contractions.[1]
-
Gastrointestinal Effects: EP receptors are also abundant in the gastrointestinal tract. Their activation can stimulate intestinal smooth muscle, leading to cramping and diarrhea, and can also induce nausea and vomiting.[2][3]
-
Cardiovascular & Systemic Effects: PGE2 is a known vasodilator, an effect that can lead to flushing and changes in blood pressure.[4][5][6] It is also involved in inflammatory pathways and can mediate pyretic (fever-inducing) responses.[2][7]
9-deoxy-9-methylene-PGE2 is an analog where the chemically unstable C-9 carbonyl group of PGE2 is replaced by an exo-methylene group.[8] This structural modification confers greater stability while aiming to retain the desired biological activity, with claims of an improved side effect profile noted in early research.[4][6][9]
Caption: Generalized signaling pathway of PGE2 analogs.
Side Effect Profile of Dinoprostone (PGE2)
Dinoprostone is widely used for cervical ripening and labor induction, and its side effect profile is well-documented through extensive clinical use.[10][11][12] The adverse effects are a direct extension of its mechanism of action on various organ systems.
| Side Effect Category | Specific Manifestations | Commonality & Notes | References |
| Uterine | Uterine Tachysystole / Hyperstimulation | One of the most common side effects, defined as excessive uterine contractions (e.g., >5 in 10 mins). Requires close monitoring as it can lead to fetal distress.[2][12][13] | [2][12][13][14] |
| Uterine Rupture | A rare but very serious complication, with increased risk in patients with prior uterine surgery, such as a cesarean section.[2][15] | [2][15] | |
| Gastrointestinal | Nausea, Vomiting, Diarrhea | Very common. Occurs in up to two-thirds of patients depending on dosage and administration route.[2][3][11] | [2][3][11][16][17] |
| Abdominal Cramps / Pain | Common, related to smooth muscle stimulation.[11][17] | [11][17] | |
| Systemic | Fever, Chills, Shivering | Frequently reported. Typically transient but can be alarming if not anticipated.[2][11][16] | [2][11][16] |
| Headache, Dizziness | Common, potentially related to vascular effects.[2][16] | [2][16] | |
| Cardiovascular | Hypotension, Hypertension | Can occur due to effects on vascular smooth muscle.[10] | [10] |
| Hypersensitivity | Allergic Reactions (Rash, Hives) | Rare, but can include serious reactions like angioedema.[2][17][18] | [2][17][18] |
| Other Rare Events | Amniotic Fluid Embolism | A rare but potentially fatal complication that has been associated with dinoprostone use.[2][15][18] | [2][15][18] |
Side Effect Profile of 9-deoxy-9-methylene-PGE2
Data on 9-deoxy-9-methylene-PGE2 comes primarily from earlier preclinical and clinical studies, often in the context of pregnancy termination. The consistent theme across these studies is a significant reduction in gastrointestinal side effects compared to parent PGE2 compounds.
-
Reduced Gastrointestinal Distress: The most prominent advantage reported for 9-deoxy-9-methylene-PGE2 is its markedly lower incidence of GI side effects. One pivotal study noted that a derivative, 9-Deoxo-16,16-dimethyl-9-methylene-PGE2, was approximately 300 times less enteropooling in a rat model than its PGE2 counterpart, providing strong preclinical evidence for reduced diarrheal potential.[8] Clinical trials for pregnancy termination also reported a "relative freedom from gastrointestinal side effects."[8]
-
Uterine Activity: The analog retains potent uterine-stimulating effects, comparable to PGE2, making it effective for its intended purpose.[4][5][8] Some comparative studies with other stable PGE analogs have suggested that the 9-methylene analog causes less uterine pain.[19]
-
Cardiovascular Effects: In rat models, 9-deoxy-9-methylene-PGE2 was found to be equipotent to PGE2 in its blood pressure-lowering effects, suggesting that the structural modification did not eliminate its impact on the cardiovascular system.[4][5][6]
Head-to-Head Comparison and Discussion
The fundamental difference in the side effect profiles lies in the gastrointestinal tolerability. The replacement of the C-9 carbonyl group appears to selectively diminish the compound's activity on the GI tract while preserving its potent effects on the uterus. The precise pharmacological reason for this improved selectivity is not fully elucidated but may relate to altered binding affinity or functional activity at the specific EP receptor subtypes prevalent in intestinal smooth muscle.
While 9-deoxy-9-methylene-PGE2 demonstrates a clear advantage in preclinical and early clinical assessments regarding GI side effects, it is crucial to note the disparity in the volume of available data. Dinoprostone has been the subject of countless large-scale trials and decades of post-market surveillance, resulting in a well-characterized but extensive list of potential adverse events. 9-deoxy-9-methylene-PGE2, while promising, has not been subjected to the same level of rigorous, large-scale clinical evaluation for applications like labor induction. Therefore, the absence of reports on rarer side effects (e.g., uterine rupture, amniotic fluid embolism) may be due to a genuine lack of effect or simply insufficient population exposure to detect such events.
Experimental Protocol: Monitoring for Uterine Hyperstimulation
Trustworthy assessment of uterine side effects is paramount when administering any prostaglandin analog for obstetric indications. The following protocol outlines a standard, self-validating system for monitoring uterine activity.
Objective: To monitor, identify, and manage uterine tachysystole following the administration of a prostaglandin analog for cervical ripening or labor induction.
Methodology:
-
Baseline Assessment: Prior to drug administration, perform a 20-30 minute continuous cardiotocography (CTG) recording to establish baseline fetal heart rate (FHR) and uterine contraction frequency.
-
Drug Administration: Administer dinoprostone or the investigational analog as per the study protocol (e.g., vaginal insert, gel).
-
Continuous Monitoring: Initiate continuous CTG monitoring immediately following administration.
-
Contraction Assessment: Quantify uterine contractions over rolling 10-minute windows. Record the number of contractions.
-
Tachysystole Definition: Define tachysystole as the presence of more than 5 contractions in a 10-minute window, averaged over 30 minutes.[12]
-
FHR Evaluation: Concurrently, assess the FHR tracing for any non-reassuring patterns (e.g., decelerations, tachycardia) that may be associated with uterine tachysystole.
-
Intervention Trigger: If tachysystole is identified, especially with associated FHR changes, initiate intervention.
-
Management Protocol:
-
If a removable delivery system (e.g., vaginal insert) is used, remove it immediately.
-
Administer maternal hydration (IV fluids).
-
Consider a change in maternal position (e.g., left lateral).
-
If hyperstimulation persists, consider administration of a tocolytic agent (e.g., terbutaline) as per institutional guidelines.
-
-
Documentation: Meticulously document all monitoring data, timings, and interventions.
Caption: Workflow for monitoring uterine activity.
Conclusion
References
-
MIMS. Dinoprostone: Uses, Dosage, Side Effects and More. [Link]
-
MedlinePlus. Dinoprostone. [Link]
-
Mayo Clinic. Dinoprostone (vaginal route) - Side effects & dosage. [Link]
-
Patsnap Synapse. What are the side effects of Dinoprostone?. [Link]
-
Cleveland Clinic. Dinoprostone, Prostaglandin E2 vaginal insert. [Link]
-
WebMD. Dinoprostone (Cervidil, Prepidil): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
-
Patsnap Synapse. What is the mechanism of Dinoprostone?. [Link]
-
MPR. Cervidil, Prepidil (dinoprostone) dosing, indications, interactions, adverse effects, and more. [Link]
-
Drugs.com. dinoprostone (prostaglandin E2, PGE2). [Link]
-
Clinicaltrials.eu. Dinoprostone – Application in Therapy and Current Clinical Research. [Link]
-
Bundy, G.L., et al. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins. Advances in Prostaglandin and Thromboxane Research, 1980. [Link]
-
D'Antonio, F., et al. Safety of the use of dinoprostone gel and vaginal insert for induction of labor: A multicenter retrospective cohort study. Acta Obstetricia et Gynecologica Scandinavica, 2023. [Link]
-
Wilhelmsson, L., et al. Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix. Prostaglandins, 1985. [Link]
-
Bygdeman, M., et al. A comparison of two stable prostaglandin E analogues for termination of early pregnancy and for cervical dilatation. Contraception, 1983. [Link]
-
Cancer Immunotherapy Trials Network. 9-deoxy-9-methylene Prostaglandin E2. [Link]
-
Ahmadi, S., et al. PGE(2) selectively blocks inhibitory glycinergic neurotransmission onto rat superficial dorsal horn neurons. Nature Neuroscience, 2002. [Link]
-
Annals of International Medical and Dental Research. Comparative Study between PGE1 Misoprostol and PGE2 Dinoprostone in Preinduction Cervical Ripening. [Link]
-
Kumar, A., et al. Comparative Study of Vaginal Misoprostol Tablet Versus Dinoprostone Insert in Induction of Labor: A Prospective Interventional Analysis. Cureus, 2024. [Link]
-
StatPearls. Prostaglandin E2 (Dinoprostone). NCBI Bookshelf, 2023. [Link]
Sources
- 1. What is the mechanism of Dinoprostone? [synapse.patsnap.com]
- 2. What are the side effects of Dinoprostone? [synapse.patsnap.com]
- 3. Prostaglandin E2 (Dinoprostone) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 9-deoxy-9-methylene Prostaglandin E2 | Cancer Immunotherapy Trials Network [citninfo.org]
- 6. caymanchem.com [caymanchem.com]
- 7. pharma.uzh.ch [pharma.uzh.ch]
- 8. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. mims.com [mims.com]
- 11. Dinoprostone (vaginal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. Safety of the use of dinoprostone gel and vaginal insert for induction of labor: A multicenter retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Study of Vaginal Misoprostol Tablet Versus Dinoprostone Insert in Induction of Labor: A Prospective Interventional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reference.medscape.com [reference.medscape.com]
- 16. Dinoprostone: MedlinePlus Drug Information [medlineplus.gov]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. Dinoprostone (Cervidil, Prepidil): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 19. A comparison of two stable prostaglandin E analogues for termination of early pregnancy and for cervical dilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Komparative Anleitung zur Validierung der Aktivität von 9-Deoxy-9-methylen-PGE2 bei verschiedenen Spezies
Veröffentlicht: 14. Januar 2026
Autor: Ihr leitender Anwendungswissenschaftler
Abstrakt
Dieses Handbuch bietet einen detaillierten technischen Rahmen für die Validierung der Aktivität von 9-Deoxy-9-methylen-Prostaglandin E2 (PGE2), einem stabilen und selektiven Analogon von PGE2. Der Schwerpunkt liegt auf speziesübergreifenden Unterschieden in der Aktivität, die hauptsächlich auf Variationen im Prostaglandin-E-Rezeptor 3 (EP3) zurückzuführen sind. Wir untersuchen die zugrunde liegenden molekularen Mechanismen, stellen vergleichende Wirksamkeitsdaten zusammen und bieten detaillierte, schrittweise Protokolle für wichtige Validierungsassays. Ziel dieses Leitfadens ist es, Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung mit den notwendigen Werkzeugen auszustatten, um die Aktivität dieses Wirkstoffs in verschiedenen experimentellen Systemen genau zu bewerten.
Einleitung: Die Rolle von 9-Deoxy-9-methylen-PGE2 in der EP3-Rezeptorsignalisierung
Prostaglandin E2 (PGE2) ist ein wichtiger Lipidmediator, der eine Vielzahl von physiologischen und pathophysiologischen Prozessen über die Aktivierung von vier G-Protein-gekoppelten Rezeptor-(GPCR)-Subtypen reguliert: EP1, EP2, EP3 und EP4.[1][2] Jeder Subtyp ist mit unterschiedlichen G-Protein-Signalkaskaden verbunden, was zu unterschiedlichen zellulären Reaktionen führt. 9-Deoxy-9-methylen-PGE2 ist ein stabiles, isosteres Analogon von PGE2, das entwickelt wurde, um die biologische Aktivität von PGE2 mit potenziell weniger Nebenwirkungen beizubehalten.[3][4][5] Es zeigt eine bemerkenswerte Selektivität für den EP3-Rezeptor.
Der EP3-Rezeptor ist einzigartig unter den PGE2-Rezeptoren, da er an mehrere G-Proteine koppeln kann, darunter Gαi, Gαs und Gα12/13.[1][2] Diese vielfältige Kopplung ermöglicht es dem EP3-Rezeptor, eine breite Palette von zellulären Reaktionen zu vermitteln, von der Hemmung der Adenylylcyclase bis zur Mobilisierung von intrazellulärem Kalzium.[1][2] Die Aktivität von 9-Deoxy-9-methylen-PGE2 kann sich zwischen verschiedenen Spezies erheblich unterscheiden, was eine sorgfältige Validierung in jedem neuen experimentellen Modell erforderlich macht. Dieser Leitfaden soll diesen Validierungsprozess objektiv beleuchten.
Molekularer Wirkmechanismus: Die EP3-Rezeptor-Signalkaskade
Die Aktivierung des EP3-Rezeptors durch 9-Deoxy-9-methylen-PGE2 löst eine komplexe Reihe von intrazellulären Signalereignissen aus. Das primäre und am besten charakterisierte Signalweg beinhaltet die Kopplung an das hemmende G-Protein Gαi.
-
Gαi-gekoppelter Weg (kanonisch): Nach der Agonistenbindung dissoziiert der Gαi-Komplex vom Gβγ-Dimer. Das aktivierte Gαi hemmt direkt die Adenylylcyclase, was zu einer Verringerung der intrazellulären Konzentrationen von zyklischem Adenosinmonophosphat (cAMP) führt.[6] Diese Verringerung der cAMP-Spiegel schwächt die Aktivität der Proteinkinase A (PKA) und anderer cAMP-abhängiger Effektoren ab.
-
Andere Signalwege: Der EP3-Rezeptor kann auch an Gα12/13 koppeln, um die kleine GTPase Rho zu aktivieren, die an der Neuritenretraktion und anderen zytoskelettalen Veränderungen beteiligt ist.[1][7] Darüber hinaus kann die Freisetzung des Gβγ-Untereinheits aus der Gαi-Aktivierung die Phospholipase C (PLC) stimulieren, was zu einer Mobilisierung von intrazellulärem Kalzium ([Ca2+]i) führt.[1][2]
Die Dominanz eines bestimmten Signalwegs kann von der spezifischen Isoform des EP3-Rezeptors abhängen, die in einem bestimmten Zelltyp oder Gewebe exprimiert wird.
Bildunterschrift: Vereinfachtes Diagramm der EP3-Rezeptor-Signalkaskade.
Speziesübergreifende Variabilität: Eine vergleichende Analyse
Die Wirksamkeit von 9-Deoxy-9-methylen-PGE2 kann aufgrund von Unterschieden in der Sequenz, Struktur, Expression und Spleißvarianten des EP3-Rezeptors bei verschiedenen Spezies variieren.[8] Beispielsweise ist bekannt, dass der menschliche EP3-Rezeptor durch alternatives Spleißen mehrere Isoformen mit unterschiedlichen C-terminalen Schwänzen erzeugt, was zu unterschiedlichen G-Protein-Kopplungspräferenzen und Desensibilisierungskinetiken führt.[8][9]
Obwohl direkte vergleichende Studien zur Wirksamkeit von 9-Deoxy-9-methylen-PGE2 bei verschiedenen Spezies begrenzt sind, können wir aus Studien mit PGE2 und anderen selektiven EP3-Agonisten Rückschlüsse ziehen.
| Spezies | Gewebe/Zelltyp | Beobachtete Aktivität/Wirkung | Referenz |
| Mensch | Gebärmutterhals | Hemmung der spontanen kontraktilen Aktivität in der Früh- und Spätschwangerschaft. | [10] |
| Mensch | Thrombozyten | Beteiligt an der Thrombozytenaggregation. | [11][12] |
| Ratte | Gesamt | Equipotent zu PGE2 bei der Senkung des Blutdrucks. | [3][5] |
| Maus | Niere, Fettgewebe | Spielt eine Rolle bei der Homöostase und dem Stoffwechsel. | [6][13] |
| Maus | Sensorische Neuronen | Die Aktivierung des EP3-Rezeptors kann antinozizeptive Wirkungen haben. | |
| Wüstenrennmaus | Dickdarm | Stimuliert die Kontraktion mit einer ähnlichen Wirksamkeit wie PGE2. | [3][4][5] |
| Primat | Gebärmutter | Stimuliert die Kontraktion mit einer ähnlichen Wirksamkeit wie PGE2. | [3][4][5] |
Wichtiger Hinweis: Die obige Tabelle fasst die berichtete Aktivität von 9-Deoxy-9-methylen-PGE2 oder die Funktion des EP3-Rezeptors zusammen. Die direkten quantitativen Wirksamkeitswerte (z. B. EC50, Ki) für 9-Deoxy-9-methylen-PGE2 sind in der öffentlich zugänglichen Literatur nicht umfassend tabelliert. Forscher müssen diese Werte in ihrem spezifischen System empirisch bestimmen.
Experimentelle Validierungsprotokolle
Eine genaue Bewertung der Aktivität von 9-Deoxy-9-methylen-PGE2 erfordert robuste und validierte Assays. Hier stellen wir detaillierte Protokolle für zwei grundlegende funktionelle Assays zur Verfügung: einen cAMP-Hemmungsassay und einen intrazellulären Kalziummobilisierungsassay.
Bildunterschrift: Allgemeiner Workflow zur Validierung der funktionellen Aktivität.
Protokoll 1: cAMP-Hemmungsassay für Gαi-gekoppelte Aktivität
Dieser Assay misst die Fähigkeit von 9-Deoxy-9-methylen-PGE2, die durch einen Adenylylcyclase-Aktivator wie Forskolin induzierte cAMP-Produktion zu hemmen.
Prinzip: In einem Gαi-gekoppelten System führt die Agonistenbindung zu einer Hemmung der Adenylylcyclase, was zu einer Verringerung der intrazellulären cAMP-Spiegel führt. Um diese Abnahme messbar zu machen, werden die Zellen zunächst mit Forskolin stimuliert, um die basalen cAMP-Spiegel künstlich zu erhöhen. Die agonisteninduzierte Hemmung wird dann als Abnahme gegenüber diesem stimulierten Niveau quantifiziert.
Materialien:
-
Zelllinie, die den EP3-Rezeptor der interessierenden Spezies exprimiert (z. B. HEK293, CHO)
-
Zellkulturmedium
-
Phosphatgepufferte Salzlösung (PBS)
-
Forskolin
-
9-Deoxy-9-methylen-PGE2
-
cAMP-Detektionskit (z. B. HTRF, GloSensor, AlphaScreen)[14][15][16]
-
Weiße 96-Well-Platten mit undurchsichtigem Boden
-
Mehrkanalpipetten
Verfahren:
-
Zellplattierung: Säen Sie Zellen mit einer Dichte aus, die am Tag des Assays eine 90-100%ige Konfluenz in einer weißen 96-Well-Platte mit undurchsichtigem Boden gewährleistet. Über Nacht bei 37 °C und 5 % CO2 inkubieren.
-
Vorbereitung der Reagenzien: Bereiten Sie eine 2X-Stammlösung von 9-Deoxy-9-methylen-PGE2 in der gewünschten Konzentrationsreihe vor. Bereiten Sie eine 2X-Stammlösung von Forskolin in der entsprechenden Assay-Pufferlösung vor (die endgültige Konzentration liegt typischerweise im Bereich von 1-10 µM; optimieren Sie dies für Ihre Zelllinie).
-
Zellstimulation:
-
Entfernen Sie das Kulturmedium aus den Wells.
-
Fügen Sie 50 µL einer Mischung aus 2X Forskolin und 2X 9-Deoxy-9-methylen-PGE2 (oder Vehikelkontrolle) zu den entsprechenden Wells hinzu.
-
Bei Raumtemperatur oder 37 °C für die vom Kit-Hersteller empfohlene Zeit inkubieren (typischerweise 15-60 Minuten).
-
-
Detektion:
-
Fügen Sie die Reagenzien zur cAMP-Detektion gemäß dem Protokoll des Herstellers hinzu.[14][17] Dies beinhaltet typischerweise das Hinzufügen eines Lysepuffers, gefolgt von Detektionsreagenzien.
-
Für 60 Minuten bei Raumtemperatur inkubieren.
-
Lesen Sie die Platte mit einem kompatiblen Plattenleser (z. B. für HTRF oder Lumineszenz).
-
-
Datenanalyse:
-
Wandeln Sie die Rohdaten (z. B. HTRF-Verhältnis, RLU) mithilfe einer Standardkurve in cAMP-Konzentrationen um.
-
Stellen Sie die cAMP-Konzentration gegen die Log-Konzentration von 9-Deoxy-9-methylen-PGE2 dar.
-
Passen Sie die Daten an eine sigmoide Dosis-Wirkungs-Gleichung (variable Steigung) an, um den IC50-Wert zu bestimmen, der die Wirksamkeit des Wirkstoffs bei der Hemmung der Forskolin-stimulierten cAMP-Produktion darstellt.
-
Protokoll 2: Intrazellulärer Kalziummobilisierungsassay
Dieser Assay misst die Fähigkeit von 9-Deoxy-9-methylen-PGE2, eine Erhöhung der intrazellulären Kalziumkonzentrationen auszulösen, was auf eine Kopplung an Gq- oder Gβγ-vermittelte Signalwege hindeutet.
Prinzip: Bestimmte EP3-Rezeptor-Isoformen können über die Gβγ-Untereinheit die Phospholipase C (PLC) aktivieren, was zur Produktion von Inositoltrisphosphat (IP3) führt. IP3 bindet an seine Rezeptoren am endoplasmatischen Retikulum und löst die Freisetzung von gespeichertem Kalzium in das Zytosol aus. Diese vorübergehende Erhöhung des zytosolischen Kalziums wird mit fluoreszierenden Kalziumindikatoren nachgewiesen.[18][19][20][21]
Materialien:
-
Zelllinie, die den EP3-Rezeptor der interessierenden Spezies exprimiert
-
Zellkulturmedium (phenolrotfrei für Fluoreszenzassays)
-
Assay-Puffer (z. B. Hanks' Balanced Salt Solution (HBSS) mit 20 mM HEPES)
-
Fluoreszierender Kalziumindikatorfarbstoff (z. B. Fluo-8 AM, Fura-2 AM)[18]
-
Probenecid (optional, um das Austreten von Farbstoff aus bestimmten Zelllinien zu verhindern)[22]
-
9-Deoxy-9-methylen-PGE2
-
Schwarze 96-Well-Platten mit klarem Boden
-
Fluoreszenzplattenleser mit Injektionsfunktion (z. B. FLIPR, FlexStation)
Verfahren:
-
Zellplattierung: Säen Sie Zellen in schwarze 96-Well-Platten mit klarem Boden und lassen Sie sie über Nacht anhaften, um eine konfluente Monoschicht zu bilden.[22]
-
Farbstoffbeladung:
-
Bereiten Sie eine Beladungslösung vor, die den Kalziumindikatorfarbstoff (z. B. 4 µM Fluo-8 AM) und Probenecid (z. B. 2,5 mM) im Assay-Puffer enthält.
-
Entfernen Sie das Kulturmedium und fügen Sie 100 µL der Beladungslösung zu jedem Well hinzu.
-
Inkubieren Sie die Platte für 60 Minuten bei 37 °C, gefolgt von 30 Minuten bei Raumtemperatur im Dunkeln.
-
-
Vorbereitung der Wirkstoffplatte: Bereiten Sie in einer separaten 96-Well-Platte eine Konzentrationsreihe von 9-Deoxy-9-methylen-PGE2 mit 5-facher Endkonzentration im Assay-Puffer vor.
-
Messung der Kalziumantwort:
-
Stellen Sie den Fluoreszenzplattenleser so ein, dass er die basale Fluoreszenz für 10-20 Sekunden misst.
-
Programmieren Sie das Gerät so, dass es 25 µL der 5X-Wirkstofflösung in die entsprechenden Wells injiziert.
-
Messen Sie die Fluoreszenz kinetisch für weitere 60-120 Sekunden, um den Anstieg und den anschließenden Abfall des Kalziumsignals zu erfassen.[20]
-
-
Datenanalyse:
-
Quantifizieren Sie die Kalziumantwort, indem Sie die maximale Fluoreszenzintensität nach der Wirkstoffzugabe berechnen (Peak) oder die Fläche unter der Kurve (AUC).
-
Stellen Sie die Peak-Fluoreszenz oder die AUC gegen die Log-Konzentration von 9-Deoxy-9-methylen-PGE2 dar.
-
Passen Sie die Daten an eine sigmoide Dosis-Wirkungs-Gleichung an, um den EC50-Wert zu bestimmen, der die Wirksamkeit des Wirkstoffs bei der Auslösung der Kalziummobilisierung darstellt.
-
Schlussfolgerung
Die Validierung der Aktivität von 9-Deoxy-9-methylen-PGE2 ist entscheidend für die genaue Interpretation von experimentellen Ergebnissen, insbesondere bei der Arbeit mit verschiedenen Spezies. Die Aktivität des Wirkstoffs ist untrennbar mit der komplexen Pharmakologie des EP3-Rezeptors verbunden, dessen Signalverhalten aufgrund von Isoform-Expression und subtilen Sequenzunterschieden zwischen den Spezies variieren kann. Die in diesem Leitfaden beschriebenen Protokolle für cAMP- und Kalziummobilisierungsassays bieten einen robusten Rahmen zur quantitativen Bestimmung der funktionellen Wirksamkeit von 9-Deoxy-9-methylen-PGE2. Durch die sorgfältige Durchführung dieser Assays können Forscher die spezies- und zelltypspezifische Aktivität dieses wertvollen pharmakologischen Werkzeugs zuverlässig charakterisieren und so die Translation von präklinischen Erkenntnissen sicherstellen.
Referenzen
-
Sugimoto Y, Narumiya S. Prostaglandin receptors: advances in the study of EP3 receptor signaling. Journal of Biochemistry. [Link]
-
St-Pierre J, et al. Prostaglandin EP3 receptor signaling is required to prevent insulin hypersecretion and metabolic dysfunction in a non-obese mouse model of insulin resistance. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Fujino H, et al. Prostaglandin receptors: advances in the study of EP3 receptor signaling. Trends in Pharmacological Sciences. [Link]
-
Kondeti V, et al. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay. Methods in Molecular Biology. [Link]
-
ION Biosciences. Calcium Assays | Calcium Indicators. ION Biosciences. [Link]
-
Zhang JH, et al. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery. [Link]
-
Katoh H, et al. Signal transduction pathway regulating prostaglandin EP3 receptor-induced neurite retraction: requirement for two different tyrosine kinases. Journal of Biological Chemistry. [Link]
-
Kondeti V, et al. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay. Springer Nature Experiments. [Link]
-
Wikipedia. Prostaglandin EP3 receptor. Wikipedia. [Link]
-
Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
-
Varon C, et al. Discovery and Functional Validation of EP3 Receptor Ligands with Therapeutic Potential in Cardiovascular Disease. International Journal of Molecular Sciences. [Link]
-
Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]
-
Leduc M, et al. Forskolin-free cAMP assay for Gi-coupled receptors. Analytical Biochemistry. [Link]
-
Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]
-
Schulze J, et al. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]
-
Varon C, et al. Discovery and Functional Validation of EP3 Receptor Ligands with Therapeutic Potential in Cardiovascular Disease. PubMed. [Link]
-
Reinold H, et al. Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation. PNAS. [Link]
-
Forman A, et al. Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix. Prostaglandins. [Link]
-
Bundy GL, et al. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins. Advances in Prostaglandin and Thromboxane Research. [Link]
-
Minami T, et al. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice. British Journal of Pharmacology. [Link]
-
An S, et al. Isoforms of the EP3 subtype of human prostaglandin E2 receptor transduce both intracellular calcium and cAMP signals. Molecular Pharmacology. [Link]
-
UniProt. Prostaglandin E2 receptor EP3 subtype - Homo sapiens (Human). UniProt. [Link]
-
PubChem. 9-deoxy-9-methylene-Prostaglandin E2. PubChem. [Link]
-
National Center for Biotechnology Information. Gene ResultPtger3 prostaglandin E receptor 3 (subtype EP3) [ (house mouse)]. NCBI. [Link]
-
Kotani M, et al. Structural organization of the human prostaglandin EP3 receptor subtype gene (PTGER3). Genomics. [Link]
Sources
- 1. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin receptors: advances in the study of EP3 receptor signaling. | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Prostaglandin EP3 receptor signaling is required to prevent insulin hypersecretion and metabolic dysfunction in a non-obese mouse model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal transduction pathway regulating prostaglandin EP3 receptor-induced neurite retraction: requirement for two different tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural organization of the human prostaglandin EP3 receptor subtype gene (PTGER3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoforms of the EP3 subtype of human prostaglandin E2 receptor transduce both intracellular calcium and cAMP signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Functional Validation of EP3 Receptor Ligands with Therapeutic Potential in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Functional Validation of EP3 Receptor Ligands with Therapeutic Potential in Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ptger3 prostaglandin E receptor 3 (subtype EP3) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ionbiosciences.com [ionbiosciences.com]
- 20. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. bio-protocol.org [bio-protocol.org]
A Comparative Analysis of 9-Deoxy-9-Methylene-PGE2 and Sulprostone: A Guide for Researchers
This guide provides a detailed comparative analysis of two prostaglandin E2 (PGE2) analogs: 9-deoxy-9-methylene-PGE2 and sulprostone. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, receptor binding profiles, and functional effects, supported by experimental data and protocols. Our objective is to offer a comprehensive resource that informs experimental design and advances research in prostanoid signaling.
Introduction to Prostaglandin E2 Analogs
Prostaglandin E2 (PGE2) is a principal lipid mediator that orchestrates a wide array of physiological and pathological processes, including inflammation, pain, fever, and smooth muscle contraction. Its diverse effects are mediated through four distinct G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. Each receptor subtype couples to different intracellular signaling pathways, leading to a variety of cellular responses. The development of synthetic PGE2 analogs with enhanced stability and receptor selectivity is a cornerstone of pharmacological research, aiming to harness the therapeutic potential of PGE2 while minimizing off-target effects.
9-Deoxy-9-methylene-PGE2 is a stable, isosteric analog of PGE2.[1] This modification, the replacement of the C-9 carbonyl group with an exo-methylene group, confers chemical stability while retaining a biological profile similar to the parent compound.[2] It has been shown to be equipotent to PGE2 in various functional assays, including the stimulation of uterine and colon smooth muscle and the reduction of blood pressure.[1][3]
Sulprostone , a synthetic derivative of PGE2, is a well-characterized and selective agonist for the EP3 and EP1 receptor subtypes.[4] This selectivity makes it a valuable tool for dissecting the specific roles of these receptors in physiological processes and a clinically relevant therapeutic agent, particularly in obstetrics and gynecology for the induction of labor and management of postpartum hemorrhage.[4]
Comparative Analysis of Receptor Binding and Signaling Pathways
The distinct pharmacological profiles of 9-deoxy-9-methylene-PGE2 and sulprostone stem from their differential interactions with the four EP receptor subtypes.
Receptor Binding Affinity
A direct, comprehensive comparison of the binding affinities of both compounds across all four EP receptor subtypes is limited by the available public data for 9-deoxy-9-methylene-PGE2. However, based on existing literature, we can summarize their known binding characteristics.
Sulprostone exhibits a high affinity and selectivity for the EP3 and EP1 receptors.[4] This preferential binding dictates its specific physiological effects.
9-Deoxy-9-methylene-PGE2 , being a close structural analog of PGE2, is presumed to interact with all four EP receptor subtypes, though with potentially varying affinities. It is understood to retain the biological profile of its parent compound.[5] One study has suggested that a derivative, 9-deoxo-16,16-dimethyl-9-methylene-PGE2, is equipotent to PGE2 in its effects on collagen synthesis in the human cervix.[6]
| Compound | EP1 | EP2 | EP3 | EP4 |
| Sulprostone | Agonist | No significant activity | Potent Agonist | No significant activity |
| 9-Deoxy-9-methylene-PGE2 | Agonist | Presumed Agonist | Presumed Agonist | Presumed Agonist |
Table 1: Summary of EP Receptor Agonist Activity.
Signaling Pathways
The activation of EP receptors by these analogs initiates distinct downstream signaling cascades.
Sulprostone's dual agonism at EP1 and EP3 receptors triggers two primary signaling pathways:
-
EP1 Receptor Activation: Coupled to Gq proteins, activation of EP1 receptors stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 mediates the release of calcium from intracellular stores, resulting in smooth muscle contraction.[4]
-
EP3 Receptor Activation: Primarily coupled to Gi proteins, EP3 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This reduction in cAMP promotes smooth muscle contraction.[4]
9-Deoxy-9-methylene-PGE2 , by virtue of its similarity to PGE2, is expected to activate the full spectrum of EP receptor-mediated signaling pathways:[5]
-
EP1: Gq-mediated increase in intracellular calcium.[5]
-
EP2 & EP4: Gs-mediated stimulation of adenylyl cyclase and subsequent increase in cAMP levels.[5][7]
-
EP3: Gi-mediated inhibition of adenylyl cyclase and decrease in cAMP levels.[5]
The net physiological effect of 9-deoxy-9-methylene-PGE2 in a specific tissue will therefore depend on the relative expression levels of the different EP receptor subtypes.
Figure 1: Comparative Signaling Pathways.
Supporting Experimental Data: A Focus on Uterine Smooth Muscle Contraction
Both 9-deoxy-9-methylene-PGE2 and sulprostone are potent stimulators of uterine smooth muscle, a key physiological effect mediated by EP1 and EP3 receptors. While direct comparative studies are scarce, individual studies provide insights into their relative potencies.
A study on a stable analog, 9-deoxo-16,16-dimethyl-9-methylene-PGE2, demonstrated its efficacy in terminating early pregnancy, highlighting its potent uterine-stimulating activity.[8] This study also noted that the 9-methylene analogue caused less uterine pain compared to another PGE2 analog.[8] Another study found that 9-deoxo-16,16-dimethyl-9-methylene-PGE2 inhibited spontaneous contractile activity in the human cervix during pregnancy but increased muscular activity in non-pregnant patients.[6]
Sulprostone is widely used clinically for its robust uterotonic effects.[4] Its potent contractile responses in the non-pregnant human myometrium are well-documented and are attributed to its agonist activity at EP3 receptors.[9]
Experimental Protocols
To facilitate further comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.
Radioligand Binding Assay for EP Receptors
This protocol allows for the determination of the binding affinity (Ki) of unlabeled ligands by measuring their ability to displace a radiolabeled ligand.
Figure 3: Functional Assays for EP Receptors.
cAMP Accumulation Assay (for EP2 and EP4 Agonists):
-
Cell Seeding: Seed cells expressing the target EP receptor in a 96-well plate.
-
Compound Addition: Add varying concentrations of the agonist (e.g., 9-deoxy-9-methylene-PGE2).
-
Incubation: Incubate for a defined period to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the agonist concentration to determine the EC50 value.
cAMP Inhibition Assay (for EP3 Agonists):
-
Cell Seeding: Seed cells expressing the EP3 receptor in a 96-well plate.
-
Forskolin and Agonist Addition: Co-stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) and varying concentrations of the agonist (e.g., sulprostone).
-
Incubation, Lysis, and Detection: Follow the same procedure as the cAMP accumulation assay.
-
Data Analysis: The agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels. Calculate the IC50 value.
Intracellular Calcium Mobilization Assay (for EP1 Agonists):
-
Cell Loading: Load cells expressing the EP1 receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence in a fluorescence plate reader.
-
Agonist Injection: Inject varying concentrations of the agonist (e.g., sulprostone or 9-deoxy-9-methylene-PGE2).
-
Kinetic Measurement: Immediately measure the change in fluorescence over time.
-
Data Analysis: Plot the peak fluorescence response against the agonist concentration to determine the EC50 value.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the pharmacological properties of 9-deoxy-9-methylene-PGE2 and sulprostone. Sulprostone's well-defined selectivity for EP1 and EP3 receptors makes it an invaluable tool for studying the specific functions of these receptors. In contrast, 9-deoxy-9-methylene-PGE2, as a stable and potent PGE2 analog, offers a broader spectrum of activity across all EP receptor subtypes.
A significant opportunity for future research lies in conducting direct, head-to-head comparative studies of these two compounds. A comprehensive characterization of the binding affinities of 9-deoxy-9-methylene-PGE2 at all four EP receptor subtypes is a critical next step. Furthermore, quantitative functional assays comparing their potency and efficacy in various cellular and tissue models will provide a more complete picture of their pharmacological nuances. Such studies will undoubtedly contribute to a deeper understanding of prostanoid signaling and may pave the way for the development of novel therapeutics with improved efficacy and safety profiles.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Sulprostone? Retrieved from [Link]
- Ojeda, S. R., Negro-Vilar, A., & McCann, S. M. (1982). Prostaglandin E2-induced luteinizing hormone-releasing hormone release involves mobilization of intracellular Ca+2. Endocrinology, 110(2), 409–412.
- Luckas, M. J., & Wray, S. (1995). Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells. The Journal of Physiology, 484(Pt 3), 717–727.
- Li, M., & Li, W. (2021). Roles of EP Receptors in the Regulation of Fluid Balance and Blood Pressure. Frontiers in Physiology, 12, 789934.
- Abramovitz, M., Adam, M., Boie, Y., Carrière, M., Denis, D., Godin, E., ... & Gallant, M. A. (2000). Pharmacological characterisation of [3H]-prostaglandin E2 binding to the cloned human EP4 receptor. British Journal of Pharmacology, 130(8), 1919–1926.
- Uldbjerg, N., Ekman, G., Malmström, A., Ulmsten, U., & Wingerup, L. (1985). Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix. Prostaglandins, 29(3), 337–346.
- Bundy, G. L., Kimball, F. A., Robert, A., Aiken, J. W., Maxey, K. M., Sebek, O. K., ... & Hsi, R. S. (1980). Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins. Advances in Prostaglandin and Thromboxane Research, 6, 355–363.
- Weigert, R., & Ross, E. M. (2021).
- Gréen, K., Bygdeman, M., Christensen, N., & Bergström, S. (1982).
- Bidwell, P. D., Joh, K., & Ghaffari, S. (2010). Prostaglandin E2 activates cAMP response element-binding protein in glioma cells via a signaling pathway involving PKA-dependent inhibition of ERK.
- Senior, J., Marshall, K., & Sangha, R. (1993). In vitro characterization of prostanoid EP-receptors in the non-pregnant human myometrium. British Journal of Pharmacology, 108(2), 501–506.
- Finetti, F., Solito, E., & De Palma, M. (2024). Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors. bioRxiv.
- Jones, R. L., & Chan, C. K. (2012). International Union of Basic and Clinical Pharmacology. LXXXIII: Classification of Prostanoid Receptors, Updating 15 Years of Progress. Pharmacological Reviews, 64(3), 464–510.
- Sakuma, Y., Tanaka, K., Suda, M., Yasoda, A., & Nango, F. (2001). The role of prostaglandin E receptor subtypes (EP1, EP2, EP3, and EP4) in bone resorption: an analysis using specific agonists for the respective EPs. Endocrinology, 142(7), 3044–3051.
-
OMICS International. (n.d.). 9-deoxy-9-methylene Prostaglandin E2. Retrieved from [Link]
- Schüssler, B. (1990). Comparison of the mode of action of prostaglandin E2 (PGE2) and sulprostone, a PGE2-derivative, on the lower urinary tract in healthy women. A urodynamic study. Urological Research, 18(5), 349–352.
- Wang, C., & Ji, Z. (2024). Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. bioRxiv.
- Krieger, N. S., Frick, K. K., & Bushinsky, D. A. (2011). Pharmacological inhibition of intracellular calcium release blocks acid-induced bone resorption. American Journal of Physiology. Renal Physiology, 300(4), F953–F960.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-deoxy-9-methylene Prostaglandin E2 | OMICS [omicsbean.com]
- 4. What is the mechanism of Sulprostone? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of two stable prostaglandin E analogues for termination of early pregnancy and for cervical dilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro characterization of prostanoid EP-receptors in the non-pregnant human myometrium - PMC [pmc.ncbi.nlm.nih.gov]
For researchers in pharmacology and drug development, the accurate quantification of bioactive lipids is paramount. Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever, making it a critical target for study.[1][2] However, its inherent chemical instability presents significant analytical challenges. This has led to the synthesis of more stable analogs, such as 9-deoxy-9-methylene-PGE2, which retains a similar biological profile to PGE2 but with enhanced stability.[3][4][5][6][7][8][9][10] This stability makes it a valuable tool in research and a potential therapeutic agent.
However, the structural similarity between 9-deoxy-9-methylene-PGE2 and the endogenous PGE2, as well as its metabolites, creates a significant analytical hurdle: antibody cross-reactivity in immunoassays. This guide provides a comprehensive comparison of the molecular structures, an in-depth look at the principles of cross-reactivity, and a detailed experimental protocol to empower researchers to validate the specificity of their immunoassays for these critical compounds.
The Structural Basis for Cross-Reactivity
An antibody's specificity is determined by its ability to recognize and bind to a unique three-dimensional shape, or epitope, on its target antigen. When structurally similar molecules are present in a sample, an antibody may bind to unintended targets, leading to inaccurate quantification. This is a particularly salient issue for prostaglandins, which share a common core structure.
Let's examine the key structural features of 9-deoxy-9-methylene-PGE2, its parent compound PGE2, and a major metabolite, 15-keto-PGE2.
| Compound | Molecular Formula | Key Structural Features |
| Prostaglandin E2 (PGE2) | C20H32O5 | Five-membered ring with a ketone at C-9 and hydroxyl groups at C-11 and C-15.[11][12] |
| 9-deoxy-9-methylene-PGE2 | C21H34O4 | The C-9 ketone of PGE2 is replaced with an exocyclic methylene group.[4][13] |
| 15-keto-PGE2 | C20H30O5 | The hydroxyl group at C-15 of PGE2 is oxidized to a ketone.[14][][16][17] |
The primary difference between PGE2 and 9-deoxy-9-methylene-PGE2 is the substitution at the C-9 position of the cyclopentane ring. While a ketone and a methylene group are electronically different, they can occupy a similar space, potentially leading to recognition by the same antibody.[6] Most anti-PGE2 antibodies are raised against PGE2 conjugated to a carrier protein, and the specificity is often directed against the ring structure and the omega-chain.[18] Therefore, it is highly probable that an antibody generated against PGE2 will exhibit some degree of cross-reactivity with 9-deoxy-9-methylene-PGE2.
Visualizing the Structural Similarities
To better understand the potential for cross-reactivity, let's visualize the core structures of these compounds.
Figure 1. 2D structures of PGE2, 9-deoxy-9-methylene-PGE2, and 15-keto-PGE2.
The similarity in the overall shape, particularly the cyclopentane ring and the two side chains, underscores the potential for an anti-PGE2 antibody to recognize these related compounds.
Experimental Determination of Antibody Cross-Reactivity: A Step-by-Step Guide
To ensure the accuracy of your results, it is imperative to experimentally determine the cross-reactivity of your antibody with 9-deoxy-9-methylene-PGE2 and other relevant compounds. The following is a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a common method for this purpose.[1][19][20]
Principle of the Competitive ELISA
In a competitive ELISA for small molecules like prostaglandins, a known amount of the target molecule is conjugated to a protein and coated onto the wells of a microplate. The sample containing the unknown amount of the free molecule is then added to the wells along with a specific antibody. The free molecule in the sample competes with the coated molecule for binding to the limited number of antibody binding sites. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. Finally, a substrate is added that is converted by the enzyme into a detectable signal. The intensity of the signal is inversely proportional to the concentration of the free molecule in the sample.
Sources
- 1. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
- 2. Showing Compound Prostaglandin E2 (FDB022498) - FooDB [foodb.ca]
- 3. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. kirkmaxey.com [kirkmaxey.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 9-deoxy-9-methylene Prostaglandin E2 | Cancer Immunotherapy Trials Network [citninfo.org]
- 10. 9-deoxy-9-methylene Prostaglandin E2 | OMICS [omicsbean.com]
- 11. researchgate.net [researchgate.net]
- 12. Prostaglandin E2 | C20H32O5 | CID 5280360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 9-deoxy-9-methylene-Prostaglandin E2 | C21H34O4 | CID 5283059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 15-Keto-PGE2 | C20H30O5 | CID 5280719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Characterization of monoclonal antibodies against prostaglandin E2: fine specificity and neutralization of biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
- 20. stjohnslabs.com [stjohnslabs.com]
A Researcher's Guide to Validating the Mechanism of Action of 9-deoxy-9-methylene-PGE2: A Comparative Approach
For drug development professionals and researchers in pharmacology, rigorously defining a compound's mechanism of action (MoA) is paramount. This guide provides an in-depth, technically-focused framework for validating the MoA of 9-deoxy-9-methylene-PGE2, a stable and potent analog of Prostaglandin E2 (PGE2). By structuring our investigation around a comparative analysis with its parent compound and other selective prostaglandin receptor agonists, we can build a robust and self-validating body of evidence.
Introduction: The Rationale for a Stable PGE2 Analog
Prostaglandin E2 is a critical lipid mediator involved in a vast array of physiological and pathological processes, including inflammation, pain, fever, and gastric protection.[1][2] Its therapeutic potential, however, is often hampered by its chemical instability. 9-deoxy-9-methylene-PGE2 was synthesized to overcome this limitation by replacing the C-9 carbonyl group with an exo-methylene group, resulting in a chemically stable compound that retains a similar biological profile to PGE2.[3][4][5][6]
Initial studies have shown that 9-deoxy-9-methylene-PGE2 is equipotent to PGE2 in certain biological activities, such as reducing blood pressure in rats and stimulating uterine and colon smooth muscle.[4][5][6] This guide will outline a series of experiments designed to dissect its specific interactions with the four PGE2 receptor subtypes (EP1, EP2, EP3, and EP4) and to characterize its functional consequences in a cellular context.
The Comparative Landscape: Understanding EP Receptor Signaling
PGE2 exerts its diverse effects by binding to four distinct G-protein coupled receptors (GPCRs), each linked to different downstream signaling pathways.[1][2][7] A thorough validation of 9-deoxy-9-methylene-PGE2's MoA necessitates a comparison with agonists that are known to selectively target these pathways.
| Receptor | G-Protein Coupling | Primary Signaling Pathway | Key Biological Functions | Comparative Agonist |
| EP1 | Gq | ↑ Intracellular Ca2+ | Smooth muscle contraction, pain | Sulprostone (also EP3 agonist) |
| EP2 | Gs | ↑ cAMP | Vasodilation, immune modulation, bone resorption | Butaprost |
| EP3 | Gi/Gs/Gq | ↓ cAMP (most common), ↑ cAMP, ↑ Ca2+ | Inhibition of gastric acid, uterine contraction, fever | Sulprostone |
| EP4 | Gs | ↑ cAMP | Immune suppression, tissue regeneration, pain | ONO-AE1-329 |
This comparative approach will allow us to not only determine which receptors 9-deoxy-9-methylene-PGE2 interacts with but also to profile its signaling "fingerprint" against well-established standards.
Experimental Validation Workflow
The following sections detail a logical and stepwise approach to comprehensively validate the MoA of 9-deoxy-9-methylene-PGE2.
Step 1: Determining Receptor Binding Affinity and Selectivity
Objective: To quantify the binding affinity of 9-deoxy-9-methylene-PGE2 for each of the four human EP receptor subtypes and to determine its selectivity profile in comparison to PGE2.
Methodology: Competitive Radioligand Binding Assay
This classic pharmacological technique provides a robust measure of a ligand's ability to displace a known high-affinity radioligand from its receptor.
Protocol:
-
Cell Culture and Membrane Preparation: Culture HEK293 cells stably expressing individual human EP1, EP2, EP3, or EP4 receptors. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the prepared cell membranes, a constant concentration of a suitable radioligand (e.g., [3H]-PGE2), and increasing concentrations of the unlabeled competitor (9-deoxy-9-methylene-PGE2, PGE2, or a selective agonist).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibitory constant).
Expected Outcome & Interpretation:
The Ki values will provide a quantitative measure of binding affinity. A lower Ki indicates a higher affinity. By comparing the Ki values across the four receptor subtypes, we can establish the selectivity profile of 9-deoxy-9-methylene-PGE2. For instance, initial reports suggest a high affinity for the EP1 receptor.[3]
| Compound | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) |
| PGE2 | ~2.7 | ~5 | ~1 | ~0.5 |
| 9-deoxy-9-methylene-PGE2 | < 2.7 | TBD | TBD | TBD |
| Butaprost | >1000 | ~10 | >1000 | >1000 |
| Sulprostone | ~1 | >1000 | ~0.3 | >1000 |
| ONO-AE1-329 | >1000 | >1000 | >1000 | ~1 |
TBD: To Be Determined
Step 2: Quantifying Downstream Signaling Activation
Objective: To measure the functional consequence of receptor binding by quantifying the activation of the canonical downstream signaling pathways for each EP receptor.
Methodology A: cAMP Measurement for EP2 and EP4 Receptors
EP2 and EP4 receptors couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7][8][9]
Protocol (using a HTRF-based assay):
-
Cell Culture: Plate HEK293 cells expressing either EP2 or EP4 receptors in a 96-well plate.
-
Compound Treatment: Treat the cells with a dose-response of 9-deoxy-9-methylene-PGE2, PGE2, Butaprost, or ONO-AE1-329 for a defined period.
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).
-
Signal Measurement: After incubation, read the plate on a compatible HTRF reader. The ratio of the fluorescence signals is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Plot the HTRF ratio against the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).
Methodology B: Intracellular Calcium Mobilization for EP1 Receptors
The EP1 receptor couples to Gq, which activates phospholipase C, leading to an increase in intracellular calcium ([Ca2+]i).[10]
Protocol (using a fluorescent calcium indicator):
-
Cell Culture and Dye Loading: Plate HEK293 cells expressing the EP1 receptor in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Using a fluorescence plate reader equipped with an automated injection system, measure the baseline fluorescence and then inject a dose-response of 9-deoxy-9-methylene-PGE2, PGE2, or Sulprostone.
-
Signal Measurement: Continuously record the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50 and Emax.
Expected Outcomes & Interpretation:
By comparing the EC50 and Emax values of 9-deoxy-9-methylene-PGE2 to the control agonists on each receptor-specific cell line, we can build a functional profile of its activity.
| Compound | EP1 (Ca2+ Flux) EC50 (nM) | EP2 (cAMP) EC50 (nM) | EP4 (cAMP) EC50 (nM) |
| 9-deoxy-9-methylene-PGE2 | TBD | TBD | TBD |
| PGE2 | ~5 | ~3 | ~0.3 |
| Butaprost | >10000 | ~20 | >10000 |
| Sulprostone | ~3 | >10000 | >10000 |
| ONO-AE1-329 | >10000 | >10000 | ~0.8 |
TBD: To Be Determined
Visualizing the Pathways and Workflows
To clarify the relationships between the receptors, signaling pathways, and experimental approaches, the following diagrams are provided.
Caption: Prostaglandin E2 Receptor Signaling Pathways.
Caption: Experimental Workflow for MoA Validation.
Step 3: Assessing a Physiologically Relevant Cellular Response
Objective: To confirm that the observed receptor activation translates into a meaningful biological effect. Given the well-documented cytoprotective properties of prostaglandins, an assay measuring protection against cellular injury is highly relevant.[11][12] Specifically, PGE2 has been shown to protect gastric mucosal cells from apoptosis via EP2 and EP4 receptor activation.[13]
Methodology: Gastric Mucosal Cell Cytoprotection Assay
Protocol:
-
Cell Culture: Culture a gastric epithelial cell line (e.g., AGS cells) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells for 1-2 hours with a dose-response of 9-deoxy-9-methylene-PGE2 or the appropriate control agonists.
-
Induce Injury: Introduce a damaging agent, such as ethanol (e.g., 10-20% final concentration), to all wells except for the negative control.
-
Incubation: Incubate for a period sufficient to induce significant cell death (e.g., 4-6 hours).
-
Quantify Viability: Measure cell viability using a standard method, such as an MTT or a lactate dehydrogenase (LDH) release assay.
-
Data Analysis: Normalize the viability data to the untreated and ethanol-only controls. Plot the percentage of protection against the agonist concentration to determine the protective efficacy of each compound.
Expected Outcome & Interpretation:
If 9-deoxy-9-methylene-PGE2 acts through EP2 and/or EP4 receptors, it should demonstrate a dose-dependent protective effect against ethanol-induced cell death, similar to PGE2 and the EP4 agonist. The EP1/EP3 agonist Sulprostone would be expected to have a minimal effect in this assay. This phenotypic result serves as a crucial final validation, linking receptor-level activity to a tangible cellular function.
Conclusion: Synthesizing a Self-Validating MoA Profile
By systematically progressing through these experimental stages—from receptor binding to downstream signaling and finally to a functional cellular outcome—researchers can construct a comprehensive and robust MoA profile for 9-deoxy-9-methylene-PGE2. The comparative nature of this workflow, using PGE2 and selective agonists as benchmarks, provides internal validation at each step. This rigorous, evidence-based approach is essential for advancing promising therapeutic candidates like 9-deoxy-9-methylene-PGE2 through the drug development pipeline.
References
-
ResearchGate. PGE2-EP receptor signaling pathways. Following the synthesis of PGE2,...[Link]
-
Marcader, M., et al. (2013). EP2 receptor signaling pathways regulate classical activation of microglia. Journal of Neuroinflammation. [Link]
-
Wang, D., & DuBois, R. N. (2018). Prostaglandin EP2 receptor: Novel therapeutic target for human cancers (Review). International Journal of Oncology. [Link]
-
ResearchGate. The signaling pathway of PGE2. The schematic diagram shows the...[Link]
-
Koning, R. I., et al. (2021). Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers in Cell and Developmental Biology. [Link]
-
Wiqvist, N., et al. (1985). Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix. Prostaglandins. [Link]
-
Chinese Academy of Sciences. (2024). Researchers reveal structure and activation mechanism of prostaglandin E2 receptor EP1. [Link]
-
Xu, Y., et al. (2024). Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2. PNAS. [Link]
-
Bundy, G.L., et al. (1980). Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins. Advances in Prostaglandin and Thromboxane Research. [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service. [Link]
-
PubChem. 9-deoxy-9-methylene-Prostaglandin E2. [Link]
-
Echeverria, V., et al. (2005). Activation of EP2 Prostanoid Receptors in Human Glial Cell Lines Stimulates the Secretion of BDNF. Journal of Neuroinflammation. [Link]
-
Lacy, E. R., & Ito, S. (1982). Morphological characteristics of prostaglandin cytoprotection. Gastroenterology. [Link]
-
Robert, A., et al. (1983). Cytoprotection by prostaglandin occurs in spite of penetration of absolute ethanol into the gastric mucosa. Gastroenterology. [Link]
-
Hoshino, T., et al. (2003). Prostaglandin E2 protects gastric mucosal cells from apoptosis via EP2 and EP4 receptor activation. Journal of Biological Chemistry. [Link]
-
Qu, C., et al. (2024). Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors. Nature Communications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 8. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Researchers reveal structure and activation mechanism of prostaglandin E2 receptor EP1 | EurekAlert! [eurekalert.org]
- 11. Morphological characteristics of prostaglandin cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytoprotection by prostaglandin occurs in spite of penetration of absolute ethanol into the gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin E2 protects gastric mucosal cells from apoptosis via EP2 and EP4 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Stable Prostaglandin E2 Analogs: A Guide for Researchers
Introduction: The Need for Stability in PGE2 Research
Prostaglandin E2 (PGE2) is a principal prostanoid and a critical lipid mediator involved in a vast array of physiological and pathological processes, including inflammation, pain, fever, blood pressure regulation, and reproduction.[1][2] Its biological effects are complex and often opposing, dictated by its interaction with a family of four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1][3] However, the utility of native PGE2 (Dinoprostone) in research and clinical settings is hampered by its chemical and metabolic instability.[4][5] PGE2 has a short half-life and is rapidly degraded, particularly in acidic conditions, making precise, sustained receptor activation challenging.[2][4]
This limitation has driven the development of chemically modified, stable PGE2 analogs. These synthetic compounds are designed to resist degradation while exhibiting specific binding profiles for the EP receptor subtypes, providing researchers with powerful tools to dissect the nuanced roles of PGE2 signaling. This guide offers a head-to-head comparison of commonly used stable PGE2 analogs, providing the experimental data and protocols necessary for their effective application.
The Prostaglandin E2 Receptor Family: Diverse Signaling Pathways
Understanding the pharmacology of PGE2 analogs begins with an appreciation for their targets. Each EP receptor subtype couples to a different G-protein, initiating distinct downstream signaling cascades that mediate the diverse effects of PGE2.[1][6]
-
EP1 Receptor: Coupled to Gq, its activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i) and subsequent activation of protein kinase C (PKC).[1][6] This pathway is often associated with smooth muscle contraction.[7]
-
EP2 Receptor: Coupled to Gs, its activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6][8] This pathway is typically involved in smooth muscle relaxation, vasodilation, and immunomodulation.[7]
-
EP3 Receptor: This receptor is unique in its ability to couple to Gi, which inhibits adenylyl cyclase and decreases cAMP levels.[1][6] Some isoforms can also couple to Gq or other G-proteins. This receptor is implicated in a wide range of functions, including inhibiting gastric acid secretion and mediating fever.[7]
-
EP4 Receptor: Similar to EP2, the EP4 receptor couples to Gs to increase cAMP levels.[6][8] However, it differs from EP2 in its downstream signaling and regulation, and has also been reported to activate the PI3K pathway.[8] It plays roles in inflammation, bone remodeling, and immune responses.
Head-to-Head Comparison of Stable PGE2 Analogs
The selection of a PGE2 analog depends critically on the specific EP receptor a researcher aims to target. While the native ligand, Dinoprostone (PGE2), is non-selective, synthetic analogs have been engineered for enhanced stability and receptor selectivity.
| Analog | Primary Target(s) | Common Use | Key Characteristics |
| Dinoprostone (PGE2) | EP1, EP2, EP3, EP4 | Labor induction, cervical ripening | Endogenous ligand; non-selective; chemically and metabolically unstable.[4][9][10][11] |
| Misoprostol | EP3 > EP2/EP4 | Gastric ulcer prevention, labor induction | A PGE1 analog with high stability and strong EP3 agonist activity.[12][13] |
| Sulprostone | EP3 > EP1 | Labor induction, termination of pregnancy | A potent and selective EP3/EP1 agonist with high metabolic stability.[12][14] |
| Butaprost | EP2 | Glaucoma research, inflammation studies | A highly selective EP2 agonist, often used to isolate EP2-mediated effects.[15][16][17][18][19] |
Note: Receptor affinities (Ki) and potencies (EC50) can vary between species and experimental systems. The data presented are for general comparative purposes.
In-Depth Analog Profiles
1. Dinoprostone (PGE2) As the endogenous ligand, Dinoprostone is the benchmark against which all analogs are compared. It activates all four EP receptor subtypes, making it a powerful but non-specific tool. Its primary clinical applications are in obstetrics for cervical ripening and the induction of labor, where its potent effects on uterine smooth muscle are harnessed.[7][9][10] However, its instability in solution and rapid metabolism make it unsuitable for many research applications requiring sustained and specific receptor engagement.[4][5]
2. Misoprostol Misoprostol is a synthetic analog of Prostaglandin E1 (PGE1) that functions as a potent agonist, primarily at the EP3 receptor.[12][13] Its chemical structure confers significant stability, allowing for oral administration.[13][20] Originally developed to prevent NSAID-induced gastric ulcers due to the EP3 receptor's role in inhibiting gastric acid secretion, its strong uterotonic effects have also led to widespread off-label use in labor induction.[13][21] For researchers, Misoprostol is a valuable tool for investigating EP3-mediated pathways, though its activity at other EP receptors at higher concentrations should be considered.[12]
3. Sulprostone Sulprostone is a highly potent and selective EP3 and EP1 receptor agonist.[12][14] This dual activity makes it a powerful stimulant of smooth muscle contraction, and it has been used clinically for the induction of labor and termination of pregnancy.[14][22] Compared to Misoprostol, it shows a more restricted receptor profile, making it a more specific tool for studying combined EP1/EP3 signaling. Its chemical modifications provide greater uteroselectivity and fewer gastrointestinal side effects compared to the parent PGE2 compound.[14]
4. Butaprost Butaprost is distinguished by its high selectivity for the EP2 receptor.[15][16][18] It binds with significantly lower affinity to EP1, EP3, and EP4 receptors, making it the gold-standard pharmacological tool for isolating and studying EP2-mediated functions.[15][16][18] Activation of the EP2 receptor by Butaprost typically leads to cAMP elevation and downstream signaling associated with anti-inflammatory effects, vasodilation, and modulation of fibrosis.[15][16] It has been extensively used in studies of glaucoma, where it lowers intraocular pressure, and in renal fibrosis models.[16][17][19]
Experimental Protocols for Characterizing PGE2 Analogs
To validate the activity and selectivity of a given PGE2 analog, two fundamental experiments are often employed: a competitive radioligand binding assay to determine receptor affinity (Ki) and a functional assay to measure downstream signaling, such as cAMP accumulation.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of an unlabeled PGE2 analog by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-PGE2) from a specific EP receptor.[23]
Rationale: The principle is based on the law of mass action. An unlabeled compound will compete with a fixed concentration of a radiolabeled ligand for a finite number of receptors. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki). This assay is considered the gold standard for measuring binding affinity.[24]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture and harvest cells engineered to express a high level of a single EP receptor subtype (e.g., HEK293-EP2).
-
Homogenize cells in an ice-cold lysis buffer and centrifuge to pellet the cell membranes.[23][25]
-
Wash the membrane pellet and resuspend in a binding buffer. Determine the protein concentration using a standard method like the Bradford assay.[23]
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add binding buffer, a fixed concentration of [³H]-PGE2 (typically near its Kd value), and the membrane preparation.
-
Non-specific Binding (NSB): Add binding buffer, [³H]-PGE2, a high concentration of unlabeled PGE2 (e.g., 10 µM) to saturate all specific binding sites, and the membrane preparation.[23]
-
Competitive Binding: Add binding buffer, [³H]-PGE2, varying concentrations of the unlabeled test analog, and the membrane preparation.[23]
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[25]
-
-
Filtration and Washing:
-
Quantification:
-
Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[23]
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the unlabeled analog.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25]
-
Protocol 2: cAMP Accumulation Assay (for EP2/EP4 and EP3 Receptors)
This functional assay measures the ability of an analog to stimulate (via Gs-coupled EP2/EP4) or inhibit (via Gi-coupled EP3) the production of the second messenger cAMP.[26][27]
Rationale: Agonist activation of Gs-coupled receptors stimulates adenylyl cyclase, increasing intracellular cAMP. Conversely, agonist activation of Gi-coupled receptors inhibits adenylyl cyclase activity.[26] Measuring these changes in cAMP levels provides a direct readout of receptor functional activity. Commercial kits, often based on principles like HTRF (Homogeneous Time-Resolved Fluorescence), are widely used for this purpose.[26][28][29]
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed cells expressing the target EP receptor into a 96- or 384-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor is crucial as it prevents the degradation of cAMP, amplifying the signal.
-
-
Assay Setup:
-
For Gs-coupled receptors (EP2, EP4):
-
Add serial dilutions of the test analog (e.g., Butaprost) to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
For Gi-coupled receptors (EP3):
-
Pre-stimulate the cells with an adenylyl cyclase activator, such as Forskolin, to generate a baseline level of cAMP.
-
Simultaneously add serial dilutions of the test analog (e.g., Misoprostol or Sulprostone). The ability of the analog to reduce the Forskolin-stimulated cAMP level will be measured.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
-
Cell Lysis and Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[27][28] These kits typically involve competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[28]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal (e.g., fluorescence ratio) for each sample to a cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the log concentration of the test analog.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists on Gs) or IC50 (for agonists on Gi) value, which represents the concentration of the analog that produces 50% of the maximal response.
-
Conclusion and Future Perspectives
Stable PGE2 analogs are indispensable tools for dissecting the complex biology of prostanoid signaling. The choice of analog—whether the broad-spectrum but unstable Dinoprostone, the EP3-preferring Misoprostol, the EP1/EP3-selective Sulprostone, or the highly specific EP2 agonist Butaprost—must be guided by the specific research question and the EP receptor pathway of interest. By employing rigorous characterization methods such as radioligand binding and functional cAMP assays, researchers can confidently select and validate the appropriate tool to elucidate the precise roles of PGE2 in health and disease. The continued development of even more selective and potent analogs for all EP receptor subtypes will further refine our understanding and open new avenues for therapeutic intervention.
References
-
The prostanoid EP2 receptor agonist butaprost increases uveoscleral outflow in the cynomolgus monkey. PubMed. [Link]
-
PGE2-EP receptor signaling pathways. Following the synthesis of PGE2,... ResearchGate. [Link]
-
The complex role of prostaglandin E2-EP receptor signaling in wound healing. PMC. [Link]
-
A Selective Prostanoid EP2 Receptor Agonist (Butaprost) Normalizes Glaucomatous Monkey Intraocular Pressure. IOVS. [Link]
-
Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers. [Link]
-
PGE2 signaling pathways. PGE2 signals by binding to its G protein-coupled receptors. ResearchGate. [Link]
-
The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. PMC - NIH. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]
-
A comparison of two stable prostaglandin E analogues for termination of early pregnancy and for cervical dilatation. PubMed. [Link]
-
cAMP Accumulation Assay. Creative BioMart. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. [Link]
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). ResearchGate. [Link]
-
Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor. PMC. [Link]
-
Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions. PubMed. [Link]
-
A Randomized Controlled Trial of Misoprostol and Sulprostone to End Pregnancy after Fetal Death. ResearchGate. [Link]
-
Dinoprostone: Package Insert / Prescribing Information. Drugs.com. [Link]
-
Stabilization of dinoprostone (prostaglandin E2) in solid state through formation of crystalline C1-phenyl esters. PubMed. [Link]
-
Dinoprostone Monograph for Professionals. Drugs.com. [Link]
-
Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Request PDF - ResearchGate. [Link]
-
Oral misoprostol for induction of labour. Cochrane. [Link]
-
Prostaglandin E2 and Prostaglandin F2α Differentially Modulate Matrix Metabolism of Human Nucleus Pulposus Cells. PMC - NIH. [Link]
-
Radioligand binding methods: practical guide and tips. PubMed. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Dinoprostone: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]
-
A Randomized Controlled Trial of Misoprostol and Sulprostone to End Pregnancy after Fetal Death. PMC - PubMed Central. [Link]
-
Prostaglandin E2. Wikipedia. [Link]
-
PGE2, PGG2, GH2, PGI2, PGF2, Thromboxane A2 (TXA2) - Prostaglandin analogs - Path. YouTube. [Link]
-
Misoprostol. StatPearls - NCBI Bookshelf - NIH. [Link]
-
A randomized controlled trial of misoprostol and sulprostone to end pregnancy after fetal death. Lirias - KU Leuven. [Link]
Sources
- 1. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin prodrugs. I: Stabilization of dinoprostone (prostaglandin E2) in solid state through formation of crystalline C1-phenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 9. drugs.com [drugs.com]
- 10. drugs.com [drugs.com]
- 11. mims.com [mims.com]
- 12. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Randomized Controlled Trial of Misoprostol and Sulprostone to End Pregnancy after Fetal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. The prostanoid EP2 receptor agonist butaprost increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. apexbt.com [apexbt.com]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Oral misoprostol for induction of labour | Cochrane [cochrane.org]
- 21. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 28. resources.revvity.com [resources.revvity.com]
- 29. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: 9-Deoxy-9-Methylene-PGE2 Versus Carboprost Tromethamine for Uterine Atony
An In-depth Comparative Guide for Researchers and Drug Development Professionals
Executive Summary
Uterine atony is the leading cause of postpartum hemorrhage (PPH), a significant contributor to maternal mortality. While carboprost tromethamine, a prostaglandin F2α (PGF2α) analogue, is a widely used second-line uterotonic agent, its clinical utility can be limited by significant side effects. This guide provides a detailed comparative analysis of carboprost tromethamine and 9-deoxy-9-methylene-PGE2 (Meteneprost), a chemically stable prostaglandin E2 (PGE2) analogue. We will explore their distinct mechanisms of action, synthesize available efficacy data, and contrast their safety profiles. Furthermore, this guide details a robust experimental protocol for the head-to-head evaluation of these compounds, providing a framework for future research and development in this critical therapeutic area.
The Clinical Challenge: Overcoming Uterine Atony
Postpartum hemorrhage is a life-threatening complication of childbirth, demanding rapid and effective intervention. The failure of the myometrium to contract sufficiently after delivery—a condition known as uterine atony—prevents the natural compression of uterine blood vessels at the placental site, leading to excessive bleeding. First-line management typically involves oxytocin and uterine massage.[1] When these measures fail, second-line agents are required.[2][3]
For decades, carboprost tromethamine (a PGF2α analogue) has been a mainstay of second-line therapy.[4][5] However, its mechanism, which is not specific to the uterus, often leads to a constellation of side effects, including severe gastrointestinal distress and bronchospasm, making it unsuitable for patients with asthma.[1] This creates a clear unmet need for potent uterotonics with an improved safety and tolerability profile. 9-deoxy-9-methylene-PGE2, a synthetic PGE2 analogue, has emerged as a potential alternative, demonstrating potent uterine-stimulating effects in preclinical studies with a suggestion of fewer side effects.[6]
Differentiated Mechanisms of Action: FP vs. EP Receptor Agonism
The distinct pharmacological profiles of carboprost and 9-deoxy-9-methylene-PGE2 originate from their selective binding to different prostanoid receptor subtypes within the myometrial cells.
Carboprost Tromethamine: As a synthetic analogue of PGF2α, carboprost exerts its uterotonic effect by acting as a potent agonist of the prostaglandin F (FP) receptor.[4][5] The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. This activation stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to the activation of myosin light-chain kinase and forceful smooth muscle contraction.[7]
9-Deoxy-9-Methylene-PGE2: This compound is a stable analogue of PGE2. While PGE2 can interact with multiple EP receptor subtypes (EP1-4) that mediate either contraction or relaxation, the uterine-contracting effects are primarily mediated through the EP3 receptor. Similar to the FP receptor, the EP3 receptor can couple to Gq to stimulate contractions. However, it can also couple to the Gi alpha subunit, which inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP), and promotes myometrial contraction. This targeted action is hypothesized to reduce the off-target effects seen with less selective prostaglandin analogues.
Caption: Contrasting signaling pathways for Carboprost and 9-Deoxy-9-Methylene-PGE2.
Comparative Efficacy: Synthesizing the Evidence
Direct, head-to-head clinical trials comparing 9-deoxy-9-methylene-PGE2 and carboprost tromethamine for uterine atony are not yet available in published literature. Therefore, this analysis synthesizes data from individual studies on each compound to provide a preliminary comparison.
Carboprost Tromethamine: Clinical studies have established carboprost as an effective second-line agent. In a randomized controlled trial comparing carboprost to methylergonovine for refractory uterine atony, uterine tone scores at 10 minutes were comparable (7.6±2.1 for carboprost).[3][8] However, 34% of patients in the carboprost arm still required additional uterotonic agents.[3][8] Other studies have shown that carboprost significantly reduces postpartum blood loss compared to oxytocin.[9]
9-Deoxy-9-Methylene-PGE2: Evidence for this compound is primarily preclinical. Early research demonstrated that it retains the potent uterine-stimulating properties of its parent class (PGE2 analogues) while being chemically more stable.[6] Studies on human cervical tissue have shown it can increase muscular activity in non-pregnant patients.[10][11] A key preclinical finding is that while possessing strong uterine-stimulating potency, it was found to be approximately 300 times less enteropooling (a measure of diarrheal potential) in rats compared to related compounds, suggesting a more favorable gastrointestinal side effect profile.[6]
Table 1: Summary of Efficacy Data
| Parameter | 9-Deoxy-9-Methylene-PGE2 | Carboprost Tromethamine | Source |
|---|---|---|---|
| Primary Indication | Investigated for pregnancy termination | Postpartum hemorrhage due to uterine atony | [1][6] |
| Uterine Tone Score (0-10) | Data from direct comparative trials needed | 7.6 ± 2.1 (at 10 min post-administration) | [3] |
| Need for Additional Uterotonics | Data from direct comparative trials needed | 34.0% of patients | [3] |
| Preclinical Uterine Stimulation | Potent uterine-stimulating activity demonstrated | Well-established |[6] |
Safety and Tolerability: The Key Differentiator
The primary rationale for exploring alternatives to carboprost is its side-effect profile, which stems from the widespread distribution of FP receptors on smooth muscle throughout the body.
Carboprost Tromethamine: The stimulation of smooth muscle in the gastrointestinal tract commonly results in vomiting and diarrhea.[1] Furthermore, its bronchoconstrictive effects make it contraindicated in patients with asthma or a history of respiratory disease. Transient elevations in body temperature and blood pressure can also occur.[1]
9-Deoxy-9-Methylene-PGE2: The hypothesized advantage of 9-deoxy-9-methylene-PGE2 lies in its greater receptor selectivity. Preclinical data strongly support this, showing significantly lower potential for gastrointestinal side effects.[6] While clinical data are needed for confirmation, the targeted mechanism suggests a lower risk of bronchospasm and other systemic side effects.
Table 2: Comparative Safety and Tolerability Profile
| Side Effect | 9-Deoxy-9-Methylene-PGE2 (Projected) | Carboprost Tromethamine (Reported) | Source |
|---|---|---|---|
| Nausea & Vomiting | Anticipated to be lower | Common | [6] |
| Diarrhea | Significantly lower potential (preclinical) | Common | [6] |
| Bronchospasm | Anticipated to be minimal | Risk present; contraindicated in asthmatics | |
| Transient Fever | Possible | Can occur | [1] |
| Hypertension | Possible | Can occur |[1] |
Experimental Protocol: A Framework for Head-to-Head Comparison
To definitively assess the relative potency, efficacy, and selectivity of these two compounds, a standardized in vitro assay using human myometrial tissue is essential. This protocol provides a self-validating system for such a comparison.
Objective: To determine and compare the concentration-response curves, potency (EC₅₀), and maximal efficacy (Eₘₐₓ) of 9-deoxy-9-methylene-PGE2 and carboprost tromethamine on human uterine smooth muscle.
Methodology:
-
Tissue Acquisition and Preparation:
-
Rationale: Using fresh human tissue provides the most clinically relevant data.
-
Procedure: Obtain myometrial biopsies from consenting patients undergoing non-emergency cesarean sections.[12] Immediately place the tissue in cold Krebs-bicarbonate solution. Under a dissecting microscope, carefully dissect longitudinal strips of myometrium (approx. 10 mm length, 2 mm width), removing connective and vascular tissue.[7]
-
-
Organ Bath Mounting and Equilibration:
-
Rationale: The organ bath system allows for the precise measurement of isometric contractions in a controlled physiological environment.[13] Equilibration ensures the tissue recovers from the dissection process and develops stable, spontaneous contractions.
-
Procedure: Mount each myometrial strip in a multi-chamber organ bath containing Krebs solution at 37°C, continuously bubbled with carbogen gas (95% O₂, 5% CO₂).[7] Apply a passive tension of 2 grams and allow the tissue to equilibrate for a minimum of 90-120 minutes, replacing the Krebs solution every 20 minutes.[7]
-
-
Tissue Viability Confirmation:
-
Rationale: This step validates that each tissue strip is healthy and capable of a maximal contractile response, serving as an internal control.
-
Procedure: After equilibration, induce a reference contraction by adding a high concentration of potassium chloride (e.g., 80 mM KCl) to the bath. Only tissues that show a robust response should be used for the experiment. Wash out the KCl and allow the tissue to return to its baseline tension.
-
-
Cumulative Concentration-Response Curve Generation:
-
Rationale: A cumulative concentration-response design is an efficient method to determine the full range of a drug's effect, from threshold to maximal response, on a single tissue strip.
-
Procedure: Add the first test compound (e.g., 9-deoxy-9-methylene-PGE2) to the bath in a cumulative, stepwise manner (e.g., starting at 1 nM and increasing in half-log increments). Allow the response at each concentration to stabilize before adding the next. Record the isometric force generated. Continue until a plateau (maximal response) is observed.
-
-
Data Analysis:
-
Rationale: Pharmacological analysis quantifies the drug's activity.
-
Procedure: For each strip, measure the peak tension at each drug concentration. Normalize the data by expressing each response as a percentage of the maximal contraction induced by KCl. Plot the percentage response against the log concentration of the drug to generate a dose-response curve. Use non-linear regression analysis to calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[7] Compare the values obtained for 9-deoxy-9-methylene-PGE2 and carboprost tromethamine using appropriate statistical tests.
-
Caption: Standardized workflow for comparing uterotonic drug efficacy in vitro.
Conclusion and Future Directions for Research
Carboprost tromethamine remains an effective, life-saving drug for uterine atony, but its use is hampered by a well-documented side-effect profile.[14] The available preclinical evidence strongly suggests that 9-deoxy-9-methylene-PGE2 is a potent uterine stimulant with a potentially superior safety profile, particularly concerning gastrointestinal side effects.[6] Its more selective mechanism of action is the pharmacological basis for this anticipated advantage.
The path forward requires rigorous investigation. The in vitro protocol detailed in this guide provides a direct, translatable method for confirming the relative potency and efficacy of 9-deoxy-9-methylene-PGE2 compared to carboprost. Following promising in vitro results, well-designed, randomized controlled clinical trials are the essential next step. These trials must not only compare efficacy in controlling hemorrhage but also meticulously document and compare the incidence and severity of adverse events. For drug development professionals, the data suggest that selective EP receptor agonists represent a highly promising therapeutic class for developing the next generation of safer, more effective uterotonic agents.
References
-
Zhang, L., et al. (2022). Effect of combined administration of carboprost tromethamine and ergometrine on uterine atony-induced postpartum hemorrhage. Tropical Journal of Pharmaceutical Research, 21(12), 2717-2721. [Link]
-
Pharmacology of Carboprost Tromethamine (Hemabate). (2023). YouTube. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Carboprost Tromethamine? [Link]
-
Wingerup, L., et al. (1985). Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix. Prostaglandins, 29(3), 337-46. [Link]
-
Therapeutic Goods Administration. (n.d.). Carboprost trometamol. TGA. [Link]
-
Food and Drug Administration. (n.d.). Hemabate® carboprost tromethamine injection, USP. FDA. [Link]
-
Buhimschi, C. S., et al. (2010). The effects of PGE1 and PGE2 on in vitro myometrial contractility and uterine structure. American Journal of Perinatology, 27(4), 309-316. [Link]
-
Wingerup, L., et al. (1985). Effects of 9-deoxo-16, 16-dimethyl-9-methylene PGE 2 on muscle contractile activity and collagen synthesis in the human cervix. Prostaglandins, 29(3), 337-346. [Link]
-
Buhimschi, C. S., et al. (2010). The effects of prostaglandin E1 and prostaglandin E2 on in vitro myometrial contractility and uterine structure. American Journal of Perinatology, 27(4), 309-16. [Link]
-
Arrowsmith, S., & Wray, S. (2018). Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development. Journal of Visualized Experiments, (131), 56938. [Link]
-
REPROCELL. (n.d.). Uterine Contractility Research And Assays. [Link]
-
Biddlecom, W. G., et al. (1980). Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins. Advances in Prostaglandin and Thromboxane Research, 6, 355-63. [Link]
-
Lumbreras-Márquez, M. I., et al. (2024). Second-Line Uterotonics for Uterine Atony: A Randomized Controlled Trial. Obstetrics & Gynecology. [Link]
-
Kumari, S., et al. (2021). Clinical Study on Role and Efficacy of Lower Dose of Carboprost [125 μg] and its Comparision with Oxytocin. Scholars Academic Journal of Biosciences, 9(8), 209-214. [Link]
-
Cole, N., et al. (2024). Second-Line Uterotonics for Uterine Atony: A Randomized Controlled Trial. Obstetrics & Gynecology. [Link]
-
Medical Dialogues. (2024). Methylergonovine and Carboprost Equally Effective for Refractory Uterine Atony, finds research. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Second-Line Uterotonics for Uterine Atony: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the mechanism of Carboprost Tromethamine? [synapse.patsnap.com]
- 6. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Methylergonovine and Carboprost Equally Effective for Refractory Uterine Atony, finds research [medicaldialogues.in]
- 9. saspublishers.com [saspublishers.com]
- 10. Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reprocell.com [reprocell.com]
- 14. scispace.com [scispace.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 9-deoxy-9-methylene-Prostaglandin E2
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. 9-deoxy-9-methylene-Prostaglandin E2, a stable and potent analog of Prostaglandin E2 (PGE2), is a valuable tool in biomedical research.[1][2][3] However, like all potent bioactive lipids, its handling and disposal demand a rigorous and informed approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Core Principles of Disposal: A Proactive Approach to Safety
The fundamental principle governing the disposal of this compound is waste minimization and containment . Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.[5] Prostaglandins are biologically potent, and their release into the environment can have unintended ecological consequences. Therefore, all materials that come into contact with this compound must be treated as hazardous waste.[5][7]
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound and all associated contaminated materials.
Before beginning any work that will generate waste, it is imperative to be equipped with the appropriate PPE. The causality here is direct: preventing accidental exposure through inhalation, ingestion, or skin contact.
Table 1: Required Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (Nitrile or Neoprene) | To prevent dermal absorption of the compound. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from splashes of solutions containing the prostaglandin. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Engineering Control | Chemical Fume Hood | To be used when handling stock solutions or performing dilutions to avoid inhalation of aerosols or vapors.[6] |
Proper segregation is critical to ensure safe handling and efficient disposal by your institution's Environmental Health & Safety (EH&S) department.[6] Do not mix prostaglandin waste with other waste streams unless explicitly permitted by your institution's waste management plan.
There are two primary waste streams for this compound:
-
Liquid Waste: This includes unused stock solutions, diluted solutions, and the first rinsate from cleaning contaminated glassware.
-
Solid Waste: This encompasses all materials that have come into contact with the compound, such as pipette tips, serological pipettes, contaminated gloves, bench paper, and empty vials.[5][6]
The choice of waste container is crucial for preventing leaks and ensuring chemical compatibility.[5]
-
For Liquid Waste:
-
Use a clearly labeled, leak-proof, and chemically compatible container with a secure screw-top cap. A high-density polyethylene (HDPE) carboy is a suitable option.
-
The container must be labeled as "Hazardous Waste."[5]
-
The label must clearly identify the contents, including "this compound" and the solvent used (e.g., methyl acetate, ethanol, DMSO).[6]
-
An accumulation start date must be clearly written on the label.[5]
-
-
For Solid Waste:
-
Use a rigid, puncture-resistant container lined with a heavy-duty plastic bag.[7]
-
The container must have a secure lid and be clearly labeled as "Hazardous Waste."
-
The label should specify "Solid Waste Contaminated with this compound."
-
Glassware that has been in contact with this compound can be decontaminated for reuse.
-
Initial Rinse: Perform a "triple rinse" with a suitable solvent (such as ethanol or acetone).[6]
-
Collect Rinsate: The first rinsate is considered hazardous and must be collected in the designated liquid hazardous waste container.[6] Subsequent rinses can typically be managed as non-hazardous waste, but consult your institutional guidelines.
-
Final Cleaning: After the solvent rinse, the glassware can be washed with standard laboratory detergent and water.
Accumulated hazardous waste must be stored safely in the laboratory pending pickup by EH&S personnel.
-
Store waste containers in a designated Satellite Accumulation Area (SAA).[5]
-
The SAA should be at or near the point of waste generation and under the control of laboratory staff.[5]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[5]
-
Keep waste containers closed at all times, except when adding waste.[5]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the decision-making and procedural flow.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE, including double gloving if necessary.
-
Containment and Absorption: For liquid spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain and absorb the spill.[5]
-
Collection: Carefully collect the absorbed material and any other contaminated debris (e.g., broken glass) and place it in the designated solid hazardous waste container.[5]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and your institution's EH&S department, following their specific reporting procedures.
Concluding Remarks: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and scientific integrity. By understanding the rationale behind each step—from wearing the correct PPE to properly labeling waste containers—researchers can create a self-validating system of safety that protects themselves, their colleagues, and the wider environment. Always consult your institution's specific hazardous waste management guidelines, as local regulations may vary.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Prostaglandin e1, 98+%. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MedPro Disposal. (2023, May 23). Expert Advice on Hazardous Waste Disposal in Health Care. Retrieved from [Link]
-
UC San Diego Biological Sciences. (n.d.). Hazardous Waste Guidelines. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 9-deoxy-9-methylene Prostaglandin E2 | CAS 61263-32-9 | Cayman Chemical | Biomol.com [biomol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hazardous Waste Guidelines [biology.ucsd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
